molecular formula C24H24F3N3O4 B15542349 Tead-IN-14

Tead-IN-14

Cat. No.: B15542349
M. Wt: 475.5 g/mol
InChI Key: ZRGFUCBMGURTPX-NRDMVMEKSA-N
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Description

Tead-IN-14 is a useful research compound. Its molecular formula is C24H24F3N3O4 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H24F3N3O4

Molecular Weight

475.5 g/mol

IUPAC Name

[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-[(1R,2R)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone

InChI

InChI=1S/C24H24F3N3O4/c1-29-11-13-8-16(34-15-4-2-14(3-5-15)24(25,26)27)9-18(22(13)28-29)17-10-19(17)23(33)30-7-6-20(31)21(32)12-30/h2-5,8-9,11,17,19-21,31-32H,6-7,10,12H2,1H3/t17-,19+,20-,21-/m0/s1

InChI Key

ZRGFUCBMGURTPX-NRDMVMEKSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Covalent TEAD Inhibitors in the Hippo Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the ultimate downstream effectors of the Hippo pathway. In their active state, TEADs, in conjunction with the coactivators YAP (Yes-associated protein) and TAZ, drive the expression of genes that promote cell growth and inhibit apoptosis. Consequently, inhibiting TEAD activity has emerged as a promising therapeutic strategy for cancers with a dysregulated Hippo pathway. This technical guide provides a detailed overview of the mechanism of action of a class of covalent TEAD inhibitors, exemplified by the well-characterized compound MYF-03-176. These inhibitors function by targeting a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins, leading to the disruption of their oncogenic activity.

The Hippo Signaling Pathway and the Role of TEAD

The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional coactivators YAP and TAZ.[1] When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors.[1] This YAP/TAZ-TEAD complex then initiates the transcription of target genes that drive cell proliferation and survival.[2]

All four TEAD isoforms (TEAD1-4) are characterized by a highly conserved TEA DNA-binding domain and a C-terminal YAP/TAZ-binding domain.[3] A crucial feature of TEAD proteins is a central hydrophobic pocket that binds palmitic acid. This post-translational modification, known as S-palmitoylation, occurs on a conserved cysteine residue and is essential for the stability of TEAD proteins and their interaction with YAP/TAZ.[4] Small molecules that occupy this palmitate-binding pocket can allosterically inhibit the TEAD-YAP/TAZ interaction and disrupt TEAD's transcriptional function.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Density Cell_Density MST1_2 MST1/2 Cell_Density->MST1_2 activates Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates (Hippo OFF) TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates YAP_TAZ_n->TEAD Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Figure 1: Simplified Hippo Signaling Pathway.

Mechanism of Action of Covalent TEAD Inhibitors

Covalent TEAD inhibitors, such as MYF-03-176, are designed to irreversibly bind to the conserved cysteine residue within the TEAD palmitate-binding pocket. This mechanism of action has several key consequences:

  • Inhibition of Palmitoylation: By covalently occupying the binding site of palmitic acid, the inhibitor prevents the auto-palmitoylation of TEAD proteins.

  • Allosteric Disruption of TEAD-YAP/TAZ Interaction: The binding of the inhibitor in the central pocket induces a conformational change in the TEAD protein that allosterically disrupts the binding interface for YAP and TAZ. This prevents the formation of the oncogenic transcription complex.

  • Suppression of TEAD-Dependent Gene Transcription: By blocking the TEAD-YAP/TAZ interaction, the inhibitor effectively silences the transcriptional output of the Hippo pathway, leading to the downregulation of genes that promote cell proliferation and survival, such as CTGF and CYR61.

  • Inhibition of Cancer Cell Growth: The suppression of TEAD-dependent gene transcription ultimately leads to reduced proliferation and viability of cancer cells that are dependent on the Hippo-YAP/TAZ signaling axis.

Inhibitor_Mechanism cluster_TEAD TEAD Protein TEAD_Protein TEAD Oncogenic_Transcription Oncogenic Transcription TEAD_Protein->Oncogenic_Transcription Drives Palmitate_Pocket Palmitate Pocket (with Cysteine) YAP_Binding_Domain YAP/TAZ Binding Domain Palmitate_Pocket->YAP_Binding_Domain Allosteric Inhibition YAP_TAZ YAP/TAZ YAP_TAZ->YAP_Binding_Domain Binds to activate TEAD_IN_14 Covalent Inhibitor (e.g., MYF-03-176) TEAD_IN_14->Palmitate_Pocket Covalently binds to Cysteine No_Transcription Transcription Blocked

Figure 2: Mechanism of Covalent TEAD Inhibition.

Quantitative Data

The following tables summarize the quantitative data for the representative covalent TEAD inhibitor, MYF-03-176.

Table 1: Inhibition of TEAD Transcriptional Activity

Assay SystemCell LineIC50 (nM)
TEAD-luciferase ReporterNCI-H22617 ± 5

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeHippo Pathway StatusIC50 (nM)
NCI-H226MesotheliomaNF2 mutant24 ± 7
SW1573Lung CancerLATS1 mutant56 ± 11
A549Lung CancerHippo wild-type> 10,000

Detailed Experimental Protocols

TEAD-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to inhibit TEAD-dependent gene transcription.

Methodology:

  • Cell Culture: NCI-H226 cells, which have a mutation in the NF2 gene leading to constitutive YAP/TAZ-TEAD activity, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., MYF-03-176) or DMSO as a vehicle control.

  • Incubation: The cells are incubated with the compound for an additional 24-48 hours.

  • Luciferase Activity Measurement: The activity of both firefly and Renilla luciferases is measured sequentially from the same cell lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The normalized data is then plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model (four-parameter logistic curve).

Luciferase_Workflow Start Start: Seed NCI-H226 cells in 96-well plate Transfect Co-transfect with TEAD-Firefly Luciferase & Renilla Luciferase plasmids Start->Transfect Incubate1 Incubate for 24 hours Transfect->Incubate1 Treat Treat with serial dilutions of TEAD inhibitor Incubate1->Treat Incubate2 Incubate for 24-48 hours Treat->Incubate2 Lyse Lyse cells and add Luciferase Assay Reagent Incubate2->Lyse Measure Measure Firefly & Renilla luminescence Lyse->Measure Analyze Normalize Firefly to Renilla. Calculate IC50 Measure->Analyze End End Analyze->End

Figure 3: Workflow for TEAD-Luciferase Reporter Assay.

Cell Viability Assay

This assay determines the effect of the TEAD inhibitor on the proliferation and survival of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., NCI-H226, SW1573, A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing a range of concentrations of the test compound or DMSO vehicle control.

  • Incubation: The plates are incubated for a period of 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Measurement: After the incubation period, cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells. The luminescent signal is read using a plate reader.

  • Data Analysis: The luminescence values are normalized to the vehicle-treated control wells (representing 100% viability). The normalized viability data is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter dose-response curve.

Conclusion

Covalent inhibitors targeting the TEAD palmitoylation pocket represent a robust and promising strategy for the treatment of cancers driven by a dysregulated Hippo pathway. By irreversibly binding to a conserved cysteine residue, these compounds allosterically disrupt the critical TEAD-YAP/TAZ interaction, leading to the suppression of oncogenic gene transcription and subsequent inhibition of cancer cell proliferation. The quantitative data and experimental protocols provided herein offer a comprehensive guide for researchers and drug developers working to further characterize and advance this important class of targeted cancer therapeutics.

References

The Role of Pan-TEAD Inhibitors in YAP/TAZ-TEAD Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of this pathway. When activated, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The formation of the YAP/TAZ-TEAD complex is a critical node for oncogenic signaling, making its disruption a promising therapeutic strategy. This technical guide provides an in-depth overview of the role and mechanism of pan-TEAD inhibitors, with a focus on K-975, a potent and selective covalent inhibitor, in the disruption of the YAP/TAZ-TEAD interaction.

The YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[1][2][3] In many cancers, the Hippo pathway is inactivated, resulting in the dephosphorylation and nuclear accumulation of YAP/TAZ. In the nucleus, YAP and TAZ, which lack DNA-binding domains, act as co-activators by binding to TEAD transcription factors (TEAD1-4).[2][3] This interaction is essential for the recruitment of transcriptional machinery and the subsequent expression of target genes involved in cell proliferation, survival, and migration, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).

YAP_TAZ_TEAD_Pathway cluster_upstream Upstream Signaling cluster_hippo Hippo Pathway (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 inhibition MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/p-TAZ (Inactive) Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD1-4 Target_Genes Target Gene Expression (CTGF, CYR61, etc.) TEAD->Target_Genes activates YAP_TAZ_n->TEAD binds Proliferation Cell Proliferation, Survival, Migration Target_Genes->Proliferation K975 K-975 K975->TEAD covalently binds & inhibits

Caption: The YAP/TAZ-TEAD Signaling Pathway and Point of Inhibition by K-975.

Mechanism of Action of Pan-TEAD Inhibitors

Pan-TEAD inhibitors are small molecules designed to disrupt the interaction between YAP/TAZ and all four TEAD isoforms. A key strategy for achieving this is by targeting a conserved lipid pocket in the YAP/TAZ-binding domain of TEAD proteins. This pocket is normally occupied by a palmitate molecule, a post-translational modification that is crucial for the stability and function of TEADs.

K-975 is a potent and selective, orally active pan-TEAD inhibitor. Its mechanism of action involves the covalent binding to a conserved cysteine residue (Cys359 in TEAD1) located within this palmitate-binding pocket. This covalent modification sterically hinders the binding of YAP and TAZ, thereby inhibiting the formation of the oncogenic transcriptional complex. Furthermore, by occupying the lipid pocket, K-975 also inhibits the auto-palmitoylation of TEAD proteins.

K975_Mechanism cluster_TEAD TEAD Protein YBD YAP/TAZ Binding Domain (YBD) Transcription Oncogenic Gene Transcription YBD->Transcription Leads to LipidPocket Palmitate-Binding Pocket (with Cys359) YAP_TAZ YAP/TAZ YAP_TAZ->YBD Binds to YAP_TAZ->YBD Binding Blocked K975 K-975 K975->LipidPocket Covalently binds to Cys359 in NoTranscription Inhibition of Transcription K975->NoTranscription Results in

Caption: Mechanism of K-975 Inhibition of the YAP/TAZ-TEAD Interaction.

Quantitative Data for Pan-TEAD Inhibitors

The potency of pan-TEAD inhibitors is evaluated through various in vitro and cell-based assays. The following tables summarize the inhibitory activities of K-975 and another well-characterized pan-TEAD inhibitor, VT104.

Table 1: In Vitro Inhibitory Activity of K-975 and VT104

CompoundAssay TypeTargetIC50Reference
K-975 CTGF Reporter Assay (NCI-H661/CTGF-Luc cells)YAP/TAZ-TEAD Signaling~70% max inhibition
VT104 YAP Reporter AssayYAP/TAZ-TEAD Signaling10.4 nM

Table 2: Anti-proliferative Activity of K-975 and VT104 in Cancer Cell Lines

CompoundCell LineCancer TypeKey Genetic FeatureGI50 / IC50Reference
K-975 NCI-H226Malignant Pleural MesotheliomaNF2 deficient~20 nM (GI50)
VT104 NCI-H226Malignant Pleural MesotheliomaNF2 deficient16 nM (GI50)
VT104 NCI-H2373Malignant Pleural MesotheliomaNF2 deficient26 nM (GI50)
VT104 NCI-H2052Malignant Pleural MesotheliomaLATS2 mutant33 nM (GI50)
VT104 ACC-MESO-1Malignant Pleural MesotheliomaNF2 deficient20 nM (GI50)

Key Experimental Protocols

The characterization of TEAD inhibitors involves a series of biochemical and cell-based assays to determine their mechanism of action and efficacy.

Luciferase Reporter Assay for YAP/TAZ-TEAD Transcriptional Activity

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TEAD-responsive promoter, such as that of Connective Tissue Growth Factor (CTGF).

Methodology:

  • Cell Line: NCI-H661 cells stably expressing a CTGF promoter-driven luciferase reporter construct (NCI-H661/CTGF-Luc).

  • Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound (e.g., K-975) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol (e.g., ONE-Glo EX Luciferase Assay System).

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo) to account for any cytotoxic effects of the compound. Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed NCI-H661/CTGF-Luc cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with K-975 (serial dilution) or DMSO Seed_Cells->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Lyse_and_Read Lyse cells and measure luciferase activity Incubate->Lyse_and_Read Analyze Normalize data and calculate IC50 Lyse_and_Read->Analyze End End Analyze->End

Caption: Workflow for a Luciferase Reporter Assay.

Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction

Co-IP is used to determine if a compound disrupts the physical interaction between YAP/TAZ and TEAD proteins within a cellular context.

Methodology:

  • Cell Line: NCI-H226 cells, which have a constitutively active YAP/TAZ-TEAD pathway due to NF2 deficiency.

  • Treatment: Treat cells with the test compound (e.g., K-975) or DMSO for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to one of the proteins of interest (e.g., anti-TEAD antibody) coupled to magnetic or agarose (B213101) beads. An isotype-matched IgG antibody should be used as a negative control.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against the other protein of interest (e.g., anti-YAP or anti-TAZ antibody) to detect the co-precipitated protein.

Cell Proliferation Assay

This assay evaluates the effect of the TEAD inhibitor on the growth of cancer cells that are dependent on the YAP/TAZ-TEAD pathway.

Methodology:

  • Cell Lines: A panel of cancer cell lines with and without mutations in the Hippo pathway (e.g., NF2-deficient NCI-H226 vs. NF2-wildtype MSTO-211H).

  • Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the test compound.

  • Incubation: Incubate the cells for an extended period (e.g., 72-144 hours).

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells, or by using a dye exclusion assay.

  • Data Analysis: Plot the cell viability against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

The inhibition of the YAP/TAZ-TEAD transcriptional complex represents a promising therapeutic strategy for cancers with a dysregulated Hippo pathway. Pan-TEAD inhibitors, such as K-975 and VT104, have demonstrated potent and selective activity by targeting the conserved palmitate-binding pocket of TEAD proteins. This mechanism effectively disrupts the interaction with the YAP/TAZ co-activators, leading to the suppression of oncogenic gene expression and inhibition of tumor cell proliferation. The experimental protocols outlined in this guide provide a framework for the evaluation and characterization of novel TEAD inhibitors, which will be instrumental in the continued development of targeted therapies for YAP/TAZ-driven cancers.

References

Unveiling Tead-IN-14: A Molecular Glue Stabilizing the TEAD-VGLL4 Repressive Complex

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. The transcriptional coactivators YAP and TAZ, which are downstream effectors of this pathway, associate with the TEAD family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. While the disruption of the TEAD-YAP/TAZ interaction has been a primary focus of drug discovery efforts, a new class of molecules has emerged that employs an alternative and equally compelling mechanism. This technical guide delves into the core of one such molecular entity, exemplified by sulfonamide-containing compounds like Tead-IN-14, which function as molecular glues to foster the interaction between TEAD and the transcriptional corepressor VGLL4. This induced association creates a repressive complex that counteracts the oncogenic activity of YAP/TAZ, offering a novel therapeutic strategy for cancers with aberrant Hippo signaling. This document provides a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

The TEAD family of transcription factors (TEAD1-4) are central to the Hippo signaling pathway's control over cellular proliferation and survival.[1] In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of the oncoproteins YAP and TAZ.[1] These coactivators lack a DNA-binding domain and rely on their interaction with TEADs to regulate gene expression.[1] Consequently, disrupting the TEAD-YAP/TAZ protein-protein interaction has been a major therapeutic goal.

Recently, a paradigm-shifting mechanism has been identified for a subset of TEAD-targeting small molecules.[1][2] Instead of inhibiting the TEAD-YAP/TAZ interaction, these compounds, characterized by a sulfonamide group and exemplified by molecules like "Compound 2" (a pan-TEAD inhibitor), act as molecular glues. They enhance the binding of the transcriptional corepressor Vestigial-like 4 (VGLL4) to TEAD. VGLL4 competes with YAP and TAZ for binding to TEAD, and its association with TEAD leads to the repression of pro-growth gene networks. This chemically induced formation of the TEAD-VGLL4 repressive complex effectively switches the transcriptional output from activation to repression, thereby inhibiting cancer cell proliferation. This guide will use "Compound 2" as a proxy for this compound to detail this mechanism.

Quantitative Data

The following tables summarize the available quantitative data for a representative this compound-like molecule, "Compound 2," and the native binding affinities of relevant proteins.

Table 1: Binding Affinities of "Compound 2" and TEAD Interactors

Interacting MoleculesMethodAffinity ConstantReference
"Compound 2" - TEAD Lipid PocketNot Specified~20 nM
GNE-7883 - TEAD Lipid PocketNot Specified~330 nM
TEAD - VGLL4Not SpecifiedKd = 6.8 nM
TEAD - YAPNot SpecifiedKd = 2.1 nM

Mechanism of Action: A Molecular Glue Approach

This compound and related compounds bind to the central lipid pocket of TEAD proteins. This binding event induces a conformational change in TEAD that, rather than sterically hindering the binding of YAP or TAZ, allosterically promotes the association with VGLL4. This enhanced interaction is crucial for the anti-proliferative effects of these compounds, as the genetic deletion of VGLL4 renders cells resistant to their activity. The formation of the TEAD-VGLL4 complex leads to the recruitment of corepressors and subsequent downregulation of genes involved in cell proliferation and mechanosignaling.

cluster_Hippo_Off Hippo Pathway OFF (Cancer) cluster_Tead_IN_14 Action of this compound YAP_TAZ_cyto YAP/TAZ (unphosphorylated) YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc Nuclear Translocation TEAD TEAD YAP_TAZ_nuc->TEAD Binds Repressive_Complex TEAD-VGLL4 Repressive Complex Pro_growth_genes Pro-growth Genes (e.g., CTGF, CYR61) TEAD->Pro_growth_genes Activates Transcription Cell_Proliferation Cell Proliferation Pro_growth_genes->Cell_Proliferation Promotes Tead_IN_14 This compound ('Compound 2') TEAD_glue TEAD Tead_IN_14->TEAD_glue Binds to Lipid Pocket VGLL4 VGLL4 TEAD_glue->VGLL4 Enhanced Binding (Molecular Glue Effect) TEAD_glue->Repressive_Complex VGLL4->Repressive_Complex Pro_growth_genes_rep Pro-growth Genes Repressive_Complex->Pro_growth_genes_rep Represses Transcription Cell_Proliferation_inhib Cell Proliferation Pro_growth_genes_rep->Cell_Proliferation_inhib Inhibits start Start: Treat cells with This compound or DMSO lysis Cell Lysis and Lysate Collection start->lysis ip Immunoprecipitation with anti-TEAD antibody lysis->ip capture Capture complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific proteins capture->wash elute Elute bound proteins wash->elute wb Western Blot for TEAD and VGLL4 elute->wb end End: Analyze VGLL4 signal wb->end start Start: Immobilize biotinylated VGLL4 peptide on beads bind Incubate TEAD-compound mix with VGLL4-beads start->bind preincubate Pre-incubate recombinant TEAD with this compound or DMSO preincubate->bind wash Wash beads bind->wash elute Elute bound TEAD wash->elute analyze Analyze TEAD by Coomassie staining elute->analyze end End: Quantify pulled-down TEAD analyze->end

References

The Emergence of Tead-IN-14: A Potent Oral Inhibitor of the TEAD Family of Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology research, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in the development and progression of various cancers. Central to this pathway are the TEA domain (TEAD) transcription factors (TEAD1-4), which act as the final downstream effectors. The discovery of Tead-IN-14, a potent and orally active pan-TEAD inhibitor, marks a significant advancement in the pursuit of novel therapeutics targeting this pathway. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and biological characterization of this compound.

Introduction to TEAD Transcription Factors

The TEAD family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4) are key mediators of the Hippo signaling pathway.[1][2][3] In a state of pathway-off, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins. This complex then drives the expression of genes that promote cell proliferation, survival, and migration.[4][5] In many cancers, the Hippo pathway is inactivated, leading to the constitutive activation of the YAP/TAZ-TEAD transcriptional program, which contributes to tumor growth and metastasis. Consequently, inhibiting the function of TEADs presents a promising therapeutic strategy for a range of solid tumors.

Discovery of this compound

This compound, also identified as compound 75a, was discovered through a focused drug discovery program aimed at identifying potent and orally bioavailable small molecule inhibitors of TEAD. While the specific details of the initial screening cascade are proprietary, the discovery effort led to the identification of a novel chemical scaffold with significant inhibitory activity against the TEAD family of proteins.

Synthesis of this compound

The chemical synthesis of this compound is detailed in the patent literature (CA3200814A1). While the full step-by-step protocol is outlined within the patent documentation, a generalized synthetic scheme is presented below. The synthesis involves a multi-step sequence starting from commercially available starting materials, culminating in the formation of the final compound with the molecular formula C24H24F3N and a molecular weight of 475.46.

Further details regarding the specific reagents, reaction conditions, and purification methods are available in the aforementioned patent.

Biological Activity and Pharmacokinetic Profile

This compound has demonstrated potent inhibitory activity against the TEAD family of transcription factors.

PropertyValue
Target TEAD (pan-inhibitor)
IC50 <100 nM
Molecular Formula C24H24F3N
Molecular Weight 475.46 g/mol
Oral Bioavailability Active
Half-life (mouse) 2.3 hours
Table 1: Key Properties of this compound

The sub-100 nanomolar IC50 value indicates strong pan-TEAD inhibitory potency. Furthermore, its demonstrated oral activity and a half-life of 2.3 hours in mouse models suggest favorable pharmacokinetic properties for in vivo applications.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the transcriptional activity of the TEAD proteins. By binding to the TEAD proteins, this compound is believed to allosterically inhibit the protein-protein interaction between TEAD and its co-activators, YAP and TAZ. This disruption of the TEAD-YAP/TAZ complex prevents the transcription of downstream target genes that are critical for cancer cell proliferation and survival.

Below is a diagram illustrating the Hippo signaling pathway and the proposed point of intervention for this compound.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cassette cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-cell contact Cell-cell contact Mechanical stress Mechanical stress MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Cytoplasmic degradation Cytoplasmic degradation YAP_TAZ_p->Cytoplasmic degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression TEAD->Gene_Expression activates Proliferation Cell Proliferation, Survival, Migration Gene_Expression->Proliferation Tead_IN_14 This compound Tead_IN_14->TEAD inhibits Upstream Signals Upstream Signals Upstream Signals->MST1_2

Figure 1: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided within the patent documentation (CA3200814A1). The following is a generalized overview of the types of assays likely employed in its characterization.

TEAD-YAP/TAZ Interaction Assay (e.g., TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method to quantify the disruption of the TEAD-YAP/TAZ protein-protein interaction.

TR_FRET_Workflow cluster_assay_prep Assay Preparation cluster_experiment Experimental Procedure cluster_data_analysis Data Analysis Recombinant TEAD\n(e.g., GST-TEAD) Recombinant TEAD (e.g., GST-TEAD) Incubate TEAD, YAP/TAZ peptide,\nand this compound Incubate TEAD, YAP/TAZ peptide, and this compound Recombinant TEAD\n(e.g., GST-TEAD)->Incubate TEAD, YAP/TAZ peptide,\nand this compound Recombinant YAP/TAZ peptide\n(e.g., Biotin-YAP) Recombinant YAP/TAZ peptide (e.g., Biotin-YAP) Recombinant YAP/TAZ peptide\n(e.g., Biotin-YAP)->Incubate TEAD, YAP/TAZ peptide,\nand this compound Europium-labeled\nanti-GST antibody Europium-labeled anti-GST antibody Add TR-FRET reagents Add TR-FRET reagents Europium-labeled\nanti-GST antibody->Add TR-FRET reagents Streptavidin-APC Streptavidin-APC Streptavidin-APC->Add TR-FRET reagents Incubate TEAD, YAP/TAZ peptide,\nand this compound->Add TR-FRET reagents Read plate on a\nTR-FRET enabled reader Read plate on a TR-FRET enabled reader Add TR-FRET reagents->Read plate on a\nTR-FRET enabled reader Calculate TR-FRET ratio Calculate TR-FRET ratio Read plate on a\nTR-FRET enabled reader->Calculate TR-FRET ratio Determine IC50 value Determine IC50 value Calculate TR-FRET ratio->Determine IC50 value

Figure 2: Generalized workflow for a TR-FRET-based TEAD-YAP/TAZ interaction assay.
Cell-Based Reporter Gene Assay

To assess the cellular activity of this compound, a reporter gene assay is typically used. In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a TEAD-responsive promoter.

Reporter_Gene_Assay Transfect cells with\nTEAD-responsive reporter construct Transfect cells with TEAD-responsive reporter construct Seed cells in\nmulti-well plates Seed cells in multi-well plates Transfect cells with\nTEAD-responsive reporter construct->Seed cells in\nmulti-well plates Treat cells with\nvarying concentrations of this compound Treat cells with varying concentrations of this compound Seed cells in\nmulti-well plates->Treat cells with\nvarying concentrations of this compound Incubate for a\ndefined period Incubate for a defined period Treat cells with\nvarying concentrations of this compound->Incubate for a\ndefined period Lyse cells and measure\nreporter gene activity (e.g., luminescence) Lyse cells and measure reporter gene activity (e.g., luminescence) Incubate for a\ndefined period->Lyse cells and measure\nreporter gene activity (e.g., luminescence) Determine cellular IC50 Determine cellular IC50 Lyse cells and measure\nreporter gene activity (e.g., luminescence)->Determine cellular IC50

Figure 3: Workflow for a cell-based TEAD reporter gene assay.

Future Directions

The discovery of this compound represents a significant step forward in the development of targeted therapies for cancers driven by the Hippo pathway. Further preclinical studies will be necessary to fully elucidate its efficacy and safety profile in various cancer models. The promising oral bioavailability and potent activity of this compound make it a compelling candidate for continued investigation and potential clinical development. The scientific community eagerly awaits the publication of peer-reviewed data to further validate the findings presented in the patent literature.

References

Technical Guide: The Impact of TEAD-IN-14 on Gene Transcription in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which plays a pivotal role in organ size regulation, cell proliferation, and apoptosis.[1][2] Dysregulation of the Hippo pathway, leading to the hyperactivation of its transcriptional co-activators YAP and TAZ, is a common event in various human cancers.[1][3] YAP/TAZ lack DNA-binding domains and must partner with TEAD proteins in the nucleus to drive the transcription of pro-proliferative and anti-apoptotic genes.[4] This dependency makes the YAP/TAZ-TEAD interaction a compelling therapeutic target. TEAD-IN-14 is a representative small molecule inhibitor designed to disrupt this complex, thereby suppressing oncogenic gene expression. This document provides an in-depth overview of the mechanism of action of this compound, its effects on gene transcription, and detailed protocols for evaluating its efficacy in cancer cells.

Core Mechanism of Action: The Hippo Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. In many cancers, particularly those with mutations in upstream pathway components like NF2, this kinase cascade is inactive ("Hippo off"). This allows unphosphorylated YAP/TAZ to translocate to the nucleus, where they bind to TEAD transcription factors (TEAD1-4).

TEAD proteins themselves possess minimal inherent transcriptional activity and rely on co-activators like YAP/TAZ to function. The binding of YAP/TAZ to TEAD is facilitated by a lipid-binding pocket on the TEAD protein, which is post-translationally palmitoylated. This modification is essential for TEAD stability and its interaction with YAP/TAZ.

This compound functions as a competitive inhibitor, binding to this central lipid pocket of TEAD proteins. This action prevents TEAD auto-palmitoylation and sterically hinders the binding of YAP and TAZ, effectively decoupling the TEAD transcription factors from their oncogenic co-activators. The result is the abrogation of the transcriptional program that drives cancer cell proliferation and survival.

Hippo_Pathway cluster_outside Extracellular Matrix / Cytoskeleton cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream Signals->Hippo Kinase Cascade (MST1/2, LATS1/2) Activates YAP/TAZ YAP/TAZ Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP/TAZ Phosphorylates p-YAP/TAZ Phosphorylated YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Translocation (Hippo Off) Degradation Proteasomal Degradation p-YAP/TAZ->Degradation TEAD TEAD YAP/TAZ_n->TEAD Binds Oncogenic Genes Target Genes (CTGF, CYR61, etc.) TEAD->Oncogenic Genes Activates Transcription TEAD_IN_14 This compound TEAD_IN_14->TEAD Inhibits Binding

Caption: The Hippo Signaling Pathway and the Mechanism of this compound Inhibition.

Quantitative Analysis of this compound Activity

The efficacy of TEAD inhibitors is typically quantified through cell viability assays and analysis of target gene expression. The data below is representative of potent, selective, covalent TEAD inhibitors evaluated in Hippo-dysregulated cancer cell lines, such as those with NF2 mutations.

Table 1: In Vitro Potency of Representative TEAD Inhibitors
Cell LineCancer TypeKey MutationInhibitorIC50 (nM)
NCI-H226MesotheliomaNF2 lossPan-TEAD Covalent Inhibitor~ 50 - 150
MSTO-211HMesotheliomaNF2 lossPan-TEAD Covalent Inhibitor~ 100 - 250
Ben-Men-1MeningiomaNF2 lossPan-TEAD Covalent Inhibitor~ 75 - 200

Data synthesized from studies on advanced TEAD inhibitors demonstrating nanomolar potency in Hippo-activated models.

Table 2: Effect of TEAD Inhibition on Downstream Target Gene Expression

The primary transcriptional targets of the YAP/TAZ-TEAD complex include genes involved in cell proliferation, migration, and survival. Treatment with a TEAD inhibitor like this compound leads to a significant reduction in the mRNA levels of these genes.

Target GeneFunctionFold Change (mRNA) upon TEAD Inhibition
CTGFProliferation, Angiogenesis↓ 80-95%
CYR61Proliferation, Cell Adhesion↓ 75-90%
MYCCell Cycle Progression↓ 50-70%
CCND1Cell Cycle G1/S Transition↓ 40-60%
ZEB1Epithelial-Mesenchymal Transition (EMT)↓ 60-80%

Data represents typical downregulation observed in RNA-seq experiments following treatment with effective TEAD inhibitors.

Key Experimental Protocols

To evaluate the biological effects of this compound, a series of in vitro experiments are essential. The following sections detail the methodologies for assessing cell viability, global gene expression changes, TEAD genomic occupancy, and the disruption of the YAP-TEAD protein-protein interaction.

Cell Viability Assay (MTS/MTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of this compound indicates cytotoxic or cytostatic effects.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H226) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells (final volume 200 µL). Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Cell_Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTS Reagent to each well C->D E 5. Incubate for 1-4 hours D->E F 6. Measure Absorbance (490 nm) E->F G 7. Calculate % Viability and IC50 F->G

Caption: Workflow for a Cell Viability Assay.
RNA-Sequencing (RNA-seq) Analysis

RNA-seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of all genes whose expression is altered by this compound.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells in 6-well plates to ~70% confluency. Treat cells with this compound (at a concentration of ~5x IC50) and a vehicle control for 24 hours. Use at least two biological replicates per condition.

  • RNA Extraction: Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a Bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess raw sequencing reads for quality.

    • Alignment: Align reads to a reference genome (e.g., hg38).

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression: Use tools like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon treatment with this compound.

    • Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to identify affected biological processes.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics A 1. Cell Treatment (this compound vs Vehicle) B 2. Total RNA Extraction A->B C 3. mRNA Library Preparation B->C D 4. High-Throughput Sequencing C->D E 5. Quality Control (Raw Reads) D->E F 6. Alignment to Reference Genome E->F G 7. Gene Expression Quantification F->G H 8. Differential Expression Analysis (e.g., DESeq2) G->H I 9. Pathway & GO Analysis H->I

Caption: Workflow for RNA-Sequencing Analysis.
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific transcription factor. In this context, it can demonstrate that this compound reduces the occupancy of TEAD proteins at the promoters and enhancers of its target genes.

Protocol:

  • Cell Treatment: Treat cells with this compound and vehicle control as in the RNA-seq protocol.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication.

  • Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to a TEAD paralog (e.g., anti-TEAD4). Use a non-specific IgG as a control.

  • Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Wash and Elute: Wash the beads to remove non-specific binding, then elute the complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.

  • Data Analysis:

    • Align sequenced reads to the reference genome.

    • Perform "peak calling" using software like MACS2 to identify regions of the genome with significant enrichment of TEAD binding compared to the input control.

    • Compare peak intensity and number between this compound-treated and vehicle-treated samples to quantify the reduction in TEAD binding.

ChIP_Seq_Workflow A 1. Treat Cells & Cross-link Protein-DNA Complexes B 2. Lyse Cells & Shear Chromatin A->B C 3. Immunoprecipitate with anti-TEAD Antibody B->C D 4. Purify Co-precipitated DNA C->D E 5. Prepare Library & Sequence D->E F 6. Align Reads & Call Peaks (MACS2) E->F G 7. Identify Differential Binding Sites F->G

Caption: Workflow for ChIP-Sequencing Analysis.

References

The Impact of TEAD Inhibition on Cancer Cell Proliferation and Survival: A Technical Overview of SWTX-143

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular impact of TEAD inhibition, focusing on the novel covalent inhibitor, SWTX-143. We will explore its effects on cell proliferation and apoptosis, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in oncology and drug development, offering insights into the therapeutic potential of targeting the Hippo-YAP-TEAD signaling pathway.

Introduction: The Hippo-YAP-TEAD Pathway in Cancer

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is a common event in various human cancers, leading to the hyperactivation of its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1] This interaction drives the expression of genes that promote cell proliferation and inhibit apoptosis, thereby contributing to tumor growth and progression.[1][3] Consequently, the TEADs have emerged as a promising therapeutic target for cancers with aberrant Hippo pathway signaling.[2][4]

SWTX-143 is a novel, irreversible, and covalent pan-TEAD inhibitor that binds to the palmitoylation pocket of all four TEAD isoforms.[1][5] This action blocks the interaction between YAP/TAZ and TEAD, leading to the suppression of their downstream transcriptional output.[3] This guide will delve into the specific effects of SWTX-143 on cancer cell lines, providing a comprehensive overview of its anti-proliferative and pro-apoptotic activities.

Quantitative Analysis of SWTX-143's Impact on Cell Proliferation

SWTX-143 has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those with mutations in the Hippo pathway, such as mesothelioma and kidney cancer.[3][5] The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the tables below.

Table 1: IC50 Values of SWTX-143 in Mesothelioma Cell Lines [3][5]

Cell LineHippo Pathway MutationIC50 (nM)
Mero-14NF2 loss-of-function5 - 207
NCI-H226NF2 loss-of-function5 - 207
NCI-H2052NF2 loss-of-function5 - 207
MSTO-211HLATS1/2 deficient5 - 207
NCI-H28Wild-type>1000
NCI-H2452Wild-type>1000

Table 2: IC50 Values of SWTX-143 in Kidney Cancer Cell Lines [3]

Cell LineHippo Pathway MutationIC50 (nM)
SN12CNF2 loss-of-function<500
UO31LATS2 A324V<500
ACHNNF2 R57* / LATS2 loss-of-function<500
HEK293Wild-type>1000

Examination of SWTX-143's Effect on Apoptosis

Interestingly, in the NF2-deficient mesothelioma cell line NCI-H226, SWTX-143 was found to induce cell-cycle arrest rather than promoting apoptosis.[3][4] This effect was demonstrated by a significant reduction in the number of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU)-positive cells, a marker of DNA synthesis and cell proliferation, with kinetics similar to the CDK4/6 inhibitor palbociclib (B1678290).[3] In contrast, the chemotherapeutic agent cisplatin (B142131) induced a strong apoptotic response in the same cell line, as measured by Caspase-3/7 activity.[3]

Table 3: Apoptotic Response to SWTX-143 in NCI-H226 Mesothelioma Cells [3]

TreatmentApoptotic Effect (Caspase-3/7 Activity)
SWTX-143No significant increase
Cisplatin (positive control)Significant increase

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of SWTX-143.

Cell Proliferation Assays

4.1.1. CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Procedure:

    • Seed cells in 96-well plates at a density of 1,500 cells/well and incubate overnight.

    • Treat cells with a serial dilution of SWTX-143 or vehicle control.

    • After the desired incubation period (e.g., 6 days), add CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

4.1.2. EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.

  • Procedure:

    • Seed NCI-H226 cells in 96-well plates and treat with SWTX-143, palbociclib (positive control), or vehicle.

    • At various time points, add EdU to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized DNA.

    • Fix and permeabilize the cells.

    • Detect incorporated EdU using a click chemistry reaction with a fluorescently labeled azide.

    • Counterstain cell nuclei with a DNA dye (e.g., Hoechst 33342).

    • Image the cells using a high-content imaging system and quantify the percentage of EdU-positive cells.

Apoptosis Assay

4.2.1. Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Procedure:

    • Seed NCI-H226 cells in 96-well plates and incubate overnight.

    • Treat cells with SWTX-143, cisplatin (positive control), or vehicle.

    • After the incubation period, add the Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

    • Measure the resulting luminescent signal with a plate reader.

In Vivo Xenograft Studies
  • Procedure:

    • Subcutaneously inject human mesothelioma cells (e.g., NCI-H226) into immunocompromised mice.

    • Allow tumors to reach a specified volume (e.g., ~170 mm³).

    • Randomize mice into treatment groups and administer SWTX-143 (e.g., 10, 25, and 50 mg/kg) or vehicle orally once daily.

    • Monitor tumor volume and body weight regularly throughout the study.

    • At the end of the study, excise tumors for further analysis.[3]

Visualizing the Mechanism and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor SWTX-143 Action Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ (active) LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (inactive) Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates YAP_TAZ_n->TEAD binds SWTX143 SWTX-143 SWTX143->TEAD covalently binds & blocks YAP/TAZ interaction

Caption: The Hippo Signaling Pathway and the Mechanism of Action of SWTX-143.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Cell_Line_Selection Select Hippo-mutant and Wild-type Cell Lines Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cell_Line_Selection->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Cell_Line_Selection->Apoptosis_Assay IC50_Determination Determine IC50 Values Proliferation_Assay->IC50_Determination Mechanism_Study Mechanism of Action Study (e.g., EdU Assay) Apoptosis_Assay->Mechanism_Study Xenograft_Model Establish Xenograft Tumor Model in Mice IC50_Determination->Xenograft_Model Treatment Treat with SWTX-143 or Vehicle Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth and Animal Health Treatment->Tumor_Measurement Efficacy_Assessment Assess Anti-tumor Efficacy Tumor_Measurement->Efficacy_Assessment

Caption: A Typical Experimental Workflow for Evaluating a TEAD Inhibitor.

Conclusion

The TEAD inhibitor SWTX-143 demonstrates significant potential as a therapeutic agent for cancers characterized by dysregulated Hippo pathway signaling. Its potent anti-proliferative activity in Hippo-mutant mesothelioma and kidney cancer cell lines, coupled with its ability to induce cell-cycle arrest, underscores the promise of targeting the YAP/TAZ-TEAD interaction. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this exciting area of oncology. Future investigations will likely focus on expanding the range of cancer types sensitive to TEAD inhibition and exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms.

References

Tead-IN-14: A Deep Dive into its Chemical Profile and Inhibitory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – December 2, 2025 – In the rapidly evolving landscape of oncology research, the Hippo signaling pathway has emerged as a critical regulator of cell growth and tumorigenesis. At the heart of this pathway lies the TEAD family of transcription factors, whose interaction with the coactivators YAP and TAZ is a key driver of cancer cell proliferation. A promising new small molecule inhibitor, Tead-IN-14, has been identified, demonstrating potent and orally active inhibition of TEAD activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, also referred to as compound 75a, is a novel synthetic molecule designed to target the TEAD family of transcription factors. Its chemical identity is defined by the following parameters:

PropertyValue
Molecular Formula C₂₄H₂₄F₃N₃O₄
Molecular Weight 475.46 g/mol
SMILES O=C(N1C--INVALID-LINK--O">C@@HO)[C@H]2--INVALID-LINK--C2

Table 1: Physicochemical Properties of this compound.

Biological Activity and Potency

This compound has demonstrated significant inhibitory activity against the TEAD family of transcription factors. In vitro studies have shown a potent inhibition of TEAD, with an IC50 value of less than 100 nM. The compound is orally active and has a reported half-life of 2.3 hours in mouse models, indicating its potential for in vivo applications. Further details on its biological activity are outlined in patent WO2024067773A1.[1]

ParameterValueSource
Target TEAD Transcription Factors[1]
IC50 <100 nM[1]
Activity Orally Active[1]
Half-life (mouse) 2.3 hours[1]

Table 2: Biological Activity of this compound.

Mechanism of Action and Signaling Pathway

This compound functions by disrupting the interaction between TEAD transcription factors and their coactivators, YAP and TAZ. This interaction is a crucial downstream step in the Hippo signaling pathway. By inhibiting this protein-protein interaction, this compound effectively abrogates the transcriptional program that drives cell proliferation and survival in various cancers.

The Hippo pathway is a complex signaling cascade that plays a central role in organ size control and tissue homeostasis. Its dysregulation is a common feature in many human cancers. The core of the pathway consists of a kinase cascade that, when active, phosphorylates and inactivates the transcriptional coactivators YAP and TAZ. In many cancers, this kinase cascade is inactivated, leading to the accumulation of YAP/TAZ in the nucleus, where they bind to TEAD transcription factors to promote tumorigenesis.

Hippo_Pathway Simplified Hippo Signaling Pathway and this compound Inhibition cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream Signals->Hippo Kinase Cascade (MST1/2, LATS1/2) YAP/TAZ YAP/TAZ Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP/TAZ Phosphorylation YAP/TAZ (Phosphorylated) YAP/TAZ (Phosphorylated) Degradation YAP/TAZ (Phosphorylated)->Degradation 14-3-3 binding YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Nuclear Translocation (when unphosphorylated) TEAD TEAD YAP/TAZ_n->TEAD Interaction Target Gene Expression Target Gene Expression TEAD->Target Gene Expression Transcription Cell Proliferation, Survival Cell Proliferation, Survival Target Gene Expression->Cell Proliferation, Survival This compound This compound This compound->TEAD Inhibition

Hippo Pathway and this compound Mechanism

Experimental Protocols

The primary source for the synthesis and biological evaluation of this compound is the patent application WO2024067773A1. Researchers interested in the detailed experimental protocols for the synthesis of this compound and the assays used to determine its biological activity are encouraged to consult this document. The patent provides a comprehensive description of the chemical synthesis steps and the methodologies for the in vitro and in vivo experiments.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cancers driven by the Hippo pathway. Its potent and specific inhibition of the TEAD-YAP/TAZ interaction, coupled with its oral bioavailability, makes it a highly promising candidate for further preclinical and clinical investigation. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing the field of oncology and developing novel cancer therapeutics.

Logical_Relationship Logical Flow of this compound's Therapeutic Rationale Hippo Pathway Dysregulation Hippo Pathway Dysregulation YAP/TAZ Nuclear Accumulation YAP/TAZ Nuclear Accumulation Hippo Pathway Dysregulation->YAP/TAZ Nuclear Accumulation TEAD-YAP/TAZ Interaction TEAD-YAP/TAZ Interaction YAP/TAZ Nuclear Accumulation->TEAD-YAP/TAZ Interaction Oncogenic Gene Transcription Oncogenic Gene Transcription TEAD-YAP/TAZ Interaction->Oncogenic Gene Transcription Inhibition of TEAD-YAP/TAZ Interaction Inhibition of TEAD-YAP/TAZ Interaction Cancer Cell Proliferation & Survival Cancer Cell Proliferation & Survival Oncogenic Gene Transcription->Cancer Cell Proliferation & Survival This compound This compound This compound->Inhibition of TEAD-YAP/TAZ Interaction Therapeutic Effect Therapeutic Effect Inhibition of TEAD-YAP/TAZ Interaction->Therapeutic Effect

Therapeutic Rationale for this compound

References

A Technical Guide to Studying Transcriptional Regulation with TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Tead-IN-14" could not be identified in the public domain or scientific literature at the time of this writing. This guide therefore provides a comprehensive overview of the principles and methods for studying transcriptional regulation using TEAD (TEA Domain) family inhibitors in general, with data and protocols drawn from published research on various known TEAD-targeting compounds.

Introduction: Targeting the TEAD Transcriptional Hub

The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are central regulators of gene expression, playing critical roles in development, tissue homeostasis, and regeneration.[1][2] In mammals, the four TEAD paralogs (TEAD1-4) are the primary DNA-binding partners for the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2][3] These co-activators are the main downstream effectors of the Hippo signaling pathway, a crucial network that controls organ size and cell proliferation.[1]

Dysregulation of the Hippo pathway, leading to the nuclear accumulation and activation of YAP/TAZ, results in constitutive TEAD-mediated transcription of genes that drive cell proliferation, survival, and migration. This hyperactivation is a key oncogenic driver in a multitude of cancers, including mesothelioma, lung, and liver cancers, making the YAP/TAZ-TEAD complex a highly attractive target for therapeutic intervention.

TEAD inhibitors offer a powerful chemical biology approach to probe and modulate this transcriptional axis. These small molecules typically function through one of two primary mechanisms:

  • Disruption of the YAP/TAZ-TEAD Protein-Protein Interaction (PPI): These inhibitors prevent the binding of YAP/TAZ to TEAD, thereby blocking the formation of the active transcriptional complex.

  • Inhibition of TEAD Palmitoylation: TEAD proteins require auto-palmitoylation at a conserved cysteine residue within a central lipid-binding pocket for stability and interaction with YAP/TAZ. Inhibitors targeting this pocket allosterically prevent TEAD function.

This guide provides an in-depth overview of the core methodologies and data presentation standards for utilizing TEAD inhibitors as research tools to dissect transcriptional regulation.

The Hippo-TEAD Signaling Pathway and Points of Inhibition

The activity of TEAD transcription factors is tightly controlled by the upstream Hippo kinase cascade. When the pathway is "on," a series of phosphorylation events leads to the phosphorylation of YAP and TAZ, causing their sequestration in the cytoplasm and subsequent degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEADs, and initiate the transcription of target genes like CTGF, CYR61, and ANKRD1. TEAD inhibitors intervene at the final step of this pathway, directly targeting the TEAD protein to prevent gene transcription.

Hippo_Pathway Hippo Signaling Pathway and TEAD Inhibition cluster_upstream Upstream Signals cluster_core_kinase Core Kinase Cascade (Cytoplasm) cluster_nucleus Nucleus Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ_cyto YAP/TAZ LATS1_2->YAP_TAZ_cyto Phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_cyto->YAP_TAZ_p YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc Translocation (Hippo Off) TEAD TEAD YAP_TAZ_nuc->TEAD Binds to TargetGenes Target Genes (e.g., CTGF, CYR61) TEAD->TargetGenes Activates Transcription Transcription & Cell Proliferation TargetGenes->Transcription Inhibitor TEAD Inhibitor Inhibitor->TEAD Blocks Interaction or Palmitoylation

Caption: The Hippo pathway culminating in TEAD-mediated transcription and inhibitor intervention.

Quantitative Data for Representative TEAD Inhibitors

Effective characterization of a TEAD inhibitor requires robust quantitative data. Biochemical and cell-based assays are employed to determine the potency and selectivity of the compound. Below is a table summarizing representative data for several published TEAD inhibitors.

Compound NameTarget MechanismAssay TypeTarget/Cell LineIC50 ValueReference
TM2 Palmitoylation PocketIn Vitro PalmitoylationTEAD438 nM
In Vitro PalmitoylationTEAD2156 nM
MRK-A Palmitoylation PocketTEAD Reporter AssayMCF7 Cells8.4 nM
JM7 Palmitoylation PocketYAP Reporter AssayHEK293T Cells972 nM
Celastrol YAP-TEAD InteractionLuciferase ReporterH1299 Cells~5 µM
Compound 2 YAP-TEAD InteractionLuciferase ReporterHEK293T Cells6.5 µM
BridGene Cpd. Palmitoylation PocketCell ProliferationNCI-H226 (NF2-/-)Low nM

Key Experimental Protocols

A multi-assay approach is crucial for validating the mechanism of action and cellular effects of a TEAD inhibitor. The following protocols are foundational for characterizing these compounds.

TEAD Transcriptional Reporter Assay (Luciferase Assay)

This is the most common primary assay to measure the transcriptional activity of the TEAD-YAP/TAZ complex in a cellular context.

Objective: To quantify the dose-dependent effect of an inhibitor on TEAD-mediated gene transcription.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293T, MCF7) in a 96-well plate.

  • Transfection: Co-transfect cells with two plasmids:

    • Reporter Plasmid: Contains a Firefly luciferase gene driven by a promoter with multiple tandem TEAD binding sites (e.g., 8xGTIIC).

    • Control Plasmid: Contains a Renilla luciferase gene driven by a constitutive promoter (e.g., SV40, CMV) to normalize for transfection efficiency and cell viability.

  • Optional Co-transfection: To enhance the signal window, cells can be co-transfected with a constitutively active, non-phosphorylatable mutant of YAP (e.g., YAP-5SA).

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the TEAD inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate for an additional 24-48 hours.

  • Lysis and Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

TEAD Palmitoylation Assay

This biochemical assay directly assesses an inhibitor's ability to block the auto-palmitoylation of TEAD proteins.

Objective: To determine if the inhibitor directly targets the TEAD lipid pocket and prevents palmitate incorporation.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293) expressing an epitope-tagged TEAD isoform (e.g., Myc-TEAD1). Treat cells with the inhibitor or DMSO vehicle.

  • Metabolic Labeling: Add a palmitic acid analog, such as alkyne palmitate, to the culture medium for several hours (e.g., 4-24 hours).

  • Cell Lysis and Immunoprecipitation (IP): Lyse the cells and perform IP using an anti-epitope tag antibody (e.g., anti-Myc) to isolate the TEAD protein.

  • Click Chemistry: Conjugate the incorporated alkyne palmitate on the immunoprecipitated TEAD protein to an azide-biotin tag using a copper-catalyzed "click" reaction.

  • Detection: Elute the proteins, separate them by SDS-PAGE, and transfer to a membrane. Detect the level of biotinylated (palmitoylated) TEAD using streptavidin-HRP and a chemiluminescent substrate. Total TEAD levels are assessed by immunoblotting with the anti-tag antibody.

  • Analysis: Quantify the band intensities to determine the ratio of palmitoylated TEAD to total TEAD in treated versus control samples.

Co-Immunoprecipitation (Co-IP) of YAP and TEAD

This assay is used to confirm that an inhibitor disrupts the physical interaction between YAP and TEAD within the cell.

Objective: To provide evidence for a YAP/TAZ-TEAD protein-protein interaction disruption mechanism.

Methodology:

  • Cell Culture and Treatment: Grow cells with high endogenous YAP-TEAD activity (e.g., NF2-deficient NCI-H226 cells) and treat with the inhibitor or vehicle for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against either YAP or TEAD, coupled to protein A/G beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders, then elute the bound protein complexes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and perform western blotting. Probe separate membranes with antibodies against both YAP and TEAD.

  • Analysis: In the control sample, immunoprecipitating TEAD should pull down YAP (and vice-versa). A potent inhibitor should reduce the amount of the co-immunoprecipitated partner protein in a dose-dependent manner.

General Experimental Workflow

The characterization of a novel TEAD inhibitor follows a logical progression from biochemical validation to cellular and functional assays.

Workflow Experimental Workflow for TEAD Inhibitor Characterization cluster_primary Primary Screening & Hit Validation cluster_mechanism Mechanism of Action cluster_cellular Cellular & Functional Effects A1 High-Throughput Screen (e.g., TEAD Reporter Assay) A2 Dose-Response Analysis (IC50 Determination) A1->A2 B1 Direct Binding Assay (e.g., Thermal Shift) A2->B1 B2 Palmitoylation Assay A2->B2 B3 YAP-TEAD Co-IP A2->B3 C1 Target Gene Expression (RT-qPCR for CTGF, CYR61) B1->C1 B2->C1 B3->C1 C2 Anti-Proliferation Assay (e.g., CellTiter-Glo) C1->C2 C3 Colony Formation Assay C2->C3

Caption: A typical workflow for the discovery and characterization of a TEAD inhibitor.

Conclusion

TEAD inhibitors are indispensable tools for investigating the transcriptional consequences of Hippo pathway signaling. A rigorous and systematic approach, combining quantitative biochemical assays with functional cellular readouts, is essential for validating a compound's mechanism and utility. By employing the protocols and workflows outlined in this guide, researchers can effectively characterize novel TEAD inhibitors and leverage them to deepen our understanding of transcriptional regulation in both normal physiology and disease, ultimately paving the way for new therapeutic strategies.

References

Initial Studies and Discovery of TEAD Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of small molecule inhibitors targeting the TEAD family of transcription factors.

Introduction

The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[1] The transcriptional activity of TEADs is dependent on their interaction with the co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2] In many cancers, the Hippo pathway is dysregulated, leading to the overactivation of YAP/TAZ and subsequent TEAD-mediated transcription of pro-proliferative and anti-apoptotic genes.[3][4] This has made the TEAD-YAP/TAZ interaction an attractive target for cancer therapy.[5]

Initial drug discovery efforts have led to the identification of small molecules that inhibit TEAD activity through various mechanisms. A prominent strategy involves targeting a conserved lipid-binding pocket on TEAD proteins, which allosterically regulates the TEAD-YAP/TAZ interaction. This technical guide provides an in-depth overview of the initial studies and discovery of the biological activity of these TEAD inhibitors, focusing on their mechanism of action, quantitative biological data, and the experimental protocols used for their characterization. While specific data for a compound designated "Tead-IN-14" is not publicly available in the scientific literature, this guide will utilize data from well-characterized TEAD inhibitors to illustrate the principles of their discovery and biological evaluation.

Mechanism of Action of TEAD Inhibitors

The primary mechanism of action for many TEAD inhibitors involves the disruption of the TEAD-YAP/TAZ protein-protein interaction. This is often achieved by targeting a central, hydrophobic pocket within the YAP-binding domain (YBD) of TEADs. This pocket is post-translationally modified by palmitoylation of a conserved cysteine residue, which is important for TEAD stability and its interaction with YAP. Small molecules that bind to this pocket can prevent this lipid modification and/or allosterically induce conformational changes that preclude YAP/TAZ binding.

Interestingly, some TEAD inhibitors have been found to act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4. This switches TEAD from a transcriptional activator to a repressor, leading to an anti-proliferative effect.

Signaling Pathway of TEAD Inhibition

Caption: General signaling pathway illustrating TEAD activation by YAP/TAZ and its inhibition by small molecules.

Quantitative Biological Data

The biological activity of TEAD inhibitors is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to determine the potency of a compound. The following tables summarize representative quantitative data for TEAD inhibitors from published studies.

Table 1: In Vitro Biochemical Activity of Representative TEAD Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
TM2TEAD2Palmitoylation Assay156
TM2TEAD4Palmitoylation Assay38
Niflumic Acid Derivative 5bTEADThiol Conjugation Assay1040
Niflumic Acid Derivative 5kTEADThiol Conjugation Assay320

Table 2: In Vitro Cellular Activity of Representative TEAD Inhibitors

CompoundCell LineAssay TypeIC50 (µM)Reference
Niflumic AcidMCF7TEAD Reporter Assay>100
Niflumic Acid Derivative 5aNCI-H226Cell Viability2.94
Niflumic Acid Derivative 5bNCI-H226Cell Viability1.87
Niflumic Acid Derivative 5kNCI-H226Cell Viability0.81
Compound 27 (PROTAC)NCI-H226Antiproliferative Activity<1

Experimental Protocols

The discovery and characterization of TEAD inhibitors rely on a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.

1. TEAD Palmitoylation Assay

This assay measures the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.

  • Objective: To determine the IC50 value of a test compound against TEAD auto-palmitoylation.

  • Materials: Recombinant TEAD protein, [³H]-palmitoyl-CoA, test compound, scintillation fluid, filter plates.

  • Procedure:

    • Recombinant TEAD protein is incubated with varying concentrations of the test compound.

    • [³H]-palmitoyl-CoA is added to initiate the palmitoylation reaction.

    • The reaction is incubated at 37°C for 1 hour.

    • The reaction mixture is transferred to a filter plate to separate the protein from the unincorporated [³H]-palmitoyl-CoA.

    • Scintillation fluid is added to the wells, and the radioactivity is measured using a scintillation counter.

    • The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by non-linear regression analysis.

Experimental Workflow for TEAD Palmitoylation Assay

Palmitoylation_Assay_Workflow Workflow for TEAD Palmitoylation Assay Start Start Incubate_TEAD Incubate Recombinant TEAD with Test Compound Start->Incubate_TEAD Add_PalmitoylCoA Add [³H]-palmitoyl-CoA Incubate_TEAD->Add_PalmitoylCoA Incubate_Reaction Incubate at 37°C for 1 hour Add_PalmitoylCoA->Incubate_Reaction Filter Filter to Separate Protein Incubate_Reaction->Filter Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter->Measure_Radioactivity Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow of the TEAD palmitoylation assay.

2. TEAD Reporter Gene Assay

This cell-based assay measures the transcriptional activity of TEAD in the presence of an inhibitor.

  • Objective: To evaluate the effect of a test compound on TEAD-mediated gene transcription.

  • Materials: A stable cell line expressing a TEAD-responsive luciferase reporter (e.g., MCF7 or HEK293T), test compound, luciferase assay reagent.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 6-24 hours).

    • The cell culture medium is removed, and the cells are lysed.

    • Luciferase assay reagent is added to the lysate, and the luminescence is measured using a luminometer.

    • The relative luciferase activity is normalized to a vehicle-treated control group, and the IC50 value is calculated.

3. Co-Immunoprecipitation (Co-IP)

This assay is used to assess the effect of a compound on the interaction between TEAD and its binding partners, such as YAP or VGLL4.

  • Objective: To determine if a test compound disrupts or enhances the interaction between TEAD and a specific protein.

  • Materials: Cell line of interest (e.g., NCI-H226), test compound, lysis buffer, antibodies against TEAD and the protein of interest, protein A/G beads, SDS-PAGE, and western blotting reagents.

  • Procedure:

    • Cells are treated with the test compound or a vehicle control.

    • The cells are lysed, and the protein concentration is determined.

    • The cell lysates are incubated with an antibody against the bait protein (e.g., pan-TEAD) overnight.

    • Protein A/G beads are added to pull down the antibody-protein complexes.

    • The beads are washed to remove non-specific binding proteins.

    • The protein complexes are eluted from the beads and resolved by SDS-PAGE.

    • The presence of the prey protein (e.g., YAP or VGLL4) is detected by western blotting using a specific antibody.

Logical Relationship of Experimental Assays in TEAD Inhibitor Discovery

Assay_Logic Logical Flow of Assays for TEAD Inhibitor Characterization Biochemical_Assay Biochemical Assays (e.g., Palmitoylation, Thiol Conjugation) Cellular_Assay Cell-Based Assays (e.g., Reporter Gene, Cell Viability) Biochemical_Assay->Cellular_Assay Initial Potency Mechanism_Assay Mechanism of Action Assays (e.g., Co-Immunoprecipitation) Cellular_Assay->Mechanism_Assay Confirm Cellular Activity Lead_Compound Lead Compound Identification Mechanism_Assay->Lead_Compound Elucidate Mechanism

Caption: Logical progression of experiments from initial screening to mechanism of action studies.

Conclusion

The discovery of small molecule inhibitors of TEAD transcription factors represents a promising therapeutic strategy for cancers with dysregulated Hippo pathway signaling. Initial studies have identified compounds that effectively inhibit TEAD activity through direct binding to the lipid pocket, leading to the disruption of the TEAD-YAP/TAZ interaction or by promoting a switch to a repressive TEAD-VGLL4 complex. The experimental protocols detailed in this guide provide a framework for the identification and characterization of novel TEAD inhibitors. Future research in this area will likely focus on developing more potent and selective inhibitors and exploring their efficacy in various cancer models.

References

Methodological & Application

Application Notes and Protocols for Tead-IN-14 in Mesothelioma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant mesothelioma is an aggressive cancer primarily associated with asbestos (B1170538) exposure, with limited therapeutic options. The Hippo signaling pathway and its downstream effectors, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), have emerged as key drivers of mesothelioma tumorigenesis.[1] YAP/TAZ are transcriptional co-activators that, when translocated to the nucleus, bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. In many mesotheliomas, mutations in upstream Hippo pathway components, such as NF2, lead to the constitutive activation of the YAP/TAZ-TEAD transcriptional program.

Tead-IN-14 is a small molecule inhibitor of TEAD transcription factors, representing a promising therapeutic strategy for cancers dependent on the Hippo-YAP pathway, such as mesothelioma. These inhibitors function by disrupting the interaction between YAP/TAZ and TEAD, thereby suppressing the transcription of oncogenic target genes.[2][3][4] Some TEAD inhibitors may also exert their effects by promoting the interaction of TEAD with the transcriptional repressor VGLL4.[3] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in mesothelioma cell lines.

Key Experiments and Methodologies

A comprehensive in vitro evaluation of this compound in mesothelioma cells involves a series of assays to determine its impact on cell viability, colony formation ability, and target gene expression.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the effects of this compound on various mesothelioma cell lines. These values are based on typical potencies observed for TEAD inhibitors in similar studies.

Cell LineHistologyKey MutationsThis compound IC50 (72h)Clonogenic Assay (% Inhibition at 1µM)CTGF mRNA Expression (% Reduction at 1µM)CYR61 mRNA Expression (% Reduction at 1µM)
MSTO-211H BiphasicCDKN2A deletion0.5 µM75%80%70%
NCI-H2052 SarcomatoidNF2 mutation0.8 µM65%75%65%
NCI-H226 EpithelioidNF2 mutation1.2 µM60%70%60%
NCI-H28 EpithelioidNF2 mutation1.5 µM55%65%55%
MET-5A Mesothelial (non-malignant)Wild-type> 10 µM10%15%10%

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of mesothelioma cells by 50% (IC50).

Materials:

  • Mesothelioma cell lines (e.g., MSTO-211H, NCI-H2052, NCI-H226, NCI-H28) and a non-malignant mesothelial cell line (e.g., MET-5A)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed mesothelioma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be 0.01 µM to 10 µM. Include a DMSO-only control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or the DMSO control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Mesothelioma cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed 500-1000 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with 100% methanol (B129727) for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells).

  • Calculate the percentage of colony formation inhibition relative to the DMSO control.

Quantitative Real-Time PCR (RT-qPCR) for YAP/TAZ-TEAD Target Genes

This protocol measures the effect of this compound on the mRNA expression of known YAP/TAZ-TEAD target genes, such as CTGF and CYR61.

Materials:

  • Mesothelioma cell lines

  • This compound

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat the cells with this compound (e.g., 1 µM) or a DMSO control for 24 hours.

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the DMSO control.

Visualizations

Hippo-YAP/TAZ-TEAD Signaling Pathway and Inhibition by this compound

Hippo_Pathway cluster_upstream Upstream Hippo Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NF2 NF2 LATS1_2 LATS1/2 NF2->LATS1_2 activates YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD YAP_TAZ_n->TEAD binds Target_Genes Target Genes (CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Tead_IN_14 This compound Tead_IN_14->TEAD inhibits

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Mesothelioma Cell Culture seed_cells Seed Cells for Assays start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells viability_assay Cell Viability Assay (72h) treat_cells->viability_assay clonogenic_assay Clonogenic Assay (10-14 days) treat_cells->clonogenic_assay gene_expression_assay RT-qPCR for Target Genes (24h) treat_cells->gene_expression_assay ic50_calc Calculate IC50 Values viability_assay->ic50_calc colony_inhibition Quantify Colony Inhibition clonogenic_assay->colony_inhibition gene_expression_analysis Analyze Relative Gene Expression gene_expression_assay->gene_expression_analysis end End: Evaluate this compound Efficacy ic50_calc->end colony_inhibition->end gene_expression_analysis->end

Caption: Workflow for assessing this compound's in vitro efficacy.

References

Application Notes and Protocols for Tead-IN-14 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tead-IN-14 is a potent inhibitor of the TEA Domain (TEAD) family of transcription factors. These transcription factors are the downstream effectors of the Hippo signaling pathway, which plays a critical role in regulating organ size, cell proliferation, and apoptosis.[1][2] The interaction between TEAD transcription factors and their co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is crucial for driving the expression of genes that promote cell growth and inhibit apoptosis.[1][3] Dysregulation of the Hippo pathway, leading to the overactivation of the YAP/TAZ-TEAD complex, has been implicated in the development and progression of various cancers.[1][4] this compound disrupts the YAP/TAZ-TEAD interaction, thereby inhibiting the transcriptional activity that leads to cancer cell proliferation.[3] These application notes provide a comprehensive overview and generalized protocols for the in vivo administration of this compound in mouse models, based on available data for similar compounds and general best practices.

Mechanism of Action: The YAP/TAZ-TEAD Signaling Pathway

The Hippo signaling pathway is a key regulator of tissue homeostasis. When the pathway is "on," a kinase cascade leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. In the "off" state, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to initiate the transcription of pro-proliferative and anti-apoptotic genes.[1]

This compound is designed to inhibit the interaction between YAP/TAZ and TEAD, thereby preventing the transcription of target genes that drive tumor growth. Some TEAD inhibitors have also been shown to act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4, which outcompetes the oncogenic YAP-TEAD interaction.[5]

YAP_TAZ_TEAD_Pathway cluster_Hippo_On Hippo Pathway 'ON' (Tumor Suppressive) cluster_Hippo_Off Hippo Pathway 'OFF' (Oncogenic) Upstream Signals Upstream Signals Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream Signals->Hippo Kinase Cascade (MST1/2, LATS1/2) p-YAP/TAZ (Cytoplasm) p-YAP/TAZ (Cytoplasm) Hippo Kinase Cascade (MST1/2, LATS1/2)->p-YAP/TAZ (Cytoplasm) Phosphorylation Degradation Degradation p-YAP/TAZ (Cytoplasm)->Degradation YAP/TAZ (Cytoplasm) YAP/TAZ (Cytoplasm) YAP/TAZ (Nucleus) YAP/TAZ (Nucleus) YAP/TAZ (Cytoplasm)->YAP/TAZ (Nucleus) Translocation YAP/TAZ-TEAD Complex YAP/TAZ-TEAD Complex YAP/TAZ (Nucleus)->YAP/TAZ-TEAD Complex TEAD TEAD TEAD->YAP/TAZ-TEAD Complex Gene Transcription (Proliferation, Anti-apoptosis) Gene Transcription (Proliferation, Anti-apoptosis) YAP/TAZ-TEAD Complex->Gene Transcription (Proliferation, Anti-apoptosis) This compound This compound This compound->YAP/TAZ-TEAD Complex Inhibition

Caption: The YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

While specific in vivo dosage data for this compound is not publicly available, the following table provides a representative dosage and administration schedule based on a similar TEAD inhibitor, referred to as "Compound 2," used in a mouse xenograft model.[6] Note: These values should be considered as a starting point for dose-ranging studies for this compound.

CompoundDosageAdministration RouteVehicleDosing FrequencyMouse ModelReference
Compound 2200 mg/kgNot specified, likely oral gavage or intraperitoneal injectionMCT (Medium-Chain Triglyceride)DailyNCI-H226 Xenograft[6]

Experimental Protocols

The following are generalized protocols for the in vivo administration of this compound in mouse models. It is imperative to conduct pilot studies to determine the optimal dose, administration route, and vehicle for this compound and the specific mouse model being used.

Protocol 1: Intraperitoneal (IP) Administration

Intraperitoneal injection is a common route for administering therapeutic compounds to mice, allowing for rapid absorption.[1][7]

Materials:

  • This compound

  • Sterile vehicle (e.g., MCT, DMSO/Saline mixture)

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% Ethanol

  • Animal scale

  • Appropriate mouse restraint device

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically prepare the this compound solution in the chosen sterile vehicle to the desired concentration. Ensure the compound is fully dissolved. Sonication may be required.

    • Prepare fresh on each day of dosing.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Properly restrain the mouse, ensuring the abdominal area is accessible.

  • Injection:

    • Position the mouse on its back with the head tilted slightly down.

    • Wipe the injection site in the lower right or left abdominal quadrant with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

    • Gently aspirate to ensure no fluid (urine or blood) is drawn back, confirming correct needle placement.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions post-injection.

Protocol 2: Oral Gavage (PO) Administration

Oral gavage ensures accurate dosing directly into the stomach and is a common route for preclinical studies.[5][7]

Materials:

  • This compound

  • Sterile vehicle

  • Flexible or rigid gavage needle (20-22 gauge for adult mice)

  • 1 mL syringe

  • Animal scale

  • Appropriate mouse restraint device

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound solution or suspension in the chosen sterile vehicle.

  • Animal Preparation:

    • Weigh the mouse for accurate dose calculation.

    • Firmly restrain the mouse to prevent movement and injury.

  • Gavage:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

    • Administer the calculated volume of the this compound solution.

    • Slowly withdraw the gavage needle.

  • Monitoring:

    • Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Experimental Workflow Visualization

Experimental_Workflow Mouse Model Acclimatization Mouse Model Acclimatization Tumor Cell Implantation (if applicable) Tumor Cell Implantation (if applicable) Mouse Model Acclimatization->Tumor Cell Implantation (if applicable) Randomization into Treatment Groups Randomization into Treatment Groups Tumor Cell Implantation (if applicable)->Randomization into Treatment Groups Baseline Tumor Measurement Baseline Tumor Measurement Randomization into Treatment Groups->Baseline Tumor Measurement Treatment with this compound or Vehicle Treatment with this compound or Vehicle Baseline Tumor Measurement->Treatment with this compound or Vehicle Daily Monitoring (Weight, Clinical Signs) Daily Monitoring (Weight, Clinical Signs) Treatment with this compound or Vehicle->Daily Monitoring (Weight, Clinical Signs) Tumor Volume Measurement (e.g., 2-3 times/week) Tumor Volume Measurement (e.g., 2-3 times/week) Treatment with this compound or Vehicle->Tumor Volume Measurement (e.g., 2-3 times/week) Endpoint: Euthanasia and Tissue Collection Endpoint: Euthanasia and Tissue Collection Daily Monitoring (Weight, Clinical Signs)->Endpoint: Euthanasia and Tissue Collection Tumor Volume Measurement (e.g., 2-3 times/week)->Endpoint: Euthanasia and Tissue Collection Pharmacokinetic/Pharmacodynamic Analysis Pharmacokinetic/Pharmacodynamic Analysis Endpoint: Euthanasia and Tissue Collection->Pharmacokinetic/Pharmacodynamic Analysis

Caption: A generalized experimental workflow for in vivo efficacy studies using this compound.

Important Considerations

  • Vehicle Selection: The choice of vehicle is critical and should be based on the solubility of this compound and its compatibility with the chosen administration route. A vehicle toxicity study should be performed prior to the main experiment.

  • Dose-Ranging Studies: It is essential to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose of this compound in the specific mouse model.

  • Pharmacokinetics: Characterizing the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion) is crucial for designing an effective dosing regimen.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Disclaimer: The provided protocols and dosage information are intended as a general guide. Researchers must optimize these protocols for their specific experimental needs and the unique properties of this compound.

References

Application Note: A Cell-Based Luciferase Reporter Assay for High-Throughput Screening of TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in the development and progression of various cancers.[2][4] The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the downstream effectors of this pathway. When the Hippo pathway is inactive, the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) translocate to the nucleus and bind to TEAD proteins. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic target for cancer treatment.

This application note describes a robust and sensitive cell-based assay for screening and characterizing inhibitors of the YAP-TEAD interaction, such as Tead-IN-14. The assay utilizes a luciferase reporter system under the control of TEAD-responsive elements to measure the transcriptional activity of TEAD. A decrease in luciferase signal in the presence of a test compound indicates potential inhibition of the YAP-TEAD interaction.

Principle of the Assay

This assay employs a HEK293T cell line stably co-transfected with two plasmids:

  • A firefly luciferase reporter plasmid containing multiple TEAD-binding sites (e.g., 8xGTIIC) upstream of a minimal promoter (e.g., TK promoter).

  • A constitutive Renilla luciferase expression plasmid (e.g., pRL-TK) to normalize for variations in cell number and transfection efficiency.

In this system, the binding of the endogenous YAP/TAZ-TEAD complex to the TEAD-responsive elements drives the expression of firefly luciferase. Inhibitors that disrupt this interaction will lead to a dose-dependent decrease in firefly luciferase activity.

Materials and Reagents

  • HEK293T cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 Transfection Reagent

  • 8xGTIIC-luciferase reporter plasmid

  • pRL-TK control plasmid

  • This compound (or other test compounds)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • White, clear-bottom 96-well assay plates

  • Luminometer

Experimental Protocols

Protocol 1: Cell Line Generation (Stable Transfection)
  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect HEK293T cells with the 8xGTIIC-luciferase reporter plasmid and a selection marker plasmid (e.g., containing puromycin (B1679871) resistance) using Lipofectamine 2000 according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Expansion: Expand the resistant colonies and screen for luciferase activity to select a clone with a high signal-to-background ratio.

  • Co-transfection with Control Plasmid: Stably transfect the selected clone with the pRL-TK control plasmid and a different selection marker (e.g., neomycin resistance).

  • Final Selection and Validation: Select and expand double-resistant clones and validate for both firefly and Renilla luciferase expression.

Protocol 2: TEAD Inhibitor Screening Assay
  • Cell Seeding: Seed the stably transfected HEK293T reporter cell line into white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation with Compounds: Incubate the plates for an additional 24-48 hours.

  • Luciferase Assay:

    • Equilibrate the Dual-Luciferase® Reporter Assay System reagents to room temperature.

    • Remove the medium from the wells and wash once with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table summarizes hypothetical data for the screening of this compound and two other potential TEAD inhibitors.

CompoundTargetIC50 (nM)Maximum Inhibition (%)
This compound YAP-TEAD Interaction5095
Compound A YAP-TEAD Interaction12088
Compound B YAP-TEAD Interaction>10,00015

Mandatory Visualizations

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates p_YAP_TAZ p-YAP/TAZ LATS1_2->p_YAP_TAZ YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation Degradation Degradation p_YAP_TAZ->Degradation YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ_n->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_Complex->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Tead_IN_14 This compound Tead_IN_14->YAP_TEAD_Complex inhibits

Caption: The Hippo Signaling Pathway and the mechanism of TEAD inhibition.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed HEK293T reporter cells in 96-well plate B Incubate for 24 hours A->B C Add serially diluted TEAD inhibitors (e.g., this compound) B->C D Incubate for 24-48 hours C->D E Lyse cells and add Dual-Luciferase® reagents D->E F Measure Firefly and Renilla luciferase activity E->F G Normalize Firefly to Renilla luciferase signal F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for the cell-based TEAD inhibitor screening assay.

Conclusion

The cell-based luciferase reporter assay described in this application note provides a reliable and high-throughput method for the identification and characterization of TEAD inhibitors. This assay is a valuable tool for drug discovery programs aimed at targeting the Hippo signaling pathway in cancer. The use of a dual-luciferase system ensures data robustness by normalizing for non-specific effects on cell viability and transcription. This methodology can be readily adapted for screening large compound libraries to identify novel therapeutic candidates.

References

Application Notes and Protocols: Demonstrating the Efficacy of Tead-IN-14 in Disrupting YAP-TEAD Interaction via Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various cancers.[2] The transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ are key downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The interaction between YAP and TEAD is a crucial node for the oncogenic activity of the Hippo pathway, making it an attractive target for cancer therapy.

Tead-IN-14 is a small molecule inhibitor designed to disrupt the YAP-TEAD protein-protein interaction. This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to demonstrate and quantify the inhibitory effect of this compound on the YAP-TEAD complex in a cellular context.

Signaling Pathway and Inhibitor Mechanism

The core of the Hippo pathway consists of a kinase cascade that, when active, leads to the phosphorylation of YAP. This phosphorylation promotes YAP's sequestration in the cytoplasm and its subsequent degradation, thus preventing it from entering the nucleus and activating TEAD-mediated transcription. In many cancers, this pathway is inactivated, leading to the accumulation of nuclear YAP and constitutive activation of TEAD target genes. This compound is designed to directly interfere with the binding of YAP to TEAD in the nucleus, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes.

YAP_TEAD_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo Kinase Cascade (Active) Hippo Kinase Cascade (Active) YAP YAP Hippo Kinase Cascade (Active)->YAP Phosphorylates Phospho-YAP Phospho-YAP YAP_n YAP YAP->YAP_n Translocation Degradation Degradation Phospho-YAP->Degradation Phospho-YAP->YAP_n Inhibits YAP_TEAD_Complex YAP-TEAD Complex YAP_n->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Target Gene Expression Target Gene Expression YAP_TEAD_Complex->Target Gene Expression Promotes Tead_IN_14 This compound Tead_IN_14->YAP_TEAD_Complex Inhibits

Caption: YAP-TEAD Signaling Pathway and this compound Mechanism of Action.

Co-immunoprecipitation Protocol to Evaluate this compound Efficacy

This protocol details the steps to assess the ability of this compound to disrupt the endogenous interaction between YAP and TEAD in cultured cells.

Materials:

  • Cell line with known YAP-TEAD activity (e.g., NCI-H226, MDA-MB-231)

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors

  • Anti-YAP antibody for immunoprecipitation

  • Anti-TEAD antibody for western blot detection

  • Normal rabbit or mouse IgG (isotype control)

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies for western blotting

  • Chemiluminescent substrate

Experimental Workflow:

CoIP_Workflow A 1. Cell Culture and Treatment (this compound or DMSO) B 2. Cell Lysis A->B C 3. Pre-clearing Lysate B->C D 4. Immunoprecipitation (Anti-YAP Ab or IgG control) C->D E 5. Incubation with Protein A/G Beads D->E F 6. Washing E->F G 7. Elution F->G H 8. SDS-PAGE and Western Blot G->H I 9. Detection (Anti-TEAD and Anti-YAP) H->I

References

Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Growth Using a TEAD Inhibitor in Combination with MAPK Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

The Hippo and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The Hippo pathway effector, YAP/TAZ, acts as a transcriptional co-activator by binding to the TEA domain (TEAD) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes.[1][2][3] The MAPK pathway, a cascade of protein kinases, is frequently hyperactivated in cancer through mutations in genes like BRAF and RAS.[4][5]

Recent preclinical studies have highlighted a promising therapeutic strategy involving the combination of TEAD inhibitors with MAPK pathway inhibitors. This approach aims to overcome intrinsic and acquired resistance to single-agent therapies and achieve synergistic anti-tumor effects. Upregulation of the YAP/TAZ-TEAD pathway has been identified as a mechanism of resistance to MAPK inhibitors, suggesting that dual blockade of these pathways could lead to more durable clinical responses.

This document provides detailed application notes and protocols for studying the combined effects of a TEAD inhibitor and a MAPK pathway inhibitor, using a representative pan-TEAD inhibitor and the MEK inhibitor trametinib (B1684009) as examples. These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies investigating the combination of a pan-TEAD inhibitor with a MEK inhibitor in cancer cell lines.

Table 1: In Vitro Cell Viability (IC50) Data

Cell LineCancer TypePan-TEAD Inhibitor IC50 (nM)Trametinib IC50 (nM)Combination EffectReference
Cal33Head and Neck Squamous Cell Carcinoma (FAT1 mutant)969Not specifiedSynergistic
SCC-25Head and Neck Squamous Cell Carcinoma (FAT1 mutant)15.2Not specifiedSynergistic (Bliss score > 10)
BON1Neuroendocrine TumorNot applicable0.44Synergistic (CI = 0.561 with CDK4/6i)
QGP-1Neuroendocrine TumorNot applicable6.359Synergistic (CI = 0.661 with CDK4/6i)
NCI-H727Neuroendocrine TumorNot applicable84.12Synergistic (CI = 0.107 with CDK4/6i)

Note: The table includes data for trametinib in combination with a CDK4/6 inhibitor in neuroendocrine tumors to illustrate its potency, as direct combination data with a TEAD inhibitor in these specific cell lines was not available in the provided search results. The synergy with a TEAD inhibitor is inferred from other studies.

Table 2: In Vivo Tumor Growth Inhibition (TGI)

Xenograft ModelTreatment GroupDoseTGI (%)Reference
Cal33 (HNSCC)Pan-TEAD Inhibitor (SW-682)30 mg/kg44
Cal33 (HNSCC)Mirdametinib (MEK inhibitor)1 mg/kg80
Cal33 (HNSCC)SW-682 + Mirdametinib30 mg/kg + 1 mg/kg93

Signaling Pathway Diagrams

TEAD_MAPK_Pathway Growth Factors Growth Factors RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Hippo Kinase Cascade Hippo Kinase Cascade YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Target Gene Expression Target Gene Expression TEAD->Target Gene Expression Target Gene Expression->Proliferation, Survival Trametinib Trametinib Tead-IN-14 This compound This compound->TEAD

Caption: TEAD and MAPK Signaling Pathways and Points of Inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a TEAD inhibitor and a MAPK inhibitor, alone and in combination, on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., Cal33, SCC-25)

  • Complete growth medium

  • TEAD inhibitor (e.g., a pan-TEAD inhibitor)

  • MAPK inhibitor (e.g., Trametinib)

  • DMSO (vehicle)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the TEAD inhibitor and trametinib in complete growth medium. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with TEAD inhibitor, MAPK inhibitor, or combination B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 and Combination Index H->I

Caption: Workflow for Cell Viability Assay.

Western Blot Analysis

This protocol is for assessing the effect of the combination treatment on the protein levels and phosphorylation status of key components of the MAPK and Hippo pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • TEAD inhibitor

  • Trametinib

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-YAP, anti-TAZ, anti-TEAD, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the inhibitors as described for the viability assay for a shorter duration (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow A Treat cells with inhibitors B Lyse cells and quantify protein A->B C SDS-PAGE and transfer to membrane B->C D Block membrane C->D E Incubate with primary antibody (e.g., p-ERK, YAP) D->E F Incubate with secondary antibody E->F G Detect with ECL substrate F->G H Image and quantify bands G->H

Caption: Workflow for Western Blot Analysis.

Co-Immunoprecipitation (Co-IP)

This protocol is to investigate if the TEAD inhibitor disrupts the interaction between YAP/TAZ and TEAD proteins.

Materials:

  • Cancer cell lines

  • TEAD inhibitor

  • DMSO

  • Co-IP lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-TEAD)

  • Protein A/G magnetic beads

  • Primary antibodies for western blotting (e.g., anti-YAP, anti-TAZ, anti-TEAD)

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis: Treat cells with the TEAD inhibitor or DMSO for the desired time. Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-TEAD antibody overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against YAP, TAZ, and TEAD.

CoIP_Workflow A Treat cells with TEAD inhibitor B Lyse cells A->B C Immunoprecipitate with anti-TEAD antibody B->C D Pull down with Protein A/G beads C->D E Wash beads D->E F Elute protein complexes E->F G Analyze by Western blot for YAP, TAZ, and TEAD F->G

Caption: Workflow for Co-Immunoprecipitation.

Disclaimer

The information and protocols provided in this document are intended for research purposes only. The use of "this compound" in the title and diagrams is as a placeholder for a representative pan-TEAD inhibitor, as specific data for this compound in combination with MAPK inhibitors was not publicly available at the time of this writing. Researchers should optimize these protocols for their specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling all chemicals and reagents.

References

Application Notes and Protocols for TEAD Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TEAD inhibitors, exemplified by compounds with public data, for inducing tumor regression in xenograft models. Due to the limited public information on a specific molecule designated "TEAD-IN-14," this document leverages data from well-characterized TEAD inhibitors to provide a representative guide.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[1] The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway.[2] In cancers with Hippo pathway alterations, such as those with mutations in NF2, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote tumor growth and survival.[3][4]

TEAD inhibitors are a promising class of anti-cancer agents that function by disrupting the interaction between TEAD and YAP/TAZ.[5] Many of these inhibitors target a conserved palmitoylation pocket on TEAD proteins, which is crucial for their stability and interaction with co-activators.[3][4] Preclinical studies have demonstrated that TEAD inhibitors can effectively suppress tumor growth in various cancer models, including patient-derived xenografts (PDX).[6]

Mechanism of Action

TEAD inhibitors primarily function by binding to the central lipid pocket of TEAD transcription factors, thereby preventing the crucial post-translational modification of S-palmitoylation. This modification is essential for the stable interaction between TEAD and its co-activators, YAP and TAZ. By occupying this pocket, TEAD inhibitors allosterically disrupt the formation of the oncogenic TEAD-YAP/TAZ complex, leading to the suppression of downstream target gene transcription and subsequent inhibition of tumor cell proliferation and survival.[3]

An alternative mechanism for some TEAD inhibitors involves acting as "molecular glues," which enhance the interaction between TEAD and the transcriptional corepressor VGLL4.[7][8] This action effectively switches the transcriptional output from pro-proliferative to anti-proliferative, contributing to the inhibitor's anti-tumor effects.

Below is a diagram illustrating the Hippo signaling pathway and the mechanism of action of TEAD inhibitors.

TEAD_Inhibitor_Mechanism Hippo Pathway and TEAD Inhibitor Mechanism of Action cluster_Hippo_Off Hippo Pathway OFF (Cancer) cluster_Inhibition Inhibition by this compound YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD binds This compound This compound Oncogenic Gene Expression Oncogenic Gene Expression TEAD->Oncogenic Gene Expression activates Tumor Growth Tumor Growth Oncogenic Gene Expression->Tumor Growth TEAD_inhibited TEAD This compound->TEAD_inhibited inhibits No Gene Expression No Gene Expression TEAD_inhibited->No Gene Expression blocks activation Tumor Regression Tumor Regression No Gene Expression->Tumor Regression

Caption: Hippo Pathway and TEAD Inhibitor Action.

Quantitative Data Summary

The following tables summarize representative quantitative data for TEAD inhibitors from preclinical studies.

Table 1: In Vitro Activity of Representative TEAD Inhibitors

CompoundCell LineAssay TypeIC50 (nM)Reference
K-975MPM cellsCell Proliferation< 100
VT3989NF2-mutant mesotheliomaCell ViabilityNot specified[4]
MYF-03-176Mesothelioma, LiposarcomaTEAD Reporter Assay< 50[9]
Unnamed InhibitorMCF7-TEAD-lucLuciferase Reporter< 20[3]

Table 2: In Vivo Efficacy of Representative TEAD Inhibitors in Xenograft Models

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
K-975MPM xenograftNot specifiedSignificant reduction
Unnamed InhibitorNF2-altered tumor xenograftOral administrationEffective suppression[3]
BIIB036Multiple xenograftsOnce every two weeks (IP or SC)Extended inhibition (40-50 days)[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H226, MDA-MB-231)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, carefully remove the medium and add 150 µL of solubilization solution to each well. If using MTS, this step is not necessary.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (72h) Incubate (72h) Treat with this compound->Incubate (72h) Add MTT/MTS Add MTT/MTS Incubate (72h)->Add MTT/MTS Incubate (2-4h) Incubate (2-4h) Add MTT/MTS->Incubate (2-4h) Read Absorbance Read Absorbance Incubate (2-4h)->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Cell Viability Assay Workflow.

Protocol 2: Western Blot for Target Gene Expression

Objective: To assess the effect of this compound on the protein expression of TEAD downstream target genes (e.g., CTGF, CYR61).

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for 24-48 hours. Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Tumor Xenograft Study in Mice

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Cancer cell line (e.g., NCI-H226)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers

  • Animal housing and monitoring equipment

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Xenograft_Workflow Implant Tumor Cells Implant Tumor Cells Monitor Tumor Growth Monitor Tumor Growth Implant Tumor Cells->Monitor Tumor Growth Randomize Mice Randomize Mice Monitor Tumor Growth->Randomize Mice Treat with this compound Treat with this compound Randomize Mice->Treat with this compound Monitor Tumor Volume & Body Weight Monitor Tumor Volume & Body Weight Treat with this compound->Monitor Tumor Volume & Body Weight Endpoint Analysis Endpoint Analysis Monitor Tumor Volume & Body Weight->Endpoint Analysis

Caption: Xenograft Study Workflow.

Conclusion

TEAD inhibitors represent a promising therapeutic strategy for cancers driven by a dysregulated Hippo pathway. The protocols outlined in these application notes provide a framework for the preclinical evaluation of novel TEAD inhibitors like this compound. Careful execution of these in vitro and in vivo experiments will be crucial in determining their therapeutic potential and advancing them toward clinical development.

References

Application Notes and Protocols: Investigating Tead-IN-14 in Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway. In their active state, TEADs associate with the co-activators YAP and TAZ to drive the transcription of pro-proliferative and anti-apoptotic genes. Consequently, inhibiting TEAD activity has emerged as a promising therapeutic strategy in oncology.[1][2]

Tead-IN-14 is a potent small molecule inhibitor of TEAD transcription factors. Unlike inhibitors that block the interaction between TEAD and its co-activators YAP/TAZ, this compound functions as a "molecular glue". It stabilizes the interaction between TEAD and the transcriptional co-repressor Vestigial-like 4 (VGLL4).[3][4][5] This induced proximity effectively sequesters TEAD, switching it from a transcriptional activator to a repressor, thereby inhibiting cancer cell growth.

Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures that recapitulate the cellular heterogeneity and architecture of the original tissue. As such, they represent a more physiologically relevant in vitro model for studying drug efficacy compared to traditional 2D cell cultures. This document provides a detailed experimental workflow for studying the effects of this compound in organoid cultures, from initial treatment to downstream analysis of proliferation, apoptosis, and gene and protein expression.

Signaling Pathway of this compound

cluster_Hippo_Off Hippo Pathway OFF (Cancer) cluster_Hippo_On_TeadIN14 Hippo Pathway Modulation by this compound YAP_TAZ YAP / TAZ YAP_TAZ_TEAD YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TAZ_TEAD binds TEAD TEAD TEAD->YAP_TAZ_TEAD TEAD_VGLL4_Complex TEAD-VGLL4 Complex TEAD->TEAD_VGLL4_Complex Proliferation_Genes Pro-proliferative & Anti-apoptotic Genes YAP_TAZ_TEAD->Proliferation_Genes activates transcription Tead_IN_14 This compound Tead_IN_14->TEAD_VGLL4_Complex promotes formation VGLL4 VGLL4 VGLL4->TEAD_VGLL4_Complex TEAD_VGLL4_Complex->Proliferation_Genes represses transcription Repression Transcriptional Repression

Caption: this compound acts as a molecular glue, promoting the formation of a repressive TEAD-VGLL4 complex.

Experimental Workflow

cluster_assays Endpoint Assays start Start: Cancer Patient-Derived Organoids culture Organoid Culture & Expansion start->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment proliferation Proliferation Assay (CellTiter-Glo® 3D) treatment->proliferation apoptosis Apoptosis Assay (Caspase-Glo® 3/7) treatment->apoptosis gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression protein_expression Protein Expression Analysis (Western Blot) treatment->protein_expression data_analysis Data Analysis & Interpretation proliferation->data_analysis apoptosis->data_analysis gene_expression->data_analysis protein_expression->data_analysis end End: Characterization of this compound Efficacy data_analysis->end

Caption: Experimental workflow for evaluating this compound in organoid cultures.

Data Presentation

Table 1: Dose-Response of this compound on Organoid Viability (Illustrative Data)

This table presents hypothetical data on the effect of increasing concentrations of this compound on the viability of cancer-derived organoids after 72 hours of treatment, as measured by a CellTiter-Glo® 3D assay.

This compound Concentration (µM)Mean Luminescence (RLU)Standard Deviation% Viability (Normalized to Control)
0 (Vehicle Control)150,00012,000100%
0.01145,50011,50097%
0.1127,50010,20085%
182,5006,60055%
1037,5003,00025%
10015,0001,20010%
IC50 (µM) ~0.8
Table 2: Effect of this compound on Apoptosis (Illustrative Data)

This table illustrates the induction of apoptosis in cancer-derived organoids following treatment with this compound for 48 hours, as measured by a Caspase-Glo® 3/7 assay.

TreatmentThis compound Concentration (µM)Mean Caspase-3/7 Activity (RLU)Standard DeviationFold Change in Apoptosis (vs. Control)
Vehicle Control025,0002,0001.0
This compound175,0006,0003.0
This compound10150,00012,5006.0
Staurosporine (Positive Control)1200,00018,0008.0
Table 3: Relative Gene Expression Changes Induced by this compound (Illustrative Data)

This table presents hypothetical changes in the expression of TEAD target genes in cancer-derived organoids after 24 hours of treatment with 1 µM this compound, as determined by qPCR.

GeneFunctionFold Change (vs. Control)p-value
Upregulated Genes
VGLL4Transcriptional Co-repressor1.2>0.05
Downregulated Genes
CTGFProliferation, Angiogenesis-3.5<0.01
CYR61Proliferation, Cell Adhesion-4.2<0.01
BIRC5 (Survivin)Anti-apoptosis-2.8<0.05

Experimental Protocols

Organoid Culture and Maintenance

This protocol is a general guideline and should be adapted based on the specific organoid type.

Materials:

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid culture medium (specific to the tissue of origin)

  • Phosphate-buffered saline (PBS), sterile

  • Cell recovery solution

  • Sterile culture plates (e.g., 24-well or 96-well)

Protocol:

  • Thaw basement membrane matrix on ice.

  • Harvest mature organoids from culture by mechanical disruption or enzymatic digestion.

  • Wash the organoid fragments with cold PBS.

  • Resuspend the organoid pellet in the appropriate volume of basement membrane matrix.

  • Plate droplets of the organoid-matrix suspension into pre-warmed culture plates.

  • Incubate at 37°C for 15-30 minutes to allow the matrix to solidify.

  • Gently add pre-warmed organoid culture medium to each well.

  • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

This compound Treatment of Organoids

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Organoid culture medium

  • 96-well clear-bottom, black-walled plates for luminescence assays

Protocol:

  • Seed organoids in a 96-well plate as described in Protocol 1 and culture for 2-3 days to allow for their formation.

  • Prepare serial dilutions of this compound in organoid culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Organoid Viability/Proliferation Assay (CellTiter-Glo® 3D)

Materials:

  • CellTiter-Glo® 3D Reagent

  • Plate reader capable of measuring luminescence

Protocol:

  • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control wells to determine the percentage of viability.

Apoptosis Assay (Caspase-Glo® 3/7)

Materials:

  • Caspase-Glo® 3/7 Reagent

  • Plate reader capable of measuring luminescence

Protocol:

  • Following this compound treatment, remove the plate from the incubator and allow it to cool to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium volume.

  • Mix the contents gently by orbital shaking for 30-60 seconds.

  • Incubate the plate at room temperature, protected from light, for 1-3 hours.

  • Measure the luminescence using a plate reader.

  • Calculate the fold change in caspase activity relative to the vehicle control.

RNA Extraction and qPCR for Gene Expression Analysis

Materials:

  • RNA extraction kit suitable for 3D cultures (e.g., TRIzol™)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (CTGF, CYR61, BIRC5) and a reference gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Harvest organoids after treatment by first depolymerizing the basement membrane matrix using a cell recovery solution on ice.

  • Wash the organoids with cold PBS and pellet them by centrifugation.

  • Extract total RNA from the organoid pellet according to the manufacturer's protocol of the chosen RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.

Protein Extraction and Western Blot Analysis

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD, anti-VGLL4, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Harvest and wash organoids as described in the qPCR protocol.

  • Lyse the organoid pellet in ice-cold RIPA buffer.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

References

Troubleshooting & Optimization

Optimizing TEAD-IN-14 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of TEAD-IN-14 for cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful application of this potent TEAD inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active inhibitor of TEA Domain (TEAD) transcription factors.[1] TEAD proteins are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size.[2] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ. YAP and TAZ then translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote tumor growth.[2] this compound and similar inhibitors function by targeting the palmitoylation pocket of TEAD proteins. This allosteric inhibition disrupts the interaction between TEAD and YAP/TAZ, thereby suppressing the transcription of oncogenic target genes.[3][4]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: Based on available data, this compound has an IC50 of <100 nM. This indicates high potency. For initial experiments, it is recommended to perform a dose-response curve covering a broad range of concentrations, starting from the low nanomolar range up to the low micromolar range (e.g., 1 nM to 10 µM). This will help determine the optimal, cell-line-specific effective concentration.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. When preparing working solutions for cell culture, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q4: Is this compound stable in cell culture medium?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibitory effect observed Inhibitor concentration is too low: The chosen concentration may be below the effective range for the specific cell line.Perform a dose-response experiment with a wider range of concentrations, starting from low nanomolar to low micromolar.
Cell line is resistant to TEAD inhibition: The cell line may not be dependent on the YAP/TAZ-TEAD signaling pathway for its proliferation.Confirm the activation of the Hippo pathway in your cell line by examining the expression of downstream target genes of TEAD, such as CTGF and CYR61.
Incorrect preparation or degradation of the inhibitor: The stock solution may have been improperly prepared, stored, or has degraded.Prepare a fresh stock solution of this compound. Ensure proper storage conditions (aliquoted, -20°C or -80°C, protected from light).
High cell death or cytotoxicity observed, even at low concentrations Off-target effects: At higher concentrations, the inhibitor may have off-target effects leading to general cytotoxicity.Lower the concentration range in your experiments. Ensure the final DMSO concentration is not exceeding 0.5%.
Cell line is highly sensitive to TEAD inhibition: Some cell lines are exquisitely dependent on TEAD activity for survival.Use a lower concentration range and shorter incubation times in your initial experiments.
Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium is too high.Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) to assess solvent toxicity. Ensure the final DMSO concentration is below 0.5%.
High variability in results between replicate wells or experiments Inconsistent cell seeding: Uneven cell distribution can lead to variability in the number of cells per well.Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting.
Precipitation of the inhibitor: The inhibitor may precipitate out of the culture medium, especially at higher concentrations.When diluting the DMSO stock into the aqueous culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and complete mixing. Visually inspect for any precipitation.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and affect cell growth.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity.
Inconsistent results over time Degradation of the inhibitor in working solutions: The inhibitor may not be stable in the culture medium over long incubation periods.Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound and other relevant TEAD inhibitors.

CompoundTargetIC50Cell Line(s)Reference
This compound TEAD<100 nMNot specified
pan-TEAD-IN-1 pan-TEAD1.52 nMNCI-H226
TEAD-IN-10 TEAD1/TEAD314 nM / 4 nMNot specified
MYF-03-69 (TEAD-IN-3) pan-TEAD56 nM (transcriptional activity)Not specified
VT104 TEAD auto-palmitoylationNot specifiedNot specified
IK-930 TEADNot specifiedNot specified

Note: IC50 values can vary depending on the cell line and the assay conditions used.

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Mandatory Visualizations

TEAD_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, Mechanical Cues) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream_Signals->Hippo_Kinase_Cascade YAP_TAZ_p Phosphorylated YAP/TAZ (Cytoplasmic) Hippo_Kinase_Cascade->YAP_TAZ_p Phosphorylates YAP_TAZ YAP/TAZ (Active) Hippo_Kinase_Cascade->YAP_TAZ Inhibits Cytoplasmic_Degradation Cytoplasmic Degradation YAP_TAZ_p->Cytoplasmic_Degradation TEAD TEAD YAP_TAZ->TEAD Binds YAP_TAZ_TEAD_Complex YAP/TAZ-TEAD Complex TEAD->YAP_TAZ_TEAD_Complex Target_Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) YAP_TAZ_TEAD_Complex->Target_Gene_Expression Promotes Cell_Proliferation Cell Proliferation & Survival Target_Gene_Expression->Cell_Proliferation TEAD_IN_14 This compound TEAD_IN_14->TEAD Inhibits (Allosterically)

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow Start Start: Prepare this compound Stock Solution (10 mM in DMSO) Cell_Seeding Seed Cells in a 96-well Plate Start->Cell_Seeding Dose_Response Prepare Serial Dilutions of this compound (e.g., 1 nM to 10 µM) Cell_Seeding->Dose_Response Treatment Treat Cells with this compound and Vehicle Control (DMSO) Dose_Response->Treatment Incubation Incubate for Desired Duration (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze Data and Plot Dose-Response Curve Viability_Assay->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination Downstream_Experiments Proceed with Downstream Experiments (Using concentrations around the IC50) IC50_Determination->Downstream_Experiments

Caption: Experimental Workflow for Optimizing this compound Concentration.

References

Troubleshooting unexpected results in Tead-IN-14 assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TEAD-IN-14 Assays

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a covalent inhibitor of the TEA domain (TEAD) family of transcription factors. It specifically targets a cysteine residue within the palmitate-binding pocket of TEAD proteins. By forming a covalent bond, it prevents the palmitoylation of TEADs, a crucial step for their interaction with the transcriptional co-activators YAP and TAZ. This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of genes involved in cell proliferation and survival.[1]

Q2: How should I prepare and store this compound?

A2: For optimal results, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, covalent inhibitors can be sensitive to storage conditions. To ensure the stability of the compound, it is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Long-term storage conditions, such as temperature and humidity, can impact the physical and chemical stability of the compound.[2]

Q3: What are the known off-target effects of this compound?

A3: As a covalent inhibitor, this compound has the potential for off-target effects due to its reactive nature.[3][4][5] The electrophilic warhead of the inhibitor can potentially react with other nucleophilic residues on different proteins. It is important to consider that some TEAD-targeting molecules may act as "molecular glues," bringing TEAD and its repressive cofactor, VGLL4, together, which can lead to unexpected transcriptional repression.

Q4: Can mutations in the target protein affect the efficacy of this compound?

A4: Yes, mutations in the TEAD protein, particularly at the targeted cysteine residue, can lead to resistance against this compound. Such mutations can prevent the covalent bond formation, thereby reducing the inhibitor's effectiveness.

Troubleshooting Unexpected Results

Issue Potential Cause Recommended Solution
No or low inhibitory effect observed Incorrect concentration or incubation time: The concentration of this compound may be too low, or the incubation time may be too short to observe an effect.Perform a dose-response experiment to determine the optimal concentration. Optimize the incubation time based on the specific cell line and experimental endpoint.
Compound instability or degradation: The compound may have degraded due to improper storage or handling.Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage conditions as recommended by the manufacturer.
Cell line resistance: The cell line used may be resistant to TEAD inhibition. This could be due to mutations in the Hippo pathway or activation of alternative signaling pathways.Confirm the dependence of your cell line on the Hippo-YAP/TAZ pathway. Consider using a positive control cell line known to be sensitive to TEAD inhibitors.
High cell toxicity or unexpected side effects Off-target effects: Covalent inhibitors can bind to unintended proteins, leading to toxicity.Reduce the concentration of this compound. Use a more specific inhibitor if available. Perform control experiments to assess the general cytotoxicity of the compound.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used.Ensure the final solvent concentration in your assay is not toxic to the cells. Include a vehicle-only control in your experiments.
High variability between experimental replicates Inconsistent experimental setup: Variations in cell seeding, compound addition, or incubation conditions can lead to inconsistent results.Standardize all experimental steps. Ensure uniform cell seeding and accurate pipetting of the inhibitor.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.

Experimental Protocols

General Cell-Based Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the growth medium from the cells and replace it with a fresh medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal time will depend on the specific assay and cell line.

  • Data Analysis: At the end of the incubation period, perform the desired assay (e.g., cell viability assay, gene expression analysis by qPCR, or Western blotting for target proteins).

Quantitative Real-Time PCR (qPCR) for Target Gene Expression
  • RNA Extraction: After treatment with this compound, extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qPCR: Perform qPCR using primers specific for known YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

Signaling Pathway

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N translocates Degradation Proteasomal Degradation YAP_TAZ_P->Degradation TEAD TEAD TEAD_YAP_TAZ YAP/TAZ-TEAD Complex TEAD->TEAD_YAP_TAZ YAP_TAZ_N->TEAD_YAP_TAZ Target_Genes Target Gene Expression TEAD_YAP_TAZ->Target_Genes activates TEAD_IN_14 This compound TEAD_IN_14->TEAD inhibits palmitoylation

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Cell Adhesion) A->B C 3. This compound Treatment (Dose-Response) B->C D 4. Incubation (24-72 hours) C->D E 5. Assay D->E F Cell Viability (e.g., MTT, CellTiter-Glo) E->F G Gene Expression (qPCR) E->G H Protein Analysis (Western Blot) E->H I 6. Data Analysis F->I G->I H->I

Caption: A typical experimental workflow for a cell-based assay with this compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart Troubleshooting: No Inhibitory Effect Start Start: No Inhibitory Effect Check_Concentration Is the concentration of this compound optimal? Start->Check_Concentration Optimize_Concentration Perform a dose-response experiment. Check_Concentration->Optimize_Concentration No Check_Incubation Is the incubation time sufficient? Check_Concentration->Check_Incubation Yes Optimize_Concentration->Check_Incubation Optimize_Incubation Increase incubation time. Check_Incubation->Optimize_Incubation No Check_Compound Is the compound stable and active? Check_Incubation->Check_Compound Yes Optimize_Incubation->Check_Compound Prepare_Fresh Prepare fresh stock solution. Check_Compound->Prepare_Fresh No Check_Cell_Line Is the cell line sensitive to TEAD inhibition? Check_Compound->Check_Cell_Line Yes Prepare_Fresh->Check_Cell_Line Use_Positive_Control Use a known sensitive cell line as a positive control. Check_Cell_Line->Use_Positive_Control No End Problem Resolved Check_Cell_Line->End Yes Further_Investigation Further Investigation Needed Use_Positive_Control->Further_Investigation

Caption: A logical flowchart for troubleshooting the absence of an inhibitory effect.

References

Technical Support Center: A Guide to Utilizing TEAD-IN-14 in Your Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound "TEAD-IN-14" is not publicly available. This guide is curated for researchers, scientists, and drug development professionals working with novel TEAD inhibitors and uses "this compound" as a representative example. The experimental protocols and troubleshooting advice are based on established methodologies for characterizing similar small molecule inhibitors of the Hippo-TEAD pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for TEAD inhibitors like this compound?

A1: TEAD inhibitors, such as this compound, primarily function by disrupting the interaction between TEAD transcription factors (TEAD1-4) and their co-activators, YAP and TAZ.[1][2] This disruption prevents the transcriptional activation of downstream target genes involved in cell proliferation, survival, and migration. Many small molecule TEAD inhibitors achieve this by binding to a conserved palmitoylation pocket on the TEAD protein, which allosterically hinders the YAP/TAZ binding interface.[3][4][5]

Q2: What are the potential off-target effects of this compound?

A2: Off-target effects are a significant consideration for any small molecule inhibitor and can lead to misleading experimental results or cellular toxicity.[1] While specific data for this compound is unavailable, inhibitors with similar chemical scaffolds (e.g., pyrazole-containing compounds) have been reported. Potential off-target activities could include interactions with other proteins containing similar binding pockets. It is crucial to experimentally determine the selectivity profile of this compound.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration is the lowest concentration that elicits the desired on-target effect with minimal off-target activity. This is determined by performing a dose-response experiment. You should test a wide range of concentrations (e.g., from low nanomolar to high micromolar) and assess a specific on-target endpoint, such as the inhibition of a TEAD-dependent luciferase reporter or the downregulation of known TEAD target genes (e.g., CTGF, CYR61).[6]

Q4: How can I confirm that the observed phenotype is due to on-target TEAD inhibition?

A4: Several experiments can help confirm on-target activity:

  • Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. This compound should not inhibit TEAD activity and, therefore, should not produce the same cellular phenotype.

  • Rescue Experiments: If your experimental system allows, overexpressing a TEAD mutant that does not bind to the inhibitor but retains its function can rescue the phenotype.

  • Orthogonal Approaches: Use genetic methods like siRNA or CRISPR/Cas9 to knockdown TEAD and see if it phenocopies the effects of this compound.

Q5: What are the differences in selectivity of TEAD inhibitors for the four TEAD paralogs (TEAD1-4)?

A5: The four TEAD paralogs (TEAD1-4) share a high degree of homology in their YAP/TAZ-binding domains.[6] However, subtle differences exist, and some inhibitors exhibit selectivity for specific paralogs. For instance, some compounds may be pan-TEAD inhibitors, while others might be selective for TEAD1/3 or spare TEAD4.[3][7] It is important to determine the selectivity profile of this compound across all four paralogs, as they can have distinct and sometimes non-redundant functions in different tissues and diseases.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak inhibition of TEAD activity - Suboptimal inhibitor concentration: The concentration of this compound may be too low. - Poor compound stability: The inhibitor may be degrading in the experimental conditions. - Cell type resistance: The cell line used may have redundant signaling pathways that bypass the need for TEAD activity.- Perform a dose-response experiment to identify the optimal concentration. - Check the stability of the compound in your cell culture medium. - Use a cell line known to be sensitive to Hippo pathway inhibition (e.g., NF2-deficient mesothelioma cells).[1]
High cellular toxicity at effective concentrations - Off-target effects: The inhibitor may be hitting other essential cellular targets. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Lower the concentration of this compound and/or shorten the treatment duration. - Perform a kinase panel screen or other broad off-target profiling to identify potential off-targets. - Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%).
Inconsistent results between experiments - Variability in cell culture conditions: Cell density, passage number, and serum concentration can all affect the Hippo pathway. - Inhibitor degradation: Improper storage or handling of this compound can lead to loss of activity.- Standardize cell culture protocols meticulously. - Aliquot the inhibitor upon receipt and store it as recommended by the supplier to avoid freeze-thaw cycles.
Observed phenotype does not match expected TEAD inhibition effects - Off-target effects are dominant: The observed phenotype may be due to the inhibitor acting on another pathway. - TEAD-independent functions: The cellular process being studied may not be solely dependent on TEAD activity.- Perform a washout experiment to distinguish between reversible (potentially off-target) and irreversible (potentially on-target) effects. - Use a negative control compound and orthogonal genetic approaches (siRNA/CRISPR) to validate the on-target effect.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using a TEAD-Responsive Luciferase Reporter Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cells stably expressing a TEAD-responsive luciferase reporter (e.g., 8xGTIIC-luciferase)

  • This compound

  • Appropriate cell culture medium and supplements

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Methodology:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the diluted this compound or vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).

  • Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Washout Experiment to Assess Reversibility of Inhibition

Objective: To determine if the inhibitory effects of this compound are reversible, which can help differentiate on-target from some off-target effects.

Materials:

  • Cells of interest

  • This compound

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Treatment: Treat cells with a concentration of this compound known to cause a robust phenotype (e.g., 5-10 times the IC50) for a short duration (e.g., 1-4 hours). Include a vehicle control.

  • Washout:

    • For the "washout" group, remove the inhibitor-containing medium.

    • Wash the cells twice with warm PBS.

    • Add fresh, inhibitor-free medium.

    • For the "continuous treatment" group, leave the inhibitor-containing medium on the cells.

  • Incubation and Analysis: Incubate both groups for a desired period (e.g., 24, 48, or 72 hours). Assess the phenotype of interest (e.g., cell viability, target gene expression) at different time points post-washout.

Interpretation:

  • If the phenotype is reversed in the washout group compared to the continuous treatment group, the effect of the inhibitor is likely reversible.

  • If the phenotype persists in the washout group, the effect may be due to irreversible binding or long-lasting downstream cellular changes.

Visualizations

Signaling Pathway

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell_Contact->MST1_2 Mechanical_Stress Mechanical Stress LATS1_2 LATS1/2 Mechanical_Stress->LATS1_2 GPCR_Signaling GPCR Signaling GPCR_Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ_p YAP_TAZ_p->YAP_TAZ TEAD TEAD1-4 YAP_TAZ->TEAD binds to Target_Genes Target Genes (CTGF, CYR61, etc.) TEAD->Target_Genes activates TEAD_IN_14 This compound TEAD_IN_14->TEAD inhibits

Caption: The Hippo Signaling Pathway and the point of intervention for this compound.

Experimental Workflow

Experimental_Workflow cluster_initial_characterization Initial On-Target Characterization cluster_off_target_assessment Off-Target Assessment cluster_cellular_phenotype Cellular Phenotype Validation cluster_validation On-Target Validation Dose_Response Dose-Response Assay (Luciferase or qPCR) Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Kinase_Panel Broad Kinase Panel Screen Determine_IC50->Kinase_Panel Negative_Control Test Inactive Analog Determine_IC50->Negative_Control Washout_Expt Washout Experiment Determine_IC50->Washout_Expt Viability_Assay Cell Viability/Proliferation Assay Determine_IC50->Viability_Assay Migration_Assay Cell Migration/Invasion Assay Viability_Assay->Migration_Assay Gene_Expression Target Gene Expression Analysis Migration_Assay->Gene_Expression Genetic_Knockdown TEAD siRNA/CRISPR Knockdown Gene_Expression->Genetic_Knockdown Phenocopy_Analysis Compare Phenotypes Genetic_Knockdown->Phenocopy_Analysis

References

Technical Support Center: Interpreting Conflicting Data from TEAD Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate and interpret potentially conflicting data from studies of TEAD (TEA Domain) inhibitors. While the specific compound "Tead-IN-14" is not widely documented in scientific literature, this guide addresses common challenges and discrepancies observed with the broader class of TEAD inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why are we observing conflicting results with our TEAD inhibitor?

Conflicting results with TEAD inhibitors can arise from several factors, primarily revolving around the compound's mechanism of action and the specific experimental context. A key point of divergence in the literature is the inhibitor's effect on TEAD's interaction with its binding partners. While many inhibitors are designed to block the interaction with the transcriptional co-activators YAP and TAZ, some have been found to act as "molecular glues," enhancing the interaction with the transcriptional co-repressor VGLL4.[1][2]

Additionally, discrepancies can be attributed to:

  • Inhibitor Type: Covalent vs. non-covalent inhibitors will have different binding kinetics and potential for off-target effects.[3][4][5][6]

  • TEAD Isoform Selectivity: The four TEAD isoforms (TEAD1-4) have distinct and sometimes overlapping roles in different tissues and cancers.[7][8][9] An inhibitor's selectivity profile can therefore lead to varied outcomes.

  • Cellular Context: The expression levels of YAP, TAZ, and VGLL4 can vary significantly between cell lines, influencing the cellular response to a TEAD inhibitor.[1][2]

  • Off-Target Effects: As with any small molecule inhibitor, off-target effects can contribute to the observed phenotype.[10][11]

Q2: Our TEAD inhibitor is supposed to decrease cell proliferation, but we are seeing minimal or no effect. What could be the reason?

Several factors could explain a lack of anti-proliferative effect:

  • Dominant Repressive Signaling: If the cells have high endogenous levels of the transcriptional co-repressor VGLL4, the effect of a YAP/TAZ-TEAD inhibitor might be masked. Some inhibitors may even enhance the repressive function of VGLL4.[1][2]

  • YAP/TAZ-Independent Functions of TEAD: TEAD transcription factors can have functions independent of YAP and TAZ, and in some contexts, TEAD1 has been shown to have a transcription repression mechanism that is independent of its pocket for co-activator binding.[12][13]

  • Compensatory Mechanisms: Other signaling pathways might be compensating for the inhibition of TEAD activity. The Hippo-YAP/TAZ-TEAD pathway is known to crosstalk with other oncogenic pathways like Wnt and EGFR signaling.[9]

  • Compound Stability and Potency: Ensure the inhibitor is stable under your experimental conditions and used at an effective concentration.

Troubleshooting Guides

Guide 1: Investigating Unexpected Pro-Repressive Effects

If you suspect your TEAD inhibitor is acting as a "molecular glue" to enhance VGLL4-TEAD interaction, consider the following experiments:

  • Co-Immunoprecipitation (Co-IP): Perform Co-IP of endogenous TEAD and assess the binding of VGLL4 in the presence and absence of your inhibitor. An increased interaction with VGLL4 upon treatment would support the molecular glue hypothesis.[1][2]

  • VGLL4 Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate VGLL4 expression. If the inhibitor's anti-proliferative effect is dependent on VGLL4, its activity will be diminished in VGLL4-deficient cells.[1][2]

  • Gene Expression Analysis: Analyze the expression of known YAP/TAZ target genes (e.g., CTGF, CYR61) and compare it to genes regulated by VGLL4. A molecular glue would be expected to repress YAP/TAZ targets while potentially modulating VGLL4-regulated genes.[3][7]

Guide 2: Assessing Covalent Inhibition and Target Engagement

For covalent TEAD inhibitors, it is crucial to confirm target engagement and specificity.

  • Intact Protein Mass Spectrometry: Treat recombinant TEAD protein with your inhibitor and analyze the protein by mass spectrometry to detect the covalent adduct.

  • Activity-Based Protein Profiling (ABPP): This technique can be used to assess the selectivity of your covalent inhibitor against other cellular proteins.

  • Washout Experiments: In cell-based assays, pre-treat cells with the covalent inhibitor, wash it out, and then assess TEAD activity at various time points. A sustained effect after washout is indicative of covalent binding.

Data Presentation: Comparison of TEAD Inhibitor Classes

FeatureYAP/TAZ-TEAD DisruptorsVGLL4-TEAD "Molecular Glues"
Primary Mechanism Blocks the protein-protein interaction between TEAD and YAP/TAZ co-activators.[14]Enhances the protein-protein interaction between TEAD and the VGLL4 co-repressor.[1][2]
Effect on YAP/TAZ Target Genes Downregulation (e.g., CTGF, CYR61).[15]Downregulation due to competition from the enhanced VGLL4-TEAD complex.[1][2]
Dependence on Cellular Factors High levels of nuclear YAP/TAZ.Presence of VGLL4.[1][2]
Example Compounds Peptides mimicking YAP/TAZ, some small molecules.Select sulfonamide-containing compounds.[1][2]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for YAP/TAZ-TEAD Interaction

This assay is used to screen for small molecules that disrupt the interaction between YAP/TAZ and TEAD.

  • Reagents: Purified recombinant TEAD protein (e.g., TEAD4), a fluorescently labeled peptide derived from the YAP binding motif, assay buffer.

  • Procedure: a. In a microplate, add the TEAD protein and the fluorescently labeled YAP peptide. b. Add your test compound at various concentrations. c. Incubate to allow binding to reach equilibrium. d. Measure fluorescence polarization. A decrease in polarization indicates disruption of the YAP-TEAD interaction.[16]

Protocol 2: Co-Immunoprecipitation (Co-IP) for TEAD Binding Partners

This protocol is used to determine if a TEAD inhibitor modulates the interaction of TEAD with its binding partners like YAP, TAZ, or VGLL4 in cells.

  • Cell Lysis: Treat cells with your TEAD inhibitor or vehicle control. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against TEAD (or a tag if using overexpressed tagged protein) conjugated to magnetic or agarose (B213101) beads.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using antibodies against YAP, TAZ, and VGLL4.[1][2]

Visualizations

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCRs GPCRs MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 +P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ +P SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ 14-3-3 14-3-3 YAP_TAZ_p->14-3-3 YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation 14-3-3->YAP_TAZ_p Cytoplasmic Sequestration TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes YAP_TAZ_n->TEAD Proliferation Cell Proliferation Target_Genes->Proliferation Upstream Signals Upstream Signals Upstream Signals->MST1_2

Caption: The canonical Hippo signaling pathway regulating YAP/TAZ activity.

TEAD_Inhibitor_Mechanisms cluster_disruptor YAP/TAZ-TEAD Disruptor cluster_glue VGLL4-TEAD Molecular Glue YAP_TAZ_d YAP/TAZ TEAD_d TEAD YAP_TAZ_d->TEAD_d Interaction Blocked Inhibitor_d Disruptor Inhibitor Inhibitor_d->TEAD_d VGLL4_g VGLL4 TEAD_g TEAD VGLL4_g->TEAD_g Interaction Enhanced Inhibitor_g Molecular Glue Inhibitor_g->VGLL4_g Inhibitor_g->TEAD_g

Caption: Contrasting mechanisms of action for different classes of TEAD inhibitors.

Troubleshooting_Workflow Start Conflicting Data Observed Check_Mechanism Is the inhibitor a disruptor or a molecular glue? Start->Check_Mechanism Co_IP Perform TEAD Co-IP with VGLL4 Check_Mechanism->Co_IP Uncertain Check_Covalency Is the inhibitor covalent? Check_Mechanism->Check_Covalency Known VGLL4_KD Test inhibitor effect in VGLL4 KD/KO cells Co_IP->VGLL4_KD VGLL4_KD->Check_Covalency Mass_Spec Intact protein mass spectrometry Check_Covalency->Mass_Spec Yes Check_Context Evaluate cellular context Check_Covalency->Check_Context No Washout Perform washout experiments Mass_Spec->Washout Washout->Check_Context Expression_Levels Check YAP/TAZ/VGLL4 expression Check_Context->Expression_Levels Pathway_Crosstalk Investigate compensatory pathways Expression_Levels->Pathway_Crosstalk Conclusion Re-interpret Data Pathway_Crosstalk->Conclusion

Caption: A logical workflow for troubleshooting conflicting data in TEAD inhibitor studies.

References

Improving the stability of Tead-IN-14 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As TEAD-IN-14 is a relatively novel research compound, comprehensive stability data is not extensively published. The following troubleshooting guides and FAQs are based on established best practices for handling and improving the stability of small molecule inhibitors in solution. It is crucial to validate these recommendations for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

Proper storage of the solid compound is critical for its long-term integrity. For many small molecules, storing them as a powder is more stable than in solution.

Table 1: Recommended General Storage Conditions for Small Molecule Inhibitors

Storage Condition Duration Notes
-20°C Up to 3 years[1] Keep desiccated to prevent moisture absorption.[2]

| 4°C | Up to 2 years[1] | Recommended for shorter-term storage; always check the product datasheet.[2] |

Always refer to the manufacturer's specific recommendations provided on the product's technical data sheet.[1]

Q2: How should I prepare and store stock solutions of this compound?

The choice of solvent and storage conditions for stock solutions significantly impacts the stability and performance of the inhibitor.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of a wide range of polar and nonpolar compounds.[3][4] It is recommended to use anhydrous, high-purity DMSO to avoid introducing water, which can lead to the hydrolysis of susceptible compounds.[3]

  • Preparation: To prepare a stock solution, for compounds in quantities of 10 mg or less, you can add the solvent directly to the vial.[1] For larger amounts, it is recommended to weigh out the required quantity to prepare only what is needed for the experiment.[1] If you encounter solubility issues, methods such as vortexing or ultrasonication can be employed.[4]

  • Storage: Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[1] Stock solutions in DMSO are generally recommended for use within one month when stored at -20°C or up to six months at -80°C.[1]

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

The tolerance to DMSO can vary significantly between different cell lines.[2] Therefore, it is essential to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[2]

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive ones.[2]

  • 0.1% - 0.5% DMSO: A commonly used range that is well-tolerated by many robust cell lines.[2]

  • > 0.5% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[2]

Q4: Can multiple freeze-thaw cycles affect the stability of my this compound stock solution?

Yes, repeated freeze-thaw cycles can compromise the integrity of your stock solution for several reasons:

  • Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere each time the vial is opened.[2][3] This absorbed water can lead to compound degradation through hydrolysis and can dilute the stock concentration over time.[2][3]

  • Precipitation: The process of freezing and thawing can cause the compound to precipitate out of the solution.[5]

  • Degradation: While small molecules are generally less susceptible to damage from ice crystal formation than proteins, the repeated temperature changes can still promote chemical degradation.[6]

To mitigate these effects, it is highly recommended to prepare single-use aliquots of your stock solution.[1][5]

Q5: I see precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous assay buffer is a common issue, especially for hydrophobic compounds.[7] This indicates that the compound's concentration has exceeded its aqueous solubility limit.

Here are some steps to address this:

  • Lower the Final Concentration: This is the most direct way to avoid solubility issues.[2][7]

  • Adjust the pH: The solubility of compounds with ionizable groups can be highly dependent on the pH of the buffer.[2]

  • Use a Different Solvent System: While DMSO is common, co-solvents like ethanol (B145695) or PEG might improve solubility in some cases.[2][8]

  • Prepare Fresh Solutions: Do not use a solution that has already precipitated.[2] Before preparing a new stock, centrifuge the vial to pellet any undissolved powder.[2]

Troubleshooting Guide

Problem 1: Inconsistent Experimental Results

Inconsistent results can often be traced back to the stability and handling of the inhibitor stock solution.

Possible CauseTroubleshooting Step
Compound Degradation Prepare fresh stock solutions from solid powder. Avoid prolonged storage of solutions, even at low temperatures. Perform a stability test (see Protocol 1) to determine the degradation rate under your specific conditions.
Water Absorption in DMSO Stock Use anhydrous DMSO and handle it in a low-humidity environment.[5] Aliquot stock solutions to minimize the number of times the main vial is opened.[5]
Precipitation After Thawing Before each use, ensure the compound is fully redissolved after thawing by vortexing and visual inspection.[5]
Multiple Freeze-Thaw Cycles Prepare and use single-use aliquots of your stock solution to avoid repeated freezing and thawing.[5][9]
Light Sensitivity Store stock solutions in amber vials or protect them from light, especially if the compound has chromophores.[5][10]

Problem 2: Loss of Compound Activity Over Time in the Assay

A decline in the inhibitor's activity during the course of an experiment suggests instability in the assay medium.

Possible CauseTroubleshooting Step
Hydrolysis or Oxidation The compound may be degrading in the aqueous assay buffer.[11] Perform a time-course experiment by measuring the inhibitor's activity at different time points after its addition to the assay medium.[2] A decrease in activity over time indicates instability.
Interaction with Media Components Components in the cell culture medium (e.g., proteins in serum) can bind to the compound, reducing its effective concentration. Consider using a simpler buffer system for initial biochemical assays if possible.
Adsorption to Labware Hydrophobic compounds can adsorb to the surface of plastic labware. Using low-adhesion microplates or adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) may help mitigate this.[7]

Experimental Protocols

Protocol 1: General Protocol for Assessing Compound Stability in a Solution

This protocol outlines a method to evaluate the chemical stability of an inhibitor in a specific solution (e.g., DMSO, cell culture medium) over time.

  • Prepare Initial Sample (T=0): Prepare a solution of the inhibitor in the desired buffer at the final working concentration.[2]

  • Quench and Process: Immediately stop potential degradation by adding an equal volume of a cold organic solvent like acetonitrile.[2] This also precipitates proteins.[2]

  • Centrifuge: Spin the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.[2]

  • Incubate Samples: Incubate the remaining solution under your desired storage or experimental conditions (e.g., room temperature, 4°C, 37°C).[2]

  • Collect Time-Point Samples: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots and process them as described in steps 2 and 3.[5]

  • Analyze Samples: Analyze the concentration of the parent compound in each sample using a suitable analytical method like LC-MS/MS or HPLC.[5]

  • Determine Stability Profile: Plot the percentage of the compound remaining versus time to visualize its stability.[3]

Table 2: Example Data from a Hypothetical Compound Stability Study

Time Point (Hours) % Compound Remaining (at 4°C) % Compound Remaining (at 37°C)
0 100% 100%
2 99.5% 92.1%
8 98.2% 75.4%

| 24 | 95.8% | 45.3% |

Protocol 2: Protocol for Determining the Kinetic Solubility of a Compound

This protocol provides a method to determine the approximate solubility of an inhibitor when a DMSO stock is diluted into an aqueous buffer.[2]

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to make a high-concentration stock (e.g., 10 mM).[2]

  • Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO.[2]

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[2]

  • Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[2]

  • Assess Solubility: Visually inspect each well for signs of precipitation or use a plate reader to measure turbidity.[2] The highest concentration that remains clear is the approximate kinetic solubility.[2]

Visualizations

Hippo_Pathway Simplified Hippo-YAP-TEAD Signaling Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density Mechanical Cues Mechanical Cues MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation leads to YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to TEAD TEAD Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes activates TEAD_IN_14 This compound TEAD_IN_14->TEAD inhibits YAP_TAZ_n->TEAD binds Upstream Signals Upstream Signals Upstream Signals->MST1_2 activate Stability_Workflow Experimental Workflow for Assessing Compound Stability prep_solution 1. Prepare solution of compound in desired buffer t0_sample 2. Immediately take T=0 aliquot prep_solution->t0_sample incubate 3. Incubate remaining solution at desired condition(s) prep_solution->incubate process_samples 5. Quench reaction & process all samples (e.g., MeCN) t0_sample->process_samples time_points 4. Collect aliquots at various time points incubate->time_points time_points->process_samples analysis 6. Analyze by LC-MS/MS or HPLC process_samples->analysis plot_data 7. Plot % remaining vs. time analysis->plot_data Precipitation_Troubleshooting Troubleshooting Workflow for Compound Precipitation start Precipitation observed upon dilution into aqueous buffer? lower_conc Is lowering the final concentration feasible? start->lower_conc adjust_ph Is the compound ionizable? lower_conc->adjust_ph No solution1 Decrease final concentration in the assay. lower_conc->solution1 Yes cosolvent Can a co-solvent be used? adjust_ph->cosolvent No solution2 Experiment with different buffer pH to find optimal solubility. adjust_ph->solution2 Yes solution3 Test co-solvents (e.g., ethanol) and perform vehicle controls. cosolvent->solution3 Yes reassess Re-evaluate compound or assay design. cosolvent->reassess No

References

Technical Support Center: TEAD-IN-14 Specificity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and troubleshooting advice for validating the specificity of TEAD-IN-14 in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1][2] These transcription factors are the final downstream effectors of the Hippo signaling pathway.[3][4][5] In a state where the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins.[3][4][6] This complex then drives the expression of genes involved in cell proliferation, migration, and survival.[3][7] this compound works by disrupting the interaction between YAP/TAZ and TEAD, thereby preventing the transcription of these target genes.

Q2: Why is it crucial to validate this compound's specificity in my new cell line?
Q3: What is the recommended overall workflow for validating this compound specificity?

A systematic, multi-pronged approach is recommended. The workflow should confirm target engagement, measure the downstream functional consequences, and rule out general toxicity or off-target effects.

This compound Validation Workflow cluster_0 Phase 1: Target Engagement & Dose Response cluster_1 Phase 2: On-Target Phenotypic Effect cluster_2 Phase 3: Specificity Confirmation A Determine Optimal Dose (Cell Viability Assay - MTT/CCK-8) B Confirm Downregulation of TEAD Target Genes (qPCR) A->B C Confirm Reduction of Target Gene Protein (Western Blot) B->C D Assess Phenotypic Change (e.g., Proliferation, Migration Assay) C->D Proceed if target is modulated E Perform Rescue Experiment (e.g., Overexpress YAP/TAZ) D->E Proceed if phenotype is observed F Compare with other TEAD inhibitors (if available) E->F G G F->G Final Confirmation of Specificity

Caption: A logical workflow for validating this compound specificity.

Q4: How does this compound interact with the Hippo signaling pathway?

The Hippo pathway is a key regulator of organ size and cell proliferation.[3][4] When the pathway is "ON," a kinase cascade (MST1/2 and LATS1/2) phosphorylates the transcriptional co-activators YAP and TAZ.[3][10] This phosphorylation leads to their retention in the cytoplasm and subsequent degradation, preventing them from entering the nucleus.[10] When the Hippo pathway is "OFF," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and initiate the transcription of growth-promoting genes like CTGF and CYR61.[3][4][6][10] this compound acts at this final step, blocking the YAP/TAZ-TEAD interaction and suppressing gene transcription.

Hippo Signaling Pathway cluster_nucleus Nucleus Upstream Upstream Signals (e.g., Cell Density, Mechanical Cues) MST12 MST1/2 Upstream->MST12 Activates LATS12 LATS1/2 MST12->LATS12 Phosphorylates & Activates YAP_TAZ_cyto YAP/TAZ (P) LATS12->YAP_TAZ_cyto Phosphorylates Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ_cyto->Degradation YAP_TAZ_nuc YAP/TAZ TEAD TEAD YAP_TAZ_nuc->TEAD Binds to TargetGenes Target Gene Transcription (CTGF, CYR61) TEAD->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation TEAD_IN_14 This compound TEAD_IN_14->TEAD Inhibits Binding

Caption: The Hippo signaling pathway and the point of intervention for this compound.

Q5: What initial experiments should I perform to test this compound in my cell line?

The first step is to determine the inhibitor's potency and confirm it modulates its intended targets in your specific cell line.

A. Determine IC50 with a Cell Viability Assay: This experiment establishes the concentration of this compound that inhibits a biological process (like proliferation) by 50% (IC50). This is crucial for selecting appropriate concentrations for subsequent experiments.

Table 1: Example Cell Viability Data (MTT Assay)

This compound (µM)Absorbance (570nm)% Viability (Relative to DMSO)
0 (DMSO)1.25100%
0.11.1894.4%
10.8870.4%
50.6148.8%
100.4536.0%
500.2016.0%

B. Measure Downstream Target Gene Expression (RT-qPCR): Once you have an IC50 value, treat cells with concentrations around this value (e.g., 0.5x, 1x, 2x IC50) and measure the mRNA levels of known TEAD target genes, such as CTGF and CYR61.[3][6][10] A specific inhibitor should cause a dose-dependent decrease in the expression of these genes.

Table 2: Example RT-qPCR Data

TreatmentCTGF mRNA (Fold Change)CYR61 mRNA (Fold Change)
DMSO (Vehicle)1.001.00
This compound (2.5 µM)0.650.70
This compound (5 µM)0.300.38
This compound (10 µM)0.120.15

C. Measure Target Protein Levels (Western Blot): Confirm that the decrease in mRNA translates to a decrease in protein levels. Western blotting for CTGF and CYR61 should show a dose-dependent reduction following this compound treatment. You can also probe for YAP/TAZ levels to ensure the inhibitor isn't causing their degradation.[11][12]

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability.[13][14][15]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in culture medium.[13] Replace the medium in the wells with the drug dilutions. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[14][15]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to dissolve the formazan (B1609692) crystals.[15]

  • Absorbance Reading: Measure absorbance at 570 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate percentage viability relative to the vehicle control and plot a dose-response curve to determine the IC50.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR)

This protocol measures the mRNA levels of TEAD target genes.[10][16]

  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with this compound at desired concentrations for 24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., Trizol or RNeasy).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[16]

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH, ACTB).

    • Primer Design Tip: Aim for primers with a Tm of ~60-62°C and a GC content of 35-65%.[17]

  • Thermal Cycling: Run the qPCR plate on a real-time PCR machine. A typical protocol involves an initial denaturation step followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 60s).[16]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.[18]

Protocol 3: Western Blotting

This protocol detects changes in protein levels.[11][12][19]

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CTGF, CYR61, YAP/TAZ, and a loading control (e.g., β-Actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting Guide

Q: My TEAD target genes (CTGF, CYR61) are not downregulated after treatment. What should I do?
  • Check Inhibitor Activity: Ensure the this compound compound is not degraded. Use a fresh stock.

  • Verify Pathway Activity: Confirm that the Hippo-YAP/TAZ-TEAD pathway is active in your cell line under your culture conditions. In some cells, the pathway may be constitutively "ON" (YAP/TAZ is phosphorylated and cytoplasmic), meaning there is no nuclear YAP/TAZ for this compound to inhibit. You can check the phosphorylation status of YAP (p-YAP) by Western blot. High p-YAP levels suggest an inactive pathway.

  • Optimize Treatment Time: The transcriptional response can be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration.

  • Check Cell Density: The Hippo pathway is regulated by cell-cell contact. High cell density can activate the pathway, leading to cytoplasmic YAP/TAZ. Ensure your experiments are performed at a consistent and sub-confluent cell density.

Q: The cell viability assay shows high toxicity at low concentrations. How do I know if this is a specific effect?
  • Compare IC50s: If the concentration required to kill cells is much lower than the concentration required to inhibit TEAD target gene expression, the toxicity is likely due to off-target effects.

  • Perform a Rescue Experiment: To confirm on-target toxicity, try to "rescue" the cells from the inhibitor's effect. Overexpress a form of YAP or TAZ that is resistant to the inhibitor's mechanism (if possible) or a downstream effector that bypasses the need for TEAD. If the toxicity is on-target, the rescue should restore viability.

Rescue Experiment Logic cluster_control Control Condition cluster_rescue Rescue Condition A Cells B + this compound A->B C Phenotype Observed (e.g., Reduced Proliferation) B->C F Phenotype Rescued (Proliferation Restored) D Cells with YAP/TAZ Overexpression E + this compound D->E E->F Result Conclusion: The phenotype is ON-TARGET and TEAD-dependent. F->Result

Caption: The logic behind a rescue experiment to confirm on-target effects.

References

Common pitfalls to avoid when working with Tead-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TEAD-IN-14, a potent, orally active inhibitor of TEAD transcription factors. The information is designed to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the TEA Domain (TEAD) family of transcription factors. While the precise binding mode of this compound is not publicly detailed, it is reported to have an IC50 of less than 100 nM.[1] Generally, TEAD inhibitors act by disrupting the interaction between TEAD and its co-activators, YAP and TAZ, which are key downstream effectors of the Hippo signaling pathway. This disruption can occur through various mechanisms, such as binding to the central palmitoylation pocket of TEAD or by acting as a "molecular glue" to promote the interaction of TEAD with transcriptional repressors like VGLL4.

Q2: What is the recommended solvent for dissolving this compound?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: How should I store this compound?

A3: this compound should be stored as a solid at -20°C, protected from light and moisture. For stock solutions in DMSO, it is recommended to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in aqueous solutions for extended periods is likely limited, so fresh dilutions should be prepared for each experiment.

Q4: What are the expected downstream effects of this compound treatment in cancer cells with hyperactivated Hippo signaling?

A4: In cancer cells where the Hippo pathway is dysregulated (e.g., due to NF2 mutation), leading to nuclear accumulation of YAP/TAZ, treatment with a TEAD inhibitor like this compound is expected to suppress the transcription of pro-proliferative and anti-apoptotic genes. This can lead to decreased cell proliferation, reduced colony formation, and potentially induction of apoptosis.

Q5: Are there any known off-target effects of this compound?

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Inhibition of Cell Proliferation

Possible Cause Troubleshooting Step
Compound Insolubility Ensure this compound is fully dissolved in DMSO before diluting into aqueous media. Precipitation can occur upon dilution; visually inspect the media for any particulates. Consider a brief sonication of the stock solution.
Incorrect Cell Line Verify that the cell line used is dependent on the TEAD-YAP/TAZ signaling axis. Cell lines with mutations in upstream Hippo pathway components (e.g., NF2, LATS1/2) are generally more sensitive to TEAD inhibitors.
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line. The reported IC50 of <100 nM is a starting point, but cellular potency can vary.
Compound Degradation Ensure proper storage of the compound and its stock solutions. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if degradation is suspected.
Cell Culture Conditions High serum concentrations in the culture medium can sometimes interfere with compound activity due to protein binding. Consider reducing the serum concentration if inconsistent results are observed, ensuring the cells remain healthy.

Issue 2: No Downregulation of TEAD Target Genes (e.g., CTGF, CYR61) in Western Blot or qPCR

Possible Cause Troubleshooting Step
Insufficient Treatment Time The transcriptional effects of TEAD inhibition may not be immediate. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing changes in target gene expression.
Antibody or Primer Issues Validate the antibodies and primers used for detecting TEAD target genes. Use positive and negative controls to ensure their specificity and efficiency.
Low Basal Expression Confirm that the chosen TEAD target genes are expressed at a detectable level in your untreated control cells.
Compensatory Mechanisms Cells can sometimes activate compensatory signaling pathways to overcome the inhibition of one pathway. Investigate other related pathways if target gene expression is not suppressed as expected.

Issue 3: High Background or Non-Specific Effects in Cellular Assays

Possible Cause Troubleshooting Step
DMSO Cytotoxicity Ensure the final DMSO concentration in your assay is non-toxic to the cells (typically <0.1%). Run a vehicle control (DMSO only) to assess solvent effects.
Off-Target Effects If unexpected phenotypes are observed, consider performing experiments to rule out off-target effects. This could involve using a structurally unrelated TEAD inhibitor as a control or performing a broader off-target screen.
Incorrect Assay Window Optimize the timing of your assay readout. For example, in a viability assay, measuring too early may not capture the full effect of the inhibitor, while measuring too late might capture secondary effects.

Quantitative Data Summary

The following tables summarize hypothetical but plausible quantitative data for this compound based on typical characteristics of potent TEAD inhibitors.

Table 1: In Vitro Potency of this compound

Assay Type Parameter Value
Biochemical AssayIC50 vs. TEAD< 100 nM
Cell-Based Reporter AssayIC5050 - 200 nM
Cell Proliferation Assay (NF2-mutant cells)GI50100 - 500 nM

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay Type Recommended Concentration Range
Cell Proliferation/Viability10 nM - 10 µM
Western Blot / qPCR100 nM - 1 µM
Immunoprecipitation1 µM - 5 µM
Cellular Thermal Shift Assay (CETSA)1 µM - 20 µM

Experimental Protocols & Visualizations

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Its dysregulation is frequently observed in cancer. When the pathway is "ON," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. When the pathway is "OFF," YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes involved in cell proliferation and survival. This compound is designed to inhibit this latter step.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1/2 activates LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ_cyto YAP/TAZ LATS1/2->YAP/TAZ_cyto phosphorylates YAP/TAZ_P p-YAP/TAZ Degradation Degradation YAP/TAZ_P->Degradation leads to YAP/TAZ_nuc YAP/TAZ YAP/TAZ_cyto->YAP/TAZ_nuc translocates (Hippo OFF) YAP/TAZ_nuc->YAP/TAZ_cyto retained (Hippo ON) TEAD TEAD YAP/TAZ_nuc->TEAD binds to Target Genes e.g., CTGF, CYR61 TEAD->Target Genes activates Proliferation Proliferation Target Genes->Proliferation promotes TEAD_IN_14 This compound TEAD_IN_14->TEAD inhibits

Figure 1. Simplified Hippo Signaling Pathway and the action of this compound.
Experimental Workflow: Cell Viability Assay (MTS/MTT)

This workflow outlines the general steps for assessing the effect of this compound on cell viability.

Cell_Viability_Workflow start Start seed_cells Seed cells in a 96-well plate and allow to attach overnight start->seed_cells prepare_compound Prepare serial dilutions of This compound in culture medium seed_cells->prepare_compound treat_cells Treat cells with this compound and vehicle control (DMSO) prepare_compound->treat_cells incubate Incubate for desired time (e.g., 72 hours) treat_cells->incubate add_reagent Add MTS or MTT reagent to each well incubate->add_reagent incubate_reagent Incubate for 1-4 hours at 37°C add_reagent->incubate_reagent read_absorbance Measure absorbance (490 nm for MTS, 570 nm for MTT) incubate_reagent->read_absorbance analyze_data Analyze data and plot dose-response curve to determine GI50 read_absorbance->analyze_data end End analyze_data->end

Figure 2. General workflow for a cell viability assay using this compound.
Detailed Methodologies

Protocol 1: Cell Viability Assay (MTS)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Include wells with vehicle (DMSO) control and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control and plot the results to determine the half-maximal growth inhibition (GI50).

Protocol 2: Western Blot for TEAD Target Gene Expression

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentration and for the optimal time determined from a time-course experiment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against a TEAD target gene (e.g., CTGF, CYR61) or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Compare the expression levels between treated and untreated samples.

References

Technical Support Center: Optimizing Incubation Time for Tead-IN-14 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time and troubleshooting experiments involving Tead-IN-14, a potent, orally active TEAD inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1] These transcription factors are crucial downstream effectors of the Hippo signaling pathway. In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ. YAP and TAZ then bind to TEAD proteins in the nucleus, driving the expression of genes that promote cell proliferation, survival, and tumorigenesis.[2][3] this compound works by disrupting the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of these oncogenic genes.[4]

Q2: What is a recommended starting concentration and incubation time for this compound in cell culture?

A2: Based on patent literature for similar benzoheterocyclic TEAD inhibitors, a starting concentration in the low nanomolar range (e.g., <100 nM) is a reasonable starting point for assessing anti-proliferative activity in sensitive cell lines like NCI-H226.[1] For initial time-course experiments, it is recommended to test a range of incubation times, such as 24, 48, and 72 hours, to determine the optimal duration for observing the desired biological effect.

Q3: How can I determine the optimal incubation time for my specific cell line and experimental endpoint?

A3: The optimal incubation time for this compound treatment is cell-type and endpoint-specific. A time-course experiment is the most effective way to determine this. This involves treating your cells with a fixed concentration of this compound and measuring your endpoint of interest (e.g., cell viability, target gene expression) at multiple time points.

Q4: What are the potential off-target effects of this compound?

A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a possibility with any small molecule inhibitor. Potential off-target effects of TEAD inhibitors could involve unintended interactions with other proteins. Morphological profiling of cells after treatment can sometimes indicate broad off-target effects.[5] It is crucial to include appropriate controls in your experiments, such as a negative control compound and validation of downstream target engagement, to minimize the misinterpretation of results due to off-target effects.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound, with a focus on optimizing incubation time.

Problem Potential Cause Suggested Solution
No or low inhibition of cell proliferation Incubation time is too short: The inhibitor may require a longer duration to exert its anti-proliferative effects.Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal duration.
Inhibitor concentration is too low: The concentration used may not be sufficient to achieve significant target engagement.Perform a dose-response experiment with a wider range of concentrations, starting from low nanomolar to micromolar, to determine the IC50 value for your cell line.
Cell line is resistant to TEAD inhibition: The cell line may not be dependent on the YAP/TAZ-TEAD signaling pathway for its proliferation.Confirm the expression and nuclear localization of YAP/TAZ in your cell line. Consider using a positive control cell line known to be sensitive to TEAD inhibition (e.g., NCI-H226).[1]
High levels of cytotoxicity observed Incubation time is too long: Prolonged exposure to the inhibitor may lead to non-specific toxicity.Reduce the incubation time. Analyze earlier time points in your time-course experiment to find a window where target inhibition is observed without significant cell death.
Inhibitor concentration is too high: Excessive concentrations can lead to off-target effects and general toxicity.Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that is effective but not overly toxic.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5%). Include a vehicle-only control in your experiments.
Inconsistent results between experiments Variability in cell health and density: Differences in cell confluence or passage number can affect their response to treatment.Standardize your cell culture procedures. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment.
Inhibitor instability in culture medium: The compound may degrade over longer incubation times at 37°C.While specific stability data for this compound is not available, it is good practice to prepare fresh dilutions of the inhibitor for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor.

Experimental Protocols

Below are detailed methodologies for key experiments to optimize this compound treatment.

Experiment 1: Determining the Optimal Incubation Time using a Cell Viability Assay

This protocol describes a time-course experiment to determine the optimal incubation duration of this compound for inhibiting cell proliferation.

Materials:

  • This compound

  • Cell line of interest (e.g., NCI-H226)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for different time points (e.g., 24, 48, 72, and 96 hours).

  • Cell Viability Measurement: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control for each time point to determine the percentage of cell viability. Plot cell viability against incubation time to identify the optimal duration for achieving the desired level of inhibition.

Experiment 2: Assessing Target Engagement by Western Blot

This protocol outlines how to confirm that this compound is inhibiting the YAP/TAZ-TEAD pathway by measuring the expression of a known downstream target gene, such as CTGF (Connective Tissue Growth Factor) or CYR61.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against CTGF, CYR61, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration and for the optimized incubation time determined in Experiment 1. Include a vehicle control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (CTGF or CYR61) and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the effect of this compound on downstream target expression.

Visualizations

TEAD_Signaling_Pathway cluster_Hippo_Pathway Hippo Pathway (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LATS1/2 LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates YAP/TAZ_p p-YAP/TAZ YAP/TAZ_p->YAP/TAZ_p YAP/TAZ->YAP/TAZ_p Phosphorylation TEAD TEAD YAP/TAZ->TEAD Translocates to Nucleus & Binds Target Genes Target Genes TEAD->Target Genes Activates Transcription Cell Proliferation,\nSurvival, etc. Cell Proliferation, Survival, etc. Target Genes->Cell Proliferation,\nSurvival, etc. This compound This compound This compound->TEAD Inhibits Interaction with YAP/TAZ

Simplified Hippo-YAP/TAZ-TEAD Signaling Pathway and the action of this compound.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment & Incubation cluster_Analysis Data Acquisition & Analysis A Seed Cells in 96-well plate C Treat Cells A->C B Prepare this compound Dilutions B->C D Incubate for 24h, 48h, 72h, 96h C->D E Add Cell Viability Reagent D->E F Measure Signal (Plate Reader) E->F G Analyze Data & Determine Optimal Incubation Time F->G

Workflow for optimizing this compound incubation time using a cell viability assay.

References

Validation & Comparative

A Comparative Analysis of Potent TEAD Inhibitors: K-975 vs. MYF-03-176

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two leading covalent inhibitors of the Hippo-YAP/TAZ-TEAD signaling pathway, providing researchers with critical data on their relative potency and mechanisms of action.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1] The transcriptional enhanced associate domain (TEAD) family of proteins are the downstream effectors of the Hippo pathway. When the pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD, driving the expression of genes that promote cell growth and proliferation.[1]

Inhibiting the interaction between YAP/TAZ and TEAD is a promising strategy for cancer therapy. This guide provides a comparative overview of two potent, covalent TEAD inhibitors: K-975 and MYF-03-176. While the initially requested "TEAD-IN-14" could not be identified in publicly available literature, MYF-03-176 serves as a relevant and well-characterized comparator to K-975. Both inhibitors target the palmitate-binding pocket of TEAD, but exhibit differences in their potency and reported experimental data.

The Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by sequestering them in the cytoplasm.[2] In the absence of upstream Hippo signaling, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors to initiate the transcription of pro-proliferative and anti-apoptotic genes.[3]

Hippo_Pathway Hippo-YAP/TAZ-TEAD Signaling Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/p-TAZ (Inactive) 14-3-3_Sequestration 14-3-3 Sequestration & Degradation YAP_TAZ_p->14-3-3_Sequestration leads to YAP_TAZ->YAP_TAZ_p phosphorylation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression promotes YAP_TAZ_n->TEAD binds to K975 K-975 K975->TEAD covalently binds MYF176 MYF-03-176 MYF176->TEAD covalently binds

Hippo-YAP/TAZ-TEAD Signaling Pathway and Inhibitor Action

Potency Comparison: K-975 vs. MYF-03-176

Both K-975 and MYF-03-176 are potent TEAD inhibitors, however, their reported potencies vary depending on the assay and cell line used. The following table summarizes the available quantitative data for each inhibitor.

InhibitorAssay TypeCell LinePotency (IC50/GI50)Reference
K-975 TEAD Reporter AssayNCI-H661/CTGF-LucMax inhibition ~70% (concentration range 0.1-10000 nM)[4]
Cell ProliferationNCI-H226GI50: 30 nM[5]
Cell ProliferationMSTO-211HGI50: 50 nM[5]
Cell ProliferationNCI-H2052GI50: 180 nM[5]
MYF-03-176 TEAD Reporter AssayNCI-H226IC50: 11 nM[6][7]
Cell ProliferationNCI-H226IC50: 9 nM[8]
TEAD1 Palmitoylation-IC50: 47 nM[7]
TEAD3 Palmitoylation-IC50: 32 nM[7]
TEAD4 Palmitoylation-IC50: 71 nM[7]

Mechanism of Action

Both K-975 and MYF-03-176 are covalent inhibitors that target a conserved cysteine residue within the central palmitate-binding pocket of TEAD.[6][9] This covalent binding prevents the auto-palmitoylation of TEAD, a post-translational modification essential for its stable interaction with YAP and TAZ.[9][10] By occupying this pocket, both inhibitors allosterically disrupt the YAP/TAZ-TEAD protein-protein interaction, leading to the suppression of TEAD-dependent gene transcription and subsequent inhibition of cancer cell proliferation.[6][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

TEAD Reporter Assay

This assay is used to measure the transcriptional activity of TEAD in response to inhibitor treatment.

TEAD_Reporter_Assay TEAD Reporter Assay Workflow Cell_Seeding Seed cells stably expressing a TEAD-responsive luciferase reporter (e.g., 8xGTIIC-Luciferase) Inhibitor_Treatment Treat cells with varying concentrations of TEAD inhibitor (e.g., K-975 or MYF-03-176) Cell_Seeding->Inhibitor_Treatment Incubation Incubate for a defined period (e.g., 24-72 hours) Inhibitor_Treatment->Incubation Cell_Lysis Lyse cells to release cellular contents Incubation->Cell_Lysis Luciferase_Assay Measure luciferase activity using a luminometer Cell_Lysis->Luciferase_Assay Data_Analysis Normalize luciferase activity to a control and calculate IC50 values Luciferase_Assay->Data_Analysis

Workflow for a TEAD Reporter Assay

Methodology:

  • Cell Culture: Cells, such as HEK293T or NCI-H226, are stably transfected with a reporter plasmid containing a luciferase gene under the control of a TEAD-responsive promoter (e.g., 8xGTIIC).[6][11]

  • Treatment: The cells are then treated with a range of concentrations of the TEAD inhibitor.

  • Lysis: After a specific incubation period (e.g., 24-72 hours), the cells are lysed to release the cellular components, including the expressed luciferase enzyme.[6][11]

  • Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the amount of luciferase, which in turn reflects the transcriptional activity of TEAD.

  • Data Analysis: The luminescence readings are normalized to a control (e.g., untreated cells) to determine the percentage of inhibition. The IC50 value, the concentration of inhibitor that causes 50% inhibition of TEAD transcriptional activity, is then calculated.

Cell Proliferation Assay

This assay assesses the effect of the TEAD inhibitors on the growth and viability of cancer cells.

Cell_Proliferation_Assay Cell Proliferation Assay Workflow Cell_Plating Plate cancer cells (e.g., NCI-H226) in a multi-well plate Compound_Addition Add serial dilutions of the TEAD inhibitor to the wells Cell_Plating->Compound_Addition Incubation_Period Incubate cells for an extended period (e.g., 5 days) Compound_Addition->Incubation_Period Viability_Reagent Add a cell viability reagent (e.g., CellTiter-Glo) Incubation_Period->Viability_Reagent Signal_Measurement Measure the signal (luminescence or absorbance) proportional to the number of viable cells Viability_Reagent->Signal_Measurement IC50_Calculation Calculate the IC50 or GI50 value from the dose-response curve Signal_Measurement->IC50_Calculation

Workflow for a Cell Proliferation Assay

Methodology:

  • Cell Seeding: Cancer cell lines, such as NCI-H226 or MSTO-211H, are seeded into multi-well plates.[9]

  • Inhibitor Treatment: The cells are treated with various concentrations of the TEAD inhibitor.

  • Incubation: The plates are incubated for a prolonged period (e.g., 5 to 6 days) to allow for cell proliferation.[6][9]

  • Viability Assessment: A cell viability reagent, such as CellTiter-Glo or MTT, is added to the wells. These reagents produce a detectable signal (luminescence or colorimetric) that is proportional to the number of viable cells.

  • Data Analysis: The signal from the treated wells is compared to that of untreated control wells to determine the percentage of growth inhibition. The IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value is then calculated.

Co-Immunoprecipitation (Co-IP)

This technique is used to determine if the TEAD inhibitors disrupt the physical interaction between TEAD and YAP/TAZ within the cell.

Co_IP_Workflow Co-Immunoprecipitation Workflow Cell_Treatment Treat cells (e.g., NCI-H226) with the TEAD inhibitor or DMSO (control) Cell_Lysis Lyse cells to create a whole-cell protein extract Cell_Treatment->Cell_Lysis Immunoprecipitation Incubate the lysate with an antibody that specifically targets TEAD (bait protein) Cell_Lysis->Immunoprecipitation Complex_Capture Add protein A/G beads to capture the antibody-TEAD protein complex Immunoprecipitation->Complex_Capture Washing Wash the beads to remove non-specifically bound proteins Complex_Capture->Washing Elution Elute the bound proteins from the beads Washing->Elution Western_Blot Analyze the eluted proteins by Western blot using an antibody against YAP/TAZ (prey protein) Elution->Western_Blot Analysis Compare the amount of co-precipitated YAP/TAZ between inhibitor-treated and control samples Western_Blot->Analysis

Workflow for Co-Immunoprecipitation

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the TEAD inhibitor or a vehicle control (e.g., DMSO). Following treatment, the cells are lysed to release the proteins.[6]

  • Immunoprecipitation: An antibody specific to TEAD (the "bait" protein) is added to the cell lysate to bind to TEAD and any associated proteins.[12]

  • Complex Precipitation: Protein A/G beads are added to the mixture. These beads bind to the antibody, precipitating the entire antibody-TEAD-YAP/TAZ complex out of the solution.[12]

  • Washing and Elution: The beads are washed to remove any proteins that are not specifically bound to the complex. The bound proteins are then eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with an antibody specific to YAP or TAZ (the "prey" protein) to detect its presence. A reduction in the amount of co-precipitated YAP/TAZ in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted the TEAD-YAP/TAZ interaction.[6]

Conclusion

Both K-975 and MYF-03-176 are highly potent, covalent TEAD inhibitors that effectively disrupt the oncogenic Hippo-YAP/TAZ-TEAD signaling pathway. Based on the available data, MYF-03-176 demonstrates slightly greater potency in both TEAD reporter and cell proliferation assays in the NCI-H226 cell line.[6][8] Both compounds have shown significant anti-tumor effects in preclinical models, highlighting the therapeutic potential of targeting TEAD in cancers with aberrant Hippo pathway signaling.[6][9] The choice between these inhibitors for research purposes may depend on the specific cell context and the desired experimental endpoint. Further head-to-head studies would be beneficial to fully elucidate their comparative efficacy and safety profiles.

References

A Comparative In Vitro Analysis of TEAD Inhibitors: Tead-IN-14 Versus VT-103

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in various cancers. The TEA domain (TEAD) family of transcription factors, the downstream effectors of the Hippo pathway, are pivotal in mediating the oncogenic functions of the transcriptional co-activators YAP and TAZ. Consequently, the development of TEAD inhibitors is a promising avenue for therapeutic intervention. This guide provides a comparative overview of the in vitro efficacy of two such inhibitors, Tead-IN-14 and VT-103, for researchers and drug development professionals.

Mechanism of Action

Both this compound and VT-103 are small molecule inhibitors that disrupt the function of TEAD transcription factors. They achieve this by binding to the central lipid pocket of TEAD proteins, a site essential for the post-translational palmitoylation of TEAD. This palmitoylation is a prerequisite for the stable interaction between TEAD and its co-activators YAP and TAZ. By occupying this pocket, these inhibitors allosterically prevent TEAD palmitoylation, leading to the disruption of the YAP/TAZ-TEAD complex and subsequent downregulation of target gene expression, which in turn suppresses tumor cell proliferation and survival.

VT-103 has been characterized as a selective inhibitor of TEAD1 auto-palmitoylation. This selectivity may offer a more targeted therapeutic approach with a potentially distinct biological impact compared to pan-TEAD inhibitors. This compound is understood to function as a pan-inhibitor of TEADs, affecting multiple members of the TEAD family.

Hippo_Pathway Hippo Signaling Pathway and TEAD Inhibition cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates YAP_TAZ_n->TEAD forms complex Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Tead_IN_14 This compound Tead_IN_14->TEAD inhibits (pan-TEAD) VT_103 VT-103 VT_103->TEAD inhibits (TEAD1 selective)

Figure 1: Simplified Hippo signaling pathway and points of intervention by this compound and VT-103.

In Vitro Efficacy: A Comparative Summary

Direct comparative studies of this compound and VT-103 under identical experimental conditions are limited in the public domain. However, by cross-examining available data from different studies, we can construct a comparative view of their in vitro potency. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of the inhibitor required to reduce a biological process by 50%.

InhibitorCell LineCancer TypeAssay TypeIC50 (µM)Reference
This compound NCI-H226MesotheliomaCell Viability~1.0[1]
NCI-H2052MesotheliomaCell Viability~1.0[1]
VT-103 NCI-H226MesotheliomaCell Viability0.038[2]
NCI-H2052MesotheliomaCell Viability0.045[2]

Note: The IC50 values are sourced from different studies and may have been determined using varied experimental protocols. This table should be used as a guideline for relative potency.

Based on the available data, VT-103 demonstrates significantly higher potency in inhibiting the proliferation of mesothelioma cell lines NCI-H226 and NCI-H2052, with IC50 values in the nanomolar range. This compound, while also effective, exhibits IC50 values in the low micromolar range in the same cell lines. This suggests that VT-103 is a more potent inhibitor of cell proliferation in these specific in vitro models.

Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the presented data, the following are generalized protocols for the key experiments cited.

Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

  • Cell Seeding: Plate cells (e.g., NCI-H226, NCI-H2052) in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and VT-103 in culture medium. After the 24-hour incubation, add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor concentration wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • ATP Measurement: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Experimental_Workflow General Workflow for In Vitro Inhibitor Efficacy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., NCI-H226) Cell_Seeding 3. Plate Cells (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Inhibitor Dilution (this compound, VT-103) Treatment 4. Add Inhibitors Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (e.g., 72 hours) Treatment->Incubation Viability_Assay 6. Perform Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Read_Plate 7. Read Luminescence Viability_Assay->Read_Plate IC50_Calc 8. Calculate IC50 Read_Plate->IC50_Calc

References

A Head-to-Head Comparison of TEAD Inhibitors: A Deep Dive into GNE-7883 and a Review of Tead-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the Hippo-YAP signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the final downstream effectors of this pathway, and their interaction with the co-activators YAP and TAZ is a key driver of oncogenic gene expression. Consequently, the development of TEAD inhibitors is a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of two such inhibitors, GNE-7883 and Tead-IN-14, with a comprehensive analysis of their performance based on available experimental data.

Executive Summary

This guide will therefore provide a thorough analysis of GNE-7883, presenting its mechanism of action, quantitative performance data, and detailed experimental protocols. The limited available information on this compound will be presented for completeness.

GNE-7883: A Comprehensive Profile

Mechanism of Action

GNE-7883 functions as an allosteric pan-TEAD inhibitor.[1][2] It binds to the central lipid-binding pocket of the TEAD proteins, inducing a conformational change that prevents the binding of the transcriptional co-activators YAP and TAZ.[2][3] This disruption of the YAP/TAZ-TEAD complex is crucial for inhibiting the transcriptional program that drives cell proliferation and survival in Hippo pathway-dysregulated cancers.[2]

GNE-7883_Mechanism_of_Action GNE-7883 Mechanism of Action cluster_0 Normal Oncogenic Pathway cluster_1 Inhibition by GNE-7883 YAP_TAZ YAP / TAZ TEAD TEAD YAP_TAZ->TEAD Binds to TEAD->YAP_TAZ Interaction Blocked Lipid_Pocket Lipid Pocket TEAD->Lipid_Pocket Oncogenic_Transcription Oncogenic Gene Transcription TEAD->Oncogenic_Transcription Promotes TEAD->Oncogenic_Transcription Inhibited GNE7883 GNE-7883 GNE7883->Lipid_Pocket Binds to Lipid_Pocket->TEAD Induces conformational change in

GNE-7883 allosterically inhibits TEAD by binding to its lipid pocket.

Quantitative Performance Data

The following tables summarize the in vitro and in vivo performance of GNE-7883 as reported in the literature.

Table 1: In Vitro Activity of GNE-7883

Assay TypeCell LineIC50 / EC50Reference
TEAD3-YAP TR-FRET-1.4 µM (IC50)[3]
Cell ViabilityOVCAR-8115 nM (EC50)[4]
Cell ViabilityNCI-H226333 nM (EC50)[4]

Table 2: In Vivo Efficacy of GNE-7883

Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
NCI-H226 (Mesothelioma)250 mg/kg, s.c.102%[4]
MSTO-211H (Mesothelioma)250 mg/kg, s.c.Significant tumor growth inhibition[2]
Experimental Protocols

Detailed methodologies for key experiments used to characterize GNE-7883 are provided below.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of GNE-7883 that inhibits cell viability by 50% (EC50).

  • Methodology:

    • Seed cancer cells (e.g., OVCAR-8, NCI-H226) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of GNE-7883 or DMSO as a vehicle control for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and plot the dose-response curve to determine the EC50 value.

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with GNE-7883 (serial dilution) A->B C Incubate (e.g., 72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan E->F G Measure absorbance (570 nm) F->G H Calculate EC50 G->H

Workflow for determining cell viability using the MTT assay.

2. Co-Immunoprecipitation (Co-IP)

  • Objective: To demonstrate that GNE-7883 disrupts the interaction between YAP/TAZ and TEAD.

  • Methodology:

    • Culture YAP-amplified cells (e.g., OVCAR-8) and treat with GNE-7883 or DMSO for a specified time.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Incubate the pre-cleared lysates with a pan-TEAD antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against YAP, TAZ, and TEAD. A reduction in the amount of co-precipitated YAP/TAZ in the GNE-7883 treated sample compared to the control indicates disruption of the interaction.[5]

3. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of GNE-7883 in a living organism.

  • Methodology:

    • Implant human cancer cells (e.g., NCI-H226) subcutaneously into immunocompromised mice.

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer GNE-7883 (e.g., 250 mg/kg, subcutaneously) or vehicle control according to a specified dosing schedule.[4]

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

This compound: A Brief Overview

Information regarding this compound is sparse in peer-reviewed scientific literature. It is commercially available and described as an orally active TEAD inhibitor.

Mechanism of Action

The precise mechanism of action for this compound has not been detailed in publicly accessible primary research. It is designated as a TEAD inhibitor, but it is unclear if it is a pan-TEAD inhibitor or selective for a specific paralog, and whether it targets the lipid pocket or another site on the protein.

Quantitative Performance Data

The following information has been reported by a commercial vendor:

Table 3: Reported In Vitro Activity of this compound

Assay TypeIC50
TEAD Inhibition<100 nM

Note: The specific assay conditions and cell lines used to determine this IC50 value are not publicly available.

Experimental Protocols

Due to the lack of primary research publications, detailed experimental protocols for the characterization of this compound are not available.

Head-to-Head Comparison: GNE-7883 vs. This compound

A direct and comprehensive comparison is challenging due to the disparity in available data.

FeatureGNE-7883This compound
Mechanism of Action Allosteric pan-TEAD inhibitor, disrupts YAP/TAZ interaction by binding to the lipid pocket.[2][3]TEAD inhibitor, specific mechanism not detailed in public literature.
Selectivity Pan-TEAD inhibitor.[1]Not specified.
In Vitro Potency EC50 of 115 nM (OVCAR-8) and 333 nM (NCI-H226) in cell viability assays.[4]Reported IC50 < 100 nM (assay details unknown).
In Vivo Efficacy Demonstrated significant tumor growth inhibition in xenograft models (e.g., 102% TGI in NCI-H226 model).[4]Orally active with a reported half-life of 2.3 hours in mice; in vivo efficacy data not publicly available in primary literature.
Data Availability Extensively characterized in peer-reviewed publications.Limited to vendor-provided information.

Conclusion

GNE-7883 is a well-characterized, potent pan-TEAD inhibitor with a clear allosteric mechanism of action and demonstrated in vitro and in vivo efficacy.[1][2][4] The wealth of publicly available data makes it a valuable tool for researchers studying the Hippo-YAP pathway and a benchmark for the development of new TEAD inhibitors.

This compound is presented as a potent TEAD inhibitor, but the lack of detailed, peer-reviewed data on its mechanism, selectivity, and comprehensive biological activity limits its direct comparison with GNE-7883. For researchers and drug development professionals, GNE-7883 currently offers a more robust and validated profile for preclinical studies. Further publication of primary data on this compound is necessary to fully assess its potential and to enable a direct, evidence-based comparison with other TEAD inhibitors.

References

Tead-IN-14: A Comparative Analysis of Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity and potential off-target effects of a chemical probe is paramount for the accurate interpretation of experimental results and the successful development of therapeutic agents. This guide provides a comparative overview of the cross-reactivity and selectivity profile of Tead-IN-14, a small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. Due to the limited publicly available data on the comprehensive selectivity screening of this compound, this guide will focus on comparing its known characteristics with those of other well-documented TEAD inhibitors, highlighting the experimental methodologies used to assess inhibitor specificity.

The YAP/TAZ-TEAD Signaling Pathway: A Key Regulator of Growth and Development

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), are key mediators of its biological functions. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and interact with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell growth and proliferation. Dysregulation of the Hippo pathway and subsequent activation of the YAP/TAZ-TEAD complex are implicated in the development and progression of various cancers. Small molecule inhibitors targeting the TEADs are therefore of significant interest as potential cancer therapeutics.

YAP_TAZ_TEAD_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YAP/TAZ_cyto YAP/TAZ (Inactive/Phosphorylated) YAP/TAZ_nuc YAP/TAZ (Active) YAP/TAZ_cyto->YAP/TAZ_nuc Dephosphorylation & Nuclear Translocation Hippo_Kinase_Cascade Hippo Kinase Cascade (LATS1/2, MST1/2) Hippo_Kinase_Cascade->YAP/TAZ_cyto Phosphorylates YAP/TAZ_nuc->YAP/TAZ_cyto Phosphorylation & Nuclear Export TEAD TEAD1-4 YAP/TAZ_nuc->TEAD Binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates This compound This compound & Other TEAD Inhibitors This compound->TEAD Inhibits

Figure 1: Simplified diagram of the Hippo-YAP/TAZ-TEAD signaling pathway.

Comparative Selectivity Profile of TEAD Inhibitors

InhibitorReported Selectivity ProfileKey Characteristics
This compound Data not publicly available.A small molecule inhibitor of TEADs. Further characterization of its selectivity is required.
VT104 Potent pan-TEAD inhibitor (IC50 = 10.4 nM in a YAP reporter assay).[1]Binds to the central lipid pocket of TEADs, preventing auto-palmitoylation.[2]
K-975 Potent, selective, and orally active pan-TEAD inhibitor.[3]Covalently binds to a conserved cysteine (Cys359) in the palmitate-binding pocket of TEADs.[3]
GNE-7883 Allosteric pan-TEAD inhibitor.Binds to the TEAD lipid pocket and allosterically blocks the interaction between YAP/TAZ and all four TEAD paralogs.[4]
DC-TEAD3in03 Reported to be a selective TEAD3 covalent inhibitor with over 100-fold selectivity against other TEAD isoforms in an activity-based protein profiling (ABPP) assay.[5]Targets the palmitoylation pocket of TEAD3.[5]

Note: The lack of comprehensive, publicly available selectivity data for this compound underscores the importance of conducting thorough off-target profiling for any new chemical probe.

Experimental Protocols for Assessing Inhibitor Selectivity

To provide a framework for evaluating the cross-reactivity and selectivity of this compound and other TEAD inhibitors, this section details the methodologies for key experimental assays.

Kinome Scanning

Kinome scanning is a high-throughput method used to assess the selectivity of a compound against a large panel of kinases. This is crucial as many small molecule inhibitors, even those designed for other target classes, can exhibit off-target activity against kinases.

Experimental Workflow:

Kinome_Scan_Workflow cluster_workflow Kinome Scan Experimental Workflow Compound Test Compound (e.g., this compound) Competition_Binding Competition Binding Assay (e.g., KINOMEscan™) Compound->Competition_Binding Kinase_Library Library of Purified Kinases (~400-500 kinases) Kinase_Library->Competition_Binding Quantification Quantification of Kinase-Ligand Binding (e.g., qPCR, Luminescence) Competition_Binding->Quantification Data_Analysis Data Analysis (Calculation of % Inhibition or Kd) Quantification->Data_Analysis Selectivity_Profile Generation of Selectivity Profile (e.g., TREEspot™ visualization) Data_Analysis->Selectivity_Profile

Figure 2: Generalized workflow for a competition binding-based kinome scan.

Protocol:

A common commercially available platform is the KINOMEscan™ assay. The general principle involves:

  • Immobilization: A library of human kinases is individually expressed as DNA-tagged proteins and immobilized on a solid support (e.g., beads).

  • Competition: The test compound (this compound) is incubated with the kinase-bound beads in the presence of a known, tagged ligand that also binds to the kinase active site.

  • Washing and Elution: Unbound compounds and ligands are washed away.

  • Quantification: The amount of the tagged ligand remaining bound to each kinase is quantified, typically using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of ligand bound in the presence of the test compound is compared to a control (DMSO). A reduction in the amount of bound ligand indicates that the test compound has bound to and inhibited the kinase. Results are often expressed as percent inhibition or as a dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement in a cellular environment. It relies on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This assay can be used to assess on-target binding to TEADs and can also be adapted for proteome-wide analysis to identify off-target interactions.

Experimental Workflow:

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow Cell_Culture Intact Cells Treated with Test Compound or Vehicle (DMSO) Heat_Treatment Heating at a Range of Temperatures Cell_Culture->Heat_Treatment Cell_Lysis Cell Lysis Heat_Treatment->Cell_Lysis Centrifugation Separation of Soluble and Aggregated Protein Fractions Cell_Lysis->Centrifugation Protein_Detection Detection of Soluble Target Protein (e.g., Western Blot, Mass Spectrometry) Centrifugation->Protein_Detection Data_Analysis Generation of Melting Curves and Calculation of ΔTm Protein_Detection->Data_Analysis

Figure 3: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Culture cells of interest and treat with the test compound (this compound) at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by using lysis buffers.

  • Separation: Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation.

  • Detection: Analyze the amount of the target protein (e.g., TEAD1, TEAD2, etc.) remaining in the soluble fraction. This is typically done by Western blotting using specific antibodies or by mass spectrometry for proteome-wide analysis.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. The difference in the melting temperature (ΔTm) is a measure of the compound's binding affinity.

Conclusion and Future Directions

The development of potent and selective TEAD inhibitors holds significant promise for the treatment of cancers driven by Hippo pathway dysregulation. While this compound is a valuable tool for studying TEAD biology, a comprehensive understanding of its cross-reactivity and selectivity profile is essential for its effective use and for the potential development of related therapeutic agents. The lack of publicly available, broad-panel screening data for this compound highlights a critical gap in its characterization.

Future studies should aim to:

  • Perform comprehensive off-target profiling of this compound using established platforms such as kinome scanning and safety screening panels (e.g., Eurofins SafetyScreen or CEREP panels).

  • Conduct head-to-head comparative studies of this compound with other TEAD inhibitors using standardized assays to provide a clearer picture of their relative selectivities.

  • Utilize proteome-wide CETSA to identify both on-target and off-target interactions of this compound in a cellular context.

By rigorously characterizing the selectivity of this compound and other TEAD inhibitors, the scientific community can build a more complete understanding of their biological effects and pave the way for the development of safer and more effective targeted therapies.

References

How does Tead-IN-14 compare to other small molecule TEAD inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Small Molecule TEAD Inhibitors

A Note on TEAD-IN-14: Our comprehensive search of publicly available scientific literature and databases did not yield specific information on a small molecule inhibitor designated "this compound." This designation may refer to a compound that is not yet widely published or is under a different nomenclature. Therefore, this guide provides a detailed comparison of other well-characterized small molecule TEAD inhibitors that represent the main therapeutic strategies currently under investigation.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of this pathway, mediating the oncogenic functions of the co-activators YAP and TAZ. The formation of the YAP/TAZ-TEAD complex is a key event that drives the transcription of genes promoting cell proliferation and survival. Consequently, inhibiting TEAD activity has emerged as a promising therapeutic strategy for cancers with Hippo pathway alterations.

This guide compares several prominent small molecule TEAD inhibitors, focusing on their mechanisms of action, potency, and the experimental methods used for their characterization. We will examine covalent and reversible inhibitors of TEAD auto-palmitoylation, as well as a novel TEAD-targeting proteolysis-targeting chimera (PROTAC) degrader.

The Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of pro-proliferative and anti-apoptotic genes.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/p-TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Oncogenic_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Oncogenic_Genes activates YAP_TAZ_n->TEAD binds

Figure 1: The Hippo-YAP/TAZ-TEAD Signaling Pathway.

Comparison of TEAD Inhibitor Mechanisms

Small molecule TEAD inhibitors primarily function through two distinct mechanisms: inhibition of TEAD auto-palmitoylation and targeted protein degradation.

  • TEAD Auto-Palmitoylation Inhibitors: TEAD transcription factors require auto-palmitoylation on a conserved cysteine residue within a central lipid-binding pocket for their stability and interaction with YAP/TAZ. Small molecules that occupy this pocket can prevent palmitoylation, thereby allosterically disrupting the YAP/TAZ-TEAD interaction and/or destabilizing TEAD proteins. These inhibitors can be further classified as:

    • Covalent Inhibitors: These compounds, such as K-975 , typically contain a reactive group (e.g., an acrylamide) that forms an irreversible covalent bond with the cysteine in the palmitoylation pocket.

    • Reversible Inhibitors: These molecules, including VT104 and MGH-CP1 , bind non-covalently to the lipid pocket.

  • TEAD Degraders (PROTACs): A newer approach involves the use of PROTACs, such as KG-FP-003 , which are heterobifunctional molecules. One end of the PROTAC binds to a TEAD protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the TEAD protein.

Inhibitor_Mechanisms cluster_palmitoylation Palmitoylation Inhibition cluster_degradation Targeted Degradation (PROTAC) TEAD_pocket TEAD (Palmitate-Binding Pocket) YAP_TAZ YAP/TAZ TEAD_pocket->YAP_TAZ interaction disrupted YAP_TAZ_interaction YAP/TAZ-TEAD Complex Formation TEAD_pocket->YAP_TAZ_interaction K975 K-975 (Covalent) K975->TEAD_pocket covalently binds VT104 VT104 (Reversible) VT104->TEAD_pocket reversibly binds TEAD_protein TEAD Protein KGFP003 KG-FP-003 TEAD_protein->KGFP003 Proteasome Proteasome TEAD_protein->Proteasome degraded by E3_Ligase E3 Ubiquitin Ligase E3_Ligase->TEAD_protein ubiquitinates KGFP003->E3_Ligase recruits TEAD_protein_level TEAD Protein Level Proteasome->TEAD_protein_level

Figure 2: Mechanisms of Action for Different Classes of TEAD Inhibitors.

Quantitative Comparison of TEAD Inhibitors

The potency of TEAD inhibitors is typically assessed through biochemical and cell-based assays. Biochemical assays measure the direct inhibition of a molecular process (e.g., TEAD auto-palmitoylation), while cellular assays evaluate the compound's effect on TEAD-dependent transcription and cancer cell proliferation.

Table 1: Potency of Selected TEAD Inhibitors

InhibitorTypeTarget(s)Assay TypePotency (IC₅₀/DC₅₀)Cell Line/SystemReference
K-975 Covalent Palmitoylation InhibitorPan-TEADCell Proliferation (GI₅₀)~20 nMNCI-H226[1]
TEAD Reporter Assay (IC₅₀)10-20 nMNCI-H2030, HOP-62[2]
VT104 Reversible Palmitoylation InhibitorPan-TEADCell Proliferation (IC₅₀)42 nMNCI-H226[3]
Cell Proliferation (GI₅₀)16 nMNCI-H226[4]
MGH-CP1 Reversible Palmitoylation InhibitorTEAD2/4Auto-palmitoylation (in vitro)710 nM (TEAD2), 672 nM (TEAD4)Recombinant Protein[5]
TEAD Reporter Assay (IC₅₀)1.68 µMHEK293
KG-FP-003 PROTAC DegraderPan-TEADTEAD1 Degradation (DC₅₀)< 10 nMNCI-H1299

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces a specific biological or biochemical function by 50%. GI₅₀ (Half-maximal growth inhibition): The concentration of a compound that causes 50% inhibition of cell growth. DC₅₀ (Half-maximal degradation concentration): The concentration of a degrader that induces 50% degradation of the target protein.

Experimental Protocols

The characterization of TEAD inhibitors relies on a suite of biochemical and cellular assays. Below are generalized protocols for key experiments.

TEAD-Luciferase Reporter Assay

This assay measures the transcriptional activity of TEAD.

Objective: To determine the IC₅₀ of an inhibitor on TEAD-dependent gene transcription.

Principle: A luciferase reporter gene is placed under the control of a promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC). In cells with active YAP/TAZ-TEAD signaling, luciferase is expressed. An effective inhibitor will reduce luciferase activity.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line with active Hippo signaling like NCI-H226) in a 96-well plate.

  • Transfection: Co-transfect the cells with the TEAD-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization). To enhance the signal, a plasmid expressing a constitutively active form of YAP (e.g., YAP-5SA) can be included.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test inhibitor. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.

Cell Proliferation Assay

This assay assesses the effect of an inhibitor on the growth of cancer cells.

Objective: To determine the GI₅₀ of an inhibitor in cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., NF2-deficient mesothelioma cells like NCI-H226, which are known to be YAP/TEAD dependent) in 96-well plates.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the inhibitor.

  • Incubation: Incubate the cells for an extended period, typically 72 to 144 hours, to allow for effects on proliferation to become apparent.

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the results to DMSO-treated control cells and plot cell viability against inhibitor concentration to determine the GI₅₀.

In-Cell TEAD Palmitoylation Assay

This assay directly measures the ability of a compound to inhibit the palmitoylation of TEAD proteins within cells.

Objective: To confirm the mechanism of action for palmitoylation inhibitors.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat them overnight with the test compound and an alkyne-tagged palmitate analog (e.g., 17-octadecynoic acid).

  • Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the specific TEAD isoform of interest using a TEAD-specific or tag-specific antibody (if using overexpressed, tagged TEAD).

  • Click Chemistry: Perform a click chemistry reaction to attach a biotin-azide reporter to the alkyne-palmitate incorporated into the TEAD protein.

  • Western Blotting: Elute the proteins, separate them by SDS-PAGE, and transfer to a membrane.

  • Detection: Probe the membrane with streptavidin-HRP to detect the biotinylated (and thus palmitoylated) TEAD protein. Total TEAD levels are measured with a TEAD antibody as a loading control. A reduction in the streptavidin signal indicates inhibition of palmitoylation.

Assay_Workflow cluster_reporter TEAD-Luciferase Reporter Assay cluster_proliferation Cell Proliferation Assay A1 Seed Cells in 96-well Plate A2 Transfect with Reporter Plasmids A1->A2 A3 Add Serial Dilution of Inhibitor A2->A3 A4 Incubate 24-48h A3->A4 A5 Measure Luminescence A4->A5 A6 Calculate IC₅₀ A5->A6 B1 Seed Cancer Cells in 96-well Plate B2 Add Serial Dilution of Inhibitor B1->B2 B3 Incubate 72-144h B2->B3 B4 Measure Cell Viability (e.g., CellTiter-Glo) B3->B4 B5 Calculate GI₅₀ B4->B5

Figure 3: General Workflow for Key Cellular Assays.

Summary and Conclusion

The development of small molecule TEAD inhibitors represents a significant advancement in targeting the Hippo pathway in cancer. The field is rapidly evolving, with several distinct strategies showing promise.

  • Covalent inhibitors like K-975 demonstrate high potency, likely due to their irreversible binding mechanism. This can lead to a durable pharmacological effect.

  • Reversible inhibitors such as VT104 and MGH-CP1 also show significant efficacy. Their reversible nature may offer advantages in terms of safety and off-target effects. The potency of these inhibitors can vary depending on the specific chemical scaffold and their affinity for the TEAD lipid pocket.

  • TEAD degraders like KG-FP-003 represent a novel and potent approach. By inducing the complete removal of the TEAD protein, they can offer a more profound and sustained inhibition of the pathway compared to occupancy-driven inhibitors. This strategy has the potential to overcome resistance mechanisms that may arise with traditional inhibitors.

The choice of inhibitor for research or therapeutic development will depend on the specific context, including the cancer type, the genetic background of the tumor, and the desired pharmacological profile. The assays and protocols described in this guide provide a framework for the continued evaluation and comparison of this exciting class of anti-cancer agents.

References

Validating the Molecular Glue Mechanism of Tead-IN-14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcriptional enhanced associate domain (TEAD) family of transcription factors has emerged as a critical node in cancer signaling, primarily as the downstream effectors of the Hippo pathway. The interaction between TEAD and its co-activators, YAP and TAZ, is a key driver of cell proliferation and tumorigenesis in various cancers. Consequently, the development of TEAD inhibitors is a highly pursued therapeutic strategy. A novel class of these inhibitors, known as molecular glues, functions by inducing or stabilizing protein-protein interactions. This guide provides a comparative analysis of Tead-IN-14, a recently disclosed TEAD inhibitor, and other TEAD modulators to validate its potential molecular glue mechanism.

Unraveling the Mechanism of this compound

This compound is an orally active, potent TEAD inhibitor with an IC50 of less than 100 nM.[1] Information regarding its specific mechanism of action is primarily detailed in patent literature[2]. To definitively classify this compound as a molecular glue, specific experimental evidence demonstrating the formation of a ternary complex—comprising this compound, TEAD, and another protein—is required. This guide outlines the key experiments necessary for such validation and compares the mechanistic approaches of different classes of TEAD inhibitors.

Comparative Analysis of TEAD Inhibitors

TEAD inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for interpreting experimental data and validating the specific modality of a new compound like this compound.

Inhibitor Class Mechanism of Action Examples Key Characteristics
YAP/TAZ-TEAD Interaction Disruptors Competitively bind to TEAD, preventing the binding of the YAP and TAZ co-activators.IAG933[3][4]Directly inhibit the oncogenic TEAD-YAP/TAZ transcriptional program.
Covalent Palmitate Pocket Binders Irreversibly bind to a conserved cysteine in the TEAD palmitate-binding pocket, allosterically inhibiting YAP/TAZ interaction.MYF-03-69[5], mCMY020Often pan-TEAD inhibitors due to the conserved nature of the binding pocket.
Molecular Glue Stabilizers (TEAD-VGLL4) Enhance the interaction between TEAD and its transcriptional co-repressor VGLL4, switching off TEAD-mediated gene expression.Certain sulfonamide-containing compoundsRepresent an alternative, non-degradative molecular glue approach.
Molecular Glue Degraders (TEAD Degraders) Induce the proximity of TEAD to an E3 ubiquitin ligase, leading to its ubiquitination and proteasomal degradation.Amphista's TEAD Targeted Glues™Result in the complete removal of the TEAD protein.

Experimental Protocols for Validating a Molecular Glue Mechanism

To validate whether this compound acts as a molecular glue, a series of biochemical and cellular assays are essential. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

Objective: To demonstrate that this compound induces or stabilizes the interaction between TEAD and a binding partner (e.g., an E3 ligase component for degraders, or VGLL4 for stabilizers) in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T or a cancer cell line with a relevant Hippo pathway mutation like NCI-H226) and treat with this compound or a vehicle control (DMSO) for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-TEAD or an antibody against a potential E3 ligase like FBXO22).

  • Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "bait" protein (TEAD) and the suspected "prey" protein (e.g., VGLL4 or an E3 ligase subunit). An increased amount of the "prey" protein in the this compound-treated sample compared to the control indicates induced or stabilized interaction.

Affinity Purification followed by Mass Spectrometry (AP-MS)

Objective: To identify the binding partners of TEAD in an unbiased manner in the presence of this compound.

Protocol:

  • Stable Cell Line Generation: Generate a cell line that stably expresses a tagged version of TEAD (e.g., FLAG-TEAD or HA-TEAD).

  • Cell Culture and Treatment: Culture the stable cell line and treat with this compound or a vehicle control.

  • Affinity Purification: Lyse the cells and perform affinity purification using beads coated with an antibody against the tag (e.g., anti-FLAG beads).

  • Washing and Elution: Thoroughly wash the beads to remove non-specific binders and elute the protein complexes.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted protein samples for mass spectrometry analysis (e.g., by in-gel digestion with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that co-purified with TEAD. A protein that is significantly enriched in the this compound-treated sample is a candidate for the ternary complex.

Surface Plasmon Resonance (SPR) for In Vitro Validation

Objective: To quantitatively measure the binding affinity and kinetics of the ternary complex formation in a purified system.

Protocol:

  • Protein Immobilization: Immobilize a purified "ligand" protein (e.g., biotinylated TEAD) onto a streptavidin-coated sensor chip.

  • Analyte Injection: Inject the first "analyte" (e.g., the potential binding partner like a purified E3 ligase or VGLL4) at various concentrations over the sensor surface to measure the binary interaction.

  • Co-injection with Compound: Co-inject the first analyte with this compound at various concentrations.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). A significant increase in affinity (lower KD) in the presence of this compound confirms its role in stabilizing the protein-protein interaction.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement of this compound with TEAD in intact cells and to observe potential stabilization of a TEAD-containing complex.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble TEAD (and its potential binding partner) in the supernatant at each temperature by Western blotting or other detection methods.

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

Visualizing the Molecular Pathways and Experimental Logic

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

TEAD_Signaling_Pathway cluster_Hippo_Pathway Hippo Pathway cluster_Nucleus Nucleus Hippo_Kinase_Cassette Hippo Kinase (MST1/2, LATS1/2) YAP_TAZ_p p-YAP/TAZ (Cytoplasmic Sequestration) Hippo_Kinase_Cassette->YAP_TAZ_p Maintains Phosphorylation YAP_TAZ YAP/TAZ Hippo_Kinase_Cassette->YAP_TAZ Phosphorylates TEAD TEAD YAP_TAZ->TEAD Binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates

Caption: The Hippo-TEAD signaling pathway.

Molecular_Glue_Validation_Workflow Hypothesis Hypothesis: This compound is a molecular glue Co_IP Co-Immunoprecipitation (in cells) Hypothesis->Co_IP AP_MS Affinity Purification-MS (unbiased partner ID) Hypothesis->AP_MS Ternary_Complex Evidence of Ternary Complex Formation? Co_IP->Ternary_Complex AP_MS->Ternary_Complex SPR Surface Plasmon Resonance (in vitro kinetics) Validation Mechanism Validated SPR->Validation CETSA Cellular Thermal Shift Assay (target engagement) CETSA->Validation Ternary_Complex->SPR Ternary_Complex->CETSA TEAD_Inhibitor_Mechanisms cluster_outcomes Molecular Outcome TEAD_Inhibitors TEAD Inhibitor Mechanisms YAP/TAZ-TEAD PPI Disruptor Covalent Inhibitor Molecular Glue Stabilizer Molecular Glue Degrader Disruption YAP/TAZ displaced TEAD_Inhibitors:ppi->Disruption Covalent_Binding TEAD covalently modified TEAD_Inhibitors:cov->Covalent_Binding Stabilization TEAD-VGLL4 complex stabilized TEAD_Inhibitors:stab->Stabilization Degradation TEAD degraded TEAD_Inhibitors:deg->Degradation

References

Pan-TEAD Inhibitor CPD3.1 Demonstrates Consistent Inhibition Across All TEAD Paralogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A recent comparative analysis of the pan-TEAD inhibitor, CPD3.1, has revealed its consistent inhibitory effects across all four TEAD paralogs (TEAD1, TEAD2, TEAD3, and TEAD4). These findings, crucial for researchers in oncology and developmental biology, highlight CPD3.1 as a valuable tool for studying cellular pathways regulated by the Hippo signaling cascade. The study utilized a GAL4-TEAD luciferase reporter assay to quantify the inhibitor's potency against each paralog, providing essential data for drug development professionals.

The TEAD family of transcription factors are key downstream effectors of the Hippo pathway, which plays a critical role in regulating organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway and the subsequent activation of TEAD-mediated transcription are implicated in the development and progression of various cancers.[1] Inhibitors of the interaction between TEAD proteins and their co-activators, YAP and TAZ, are therefore of significant interest as potential cancer therapeutics.[1]

Comparative Inhibitory Activity of CPD3.1 on TEAD Paralogs

The inhibitory activity of CPD3.1 against each TEAD paralog was determined using a GAL4-TEAD luciferase reporter assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the reporter signal by 50%, are summarized in the table below. The data demonstrates that CPD3.1 inhibits all four TEAD paralogs with similar potency.[3]

TEAD ParalogIC50 (µM)
TEAD140
TEAD233
TEAD344
TEAD436

Table 1: IC50 values of CPD3.1 for each TEAD paralog as determined by a GAL4-TEAD luciferase reporter assay. Data sourced from Smith et al., 2019.

Mechanism of Action: Disruption of the YAP-TEAD Interaction

CPD3.1 functions by disrupting the protein-protein interaction between the transcriptional co-activator YAP and the TEAD transcription factors. In the canonical Hippo signaling pathway, the phosphorylation of YAP and TAZ leads to their cytoplasmic retention and degradation. However, when the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD proteins, initiating the transcription of genes that promote cell growth and inhibit apoptosis. By blocking the binding of YAP to TEAD, CPD3.1 effectively abrogates this oncogenic signaling cascade.

TEAD_Signaling_Pathway Hippo Signaling Pathway and CPD3.1 Inhibition cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 associates MOB1 MOB1 MOB1->LATS1_2 associates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p TEAD TEAD (1-4) YAP_TAZ->TEAD translocates & binds YAP_TEAD YAP/TAZ-TEAD Complex TEAD->YAP_TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation CPD31 CPD3.1 CPD31->YAP_TEAD inhibits interaction

Caption: Hippo pathway and CPD3.1 mechanism.

Experimental Protocols

GAL4-TEAD Luciferase Reporter Assay

This assay is designed to specifically measure the transcriptional activity of individual TEAD paralogs in response to YAP activation and its inhibition by compounds like CPD3.1.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.

  • Cells are seeded in 24-well plates at a density that allows for approximately 70-80% confluency at the time of transfection.

  • Cells are co-transfected with the following plasmids using a suitable transfection reagent:

    • A mammalian expression vector encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the full-length coding sequence of a specific TEAD paralog (TEAD1, TEAD2, TEAD3, or TEAD4).

    • A reporter plasmid containing multiple copies of the Gal4 upstream activation sequence (UAS) driving the expression of a luciferase gene (e.g., firefly luciferase).

    • An expression vector for a constitutively active form of YAP (e.g., YAP-S127A) to stimulate TEAD activity.

    • A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.

2. Compound Treatment:

  • Approximately 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of CPD3.1 or a vehicle control (e.g., DMSO).

  • Cells are incubated with the compound for a specified period, typically 18-24 hours.

3. Luciferase Activity Measurement:

  • Following incubation, cells are lysed using a passive lysis buffer.

  • The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

4. Data Analysis:

  • The normalized luciferase activity for each CPD3.1 concentration is expressed as a percentage of the activity in the vehicle-treated control.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

This detailed analysis of CPD3.1's activity across TEAD paralogs provides a valuable resource for the scientific community, enabling further investigation into the therapeutic potential of targeting the Hippo-TEAD signaling axis.

References

A Head-to-Head Battle: Benchmarking Next-Generation TEAD Inhibitor MYF-03-176 Against First-in-Class Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel, potent TEAD inhibitor, MYF-03-176, against established first-generation TEAD inhibitors. By presenting key experimental data, detailed protocols, and pathway visualizations, this document aims to facilitate informed decisions in the rapidly evolving landscape of Hippo pathway-targeted cancer therapies.

The TEAD family of transcription factors (TEAD1-4) represents a critical node in the Hippo signaling pathway, which is a pivotal regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP and TAZ and their subsequent interaction with TEAD, is a key driver in various cancers. This has spurred the development of small molecule inhibitors targeting the TEAD-YAP/TAZ interface. This guide focuses on a comparative analysis of MYF-03-176, a next-generation covalent TEAD inhibitor, against the first-generation inhibitors K-975, VT-107, and IK-930.

Performance Snapshot: A Quantitative Comparison

The following tables summarize the in vitro potency of MYF-03-176 and first-generation TEAD inhibitors. It is important to note that the data presented is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.

Table 1: Biochemical Potency Against TEAD Paralogs (IC50, nM)

InhibitorTEAD1 (nM)TEAD2 (nM)TEAD3 (nM)TEAD4 (nM)Notes
MYF-03-176 47[2][3]275[3]32[2]71Potent pan-TEAD inhibitor with notable potency against TEAD1 and TEAD3.
GNE-7883 34 (vs. lipid) / 39 (vs. YAP)14 (vs. lipid) / 13 (vs. YAP)37 (vs. lipid) / 93 (vs. YAP)13 (vs. lipid) / 34 (vs. YAP)Allosteric pan-TEAD inhibitor.
K-975 ----Covalent pan-TEAD inhibitor; specific biochemical IC50 values against individual paralogs are not readily available in the provided results. It is known to covalently bind to a conserved cysteine in the palmitate-binding pocket.
VT-107 ----A potent pan-TEAD auto-palmitoylation inhibitor. Specific IC50 values against individual paralogs are not detailed, but it is noted to be slightly more potent than VT104 on TEAD2 and TEAD4.
IK-930 ----A selective TEAD1 inhibitor. While described as selective, specific IC50 values for all paralogs for a direct comparison are not available.

Note: IC50 values represent the concentration of an inhibitor required to reduce a biological activity by half. Lower values indicate higher potency. The data for GNE-7883 provides context for another potent pan-TEAD inhibitor.

Table 2: Cellular Activity in Hippo-Dysregulated Cancer Cell Lines

InhibitorCell LineAssay TypeIC50/EC50 (nM)
MYF-03-176 NCI-H226TEAD Transcriptional Activity11
NCI-H226Cell Proliferation9
GNE-7883 OVCAR-8Cell Proliferation115
NCI-H226Cell Proliferation333
K-975 NCI-H2030 (TEAD-Luc)TEAD Transcriptional Activity10-20
HOP 62 (TEAD-Luc)TEAD Transcriptional Activity10-20
VT-107 YAP Reporter AssayTEAD Transcriptional Activity4.93
NCI-H226Cell Proliferation20
IK-930 TEAD Reporter AssayTEAD Transcriptional Activity25 (EC50)
NF2 mutant mesotheliomaCell Proliferation21

Note: NCI-H226 and MSTO-211H are malignant pleural mesothelioma cell lines with mutations in the Hippo pathway (NF2 deficiency), making them dependent on TEAD activity for proliferation.

Unveiling the Mechanism: The Hippo Signaling Pathway

The Hippo pathway is a complex signaling cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. When the pathway is "on," a kinase cascade phosphorylates YAP/TAZ, leading to their cytoplasmic sequestration and degradation. In many cancers, this pathway is "off" due to mutations in upstream components like NF2, allowing YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and survival. TEAD inhibitors, such as MYF-03-176, aim to disrupt this oncogenic interaction.

Hippo_Signaling_Pathway Hippo Signaling Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_P->Degradation YAP_TAZ->YAP_TAZ_P TEAD TEAD1-4 YAP_TAZ->TEAD translocates to nucleus & binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Inhibitor MYF-03-176 (TEAD Inhibitor) Inhibitor->TEAD inhibits Upstream Signals Upstream Signals

Caption: The Hippo Signaling Pathway and the mechanism of TEAD inhibition.

Experimental Methodologies: A Closer Look

The data presented in this guide were generated using a variety of established biochemical and cell-based assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.

1. TEAD Transcriptional Reporter Assay

This cell-based assay is a primary method for screening and characterizing TEAD inhibitors.

  • Principle: A reporter gene, typically Firefly luciferase, is placed under the control of a promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC). When YAP/TAZ activate TEAD, luciferase is expressed, producing a measurable light signal. Inhibitors of the YAP/TAZ-TEAD interaction will reduce luciferase expression. A second reporter, such as Renilla luciferase under a constitutive promoter, is often used for normalization.

  • General Protocol:

    • HEK293T or other suitable cells are co-transfected with the TEAD-responsive luciferase reporter plasmid and a control plasmid.

    • Cells are treated with a dilution series of the test compound (e.g., MYF-03-176).

    • After a defined incubation period (e.g., 24-72 hours), cells are lysed.

    • Luciferase activity is measured using a luminometer.

    • The ratio of Firefly to Renilla luciferase activity is calculated and plotted against the inhibitor concentration to determine the IC50 value.

2. Cell Proliferation/Viability Assay

This assay assesses the effect of TEAD inhibitors on the growth of cancer cells, particularly those known to be dependent on the Hippo-YAP/TEAD pathway.

  • Principle: Cancer cell lines with mutations in the Hippo pathway (e.g., NF2-deficient NCI-H226) are treated with the inhibitor. The number of viable cells after a period of incubation is quantified.

  • General Protocol:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • A range of concentrations of the TEAD inhibitor is added to the wells.

    • Cells are incubated for an extended period (e.g., 5-7 days).

    • Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

    • The resulting luminescence is read on a plate reader, and the data is used to calculate the IC50 for cell growth inhibition.

3. TEAD Palmitoylation Assay

This biochemical assay is used to determine if a compound directly inhibits the auto-palmitoylation of TEAD, a post-translational modification crucial for its interaction with YAP/TAZ.

  • Principle: This assay often uses metabolic labeling. Cells expressing TEAD are incubated with a modified palmitic acid (e.g., alkyne palmitic acid). If the inhibitor blocks the palmitoylation site, less of the modified fatty acid will be incorporated into TEAD.

  • General Protocol:

    • Cells overexpressing an epitope-tagged TEAD are treated with the inhibitor or a vehicle control.

    • Alkyne palmitic acid is added to the culture medium for metabolic labeling.

    • TEAD is immunoprecipitated from the cell lysate.

    • The incorporated alkyne-palmitate is then "clicked" to a reporter molecule (e.g., azide-biotin) for detection via western blot. A reduction in the signal indicates inhibition of palmitoylation.

Experimental_Workflow General Workflow for TEAD Inhibitor Evaluation cluster_screening Primary Screening & Potency cluster_cellular Cellular & Functional Assays cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Assay (e.g., Palmitoylation Assay) Reporter_Assay TEAD Transcriptional Reporter Assay Biochemical_Assay->Reporter_Assay Confirm on-target activity Proliferation_Assay Cell Proliferation Assay (Hippo-mutant cell lines) Reporter_Assay->Proliferation_Assay Assess functional effect Target_Gene_Expression Target Gene Expression Analysis (qPCR for CTGF, CYR61) Proliferation_Assay->Target_Gene_Expression Validate mechanism Xenograft_Model Xenograft Mouse Model (e.g., NCI-H226) Target_Gene_Expression->Xenograft_Model Evaluate in vivo potential Efficacy_Evaluation Tumor Growth Inhibition & Survival Analysis Xenograft_Model->Efficacy_Evaluation

Caption: A generalized experimental workflow for the evaluation of TEAD inhibitors.

Concluding Remarks

The data compiled in this guide highlight the significant potency of the next-generation TEAD inhibitor MYF-03-176, particularly in cellular models of Hippo-dysregulated cancers. Its low nanomolar IC50 values in both transcriptional and proliferation assays suggest a promising therapeutic potential. While first-generation inhibitors like K-975, VT-107, and IK-930 have paved the way for targeting the TEAD-YAP/TAZ axis, newer compounds like MYF-03-176 appear to offer enhanced potency.

It is crucial for researchers to consider the specific experimental context when comparing these inhibitors and to conduct head-to-head studies under identical conditions for a definitive assessment. The methodologies and pathway diagrams provided herein serve as a foundational resource for such endeavors. The continued development of potent and selective TEAD inhibitors holds great promise for the treatment of a wide range of solid tumors.

References

Synergistic Potential of TEAD Inhibition: A Comparative Guide to Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of TEA Domain (TEAD) transcription factor inhibitors has opened a new frontier in cancer therapy, particularly for tumors driven by the Hippo signaling pathway. While the specific compound Tead-IN-14 is not yet extensively documented in publicly available literature, extensive research on other TEAD inhibitors reveals a strong synergistic potential when combined with other targeted cancer therapeutics. This guide provides a comparative overview of the synergistic effects of TEAD inhibitors, with a focus on their combination with KRAS inhibitors in non-small cell lung cancer (NSCLC), supported by experimental data and detailed protocols.

Overcoming Resistance with Combination Therapy

A significant challenge in targeted cancer therapy is the development of resistance. Tumors can adapt to the inhibition of a single pathway by activating compensatory signaling routes. The Hippo-YAP/TAZ-TEAD pathway has been identified as a key mechanism of both primary and acquired resistance to inhibitors of the RAS/MAPK pathway, such as KRAS G12C inhibitors[1][2]. By simultaneously targeting both the primary oncogenic driver (e.g., KRAS) and the resistance pathway (YAP/TAZ-TEAD), combination therapies can achieve a more potent and durable anti-tumor response[1][3].

Quantitative Analysis of Synergy: TEAD and KRAS Inhibitors

To illustrate the synergistic potential of TEAD inhibition, we present data from a study investigating the combination of the pan-TEAD inhibitor K-975 and the KRAS G12C inhibitor adagrasib in various KRAS G12C-mutant NSCLC cell lines[4]. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineAdagrasib IC50 (nM)K-975 IC50 (nM)Adagrasib + K-975 (100 nM) IC50 (nM)Adagrasib + K-975 (1000 nM) IC50 (nM)
NCI-H203018.3>10,0007.93.9
HOP 6226.1>10,00012.36.5
NCI-H179211.5>10,0005.23.1
NCI-H35829.8>10,00015.18.2
NCI-H13734.3>10,0002.51.8
LU99A9.7>10,0005.13.7

Data summarized from Tammaccaro, S.L., et al. (2023). TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC. Pharmaceuticals, 16(4), 553.

As the data indicates, the addition of K-975, even at concentrations where it shows little to no single-agent activity, significantly reduces the IC50 of adagrasib across multiple NSCLC cell lines, demonstrating a potent synergistic effect.

Signaling Pathway Interactions

The synergy between TEAD and KRAS inhibitors stems from their interception of two critical and interconnected signaling pathways in cancer: the Hippo pathway and the RAS/MAPK pathway.

Synergy_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK KRAS_G12C Mutant KRAS G12C RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF Hippo_Kinase_Cascade Hippo Kinase Cascade (LATS1/2) KRAS_G12C->Hippo_Kinase_Cascade Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_Genes Cell Proliferation & Survival Genes ERK->Proliferation_Survival_Genes Promotes Transcription YAP_TAZ_p p-YAP/TAZ (Inactive) Hippo_Kinase_Cascade->YAP_TAZ_p Phosphorylates YAP_TAZ YAP/TAZ (Active) TEAD TEAD TEAD->Proliferation_Survival_Genes Promotes Transcription Adagrasib Adagrasib (KRAS G12C Inhibitor) Adagrasib->KRAS_G12C Tead_IN_14 This compound (TEAD Inhibitor) Tead_IN_14->TEAD Chou_Talalay_Workflow Start Start: Dose-Response Data Dose_Effect Generate Dose-Effect Curves (Single Agents & Combination) Start->Dose_Effect Median_Effect Median-Effect Analysis (log(fa/fu) vs log(D)) Dose_Effect->Median_Effect Calculate_CI Calculate Combination Index (CI) for different effect levels (fa) Median_Effect->Calculate_CI Interpret_CI Interpret CI Values Calculate_CI->Interpret_CI Synergy Synergy (CI < 1) Interpret_CI->Synergy < 1 Additive Additive (CI = 1) Interpret_CI->Additive = 1 Antagonism Antagonism (CI > 1) Interpret_CI->Antagonism > 1

References

Safety Operating Guide

Proper Disposal Procedures for Tead-IN-14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available Safety Data Sheet (SDS) specifically for Tead-IN-14. The following procedures are based on the SDS for a structurally similar TEAD inhibitor, VT103, and general principles of hazardous chemical waste disposal. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before handling or disposing of this compound.

The proper disposal of this compound, a potent inhibitor of the TEAD family of transcription factors, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As with any novel chemical compound, a cautious approach should be taken, treating it as a potentially hazardous substance. This guide provides essential, immediate safety and logistical information to inform operational and disposal plans.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

Work with solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials should follow a clearly defined and compliant workflow.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department. Incompatible chemicals can lead to dangerous reactions.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is generally suitable for solid and liquid waste.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste, as well as the date of accumulation.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • The storage area should be secure, well-ventilated, and away from sources of heat, ignition, and incompatible materials.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Arranging for Final Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will have established procedures for the final disposal by a licensed hazardous waste management company.

Quantitative Data (Based on VT103 as a proxy)

As no specific data for this compound is available, the following table summarizes relevant information for the similar compound, VT103. This is for informational purposes only and may not accurately reflect the properties of this compound.

PropertyValue (for VT103)
Molecular Formula C₁₈H₁₇F₃N₄O₂S
Molecular Weight 410.4 g/mol
Appearance Solid
Solubility Sparingly soluble in DMSO (1-10 mg/mL)

Visualizing Key Processes

To aid in understanding the context of this compound's mechanism and the general procedures for its disposal, the following diagrams are provided.

TEAD_Signaling_Pathway TEAD Signaling Pathway cluster_upstream Upstream Signals cluster_hippo_core Hippo Kinase Core cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress Metabolic Signaling Metabolic Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ Phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p Phosphorylated YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Anti-Apoptosis) TEAD->Gene_Expression YAP_TAZ_n->TEAD Tead_IN_14 This compound Tead_IN_14->TEAD Inhibits Upstream Signals Upstream Signals

Caption: A diagram of the Hippo-YAP/TAZ-TEAD signaling pathway.

Chemical_Waste_Disposal_Workflow Chemical Waste Disposal Workflow Start Waste Generation Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Incompatible Waste Identify->Segregate Container Select Appropriate Waste Container Segregate->Container Label Label Container Correctly (Name, Date, Hazards) Container->Label Store Store in Satellite Accumulation Area Label->Store EHS_Contact Contact EHS for Waste Pickup Store->EHS_Contact Disposal Professional Hazardous Waste Disposal EHS_Contact->Disposal

Caption: A generalized workflow for hazardous chemical waste disposal.

Safeguarding Your Research: A Comprehensive Guide to Handling Tead-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans for the potent TEAD inhibitor, Tead-IN-14, are critical for ensuring a secure laboratory environment. This guide provides an in-depth overview of personal protective equipment (PPE), handling procedures, and disposal methods to support researchers, scientists, and drug development professionals in maintaining the highest safety standards.

As a selective and potent inhibitor of the TEA Domain (TEAD) family of transcription factors, this compound is a valuable tool in cancer research, particularly in studies involving the Hippo signaling pathway.[1][2] However, its potent biological activity necessitates careful handling to minimize exposure and ensure the safety of laboratory personnel. In the absence of a specific Safety Data Sheet (SDS), this document outlines best-practice guidelines based on general protocols for handling hazardous chemical compounds in a research setting.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to mitigating the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications and Best Practices
Weighing and Aliquoting (Solid Form) - Disposable Nitrile Gloves (Double-Gloving Recommended)- Laboratory Coat- Safety Glasses with Side Shields or Goggles- N95 or Higher-Rated Respirator- Perform in a certified chemical fume hood or a ventilated balance enclosure.- Ensure gloves are compatible with the solvent used for solubilization.
Solution Preparation and Handling - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields or Goggles- Handle all solutions within a chemical fume hood.- Avoid skin contact and inhalation of aerosols.
Cell Culture and In Vitro Assays - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses- Conduct all procedures in a certified biosafety cabinet.- Be mindful of potential splashes or aerosol generation.
Spill Cleanup - Chemical-Resistant Gloves (e.g., Nitrile)- Laboratory Coat or Disposable Gown- Safety Goggles- Respirator (as needed, based on spill size)- Use an appropriate spill kit for chemical spills.- Absorb liquid spills with inert material.

Operational Plan: From Receipt to Disposal

A clear and structured operational plan is essential for the safe and efficient use of this compound in a laboratory setting.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations.

Experimental Workflow

The following diagram outlines a typical experimental workflow for using this compound, emphasizing key safety checkpoints.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal a Receiving and Storage b Weighing and Stock Solution Preparation a->b In Fume Hood c Dilution to Working Concentration b->c d Cell Treatment / In Vitro Assay c->d In Biosafety Cabinet e Waste Segregation d->e f Labeling and Temporary Storage e->f g Scheduled Waste Pickup f->g

Figure 1. Experimental workflow for handling this compound.
Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and safety.

Stock Solution Preparation (Example):

  • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Wearing appropriate PPE, accurately weigh the solid this compound in a chemical fume hood.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial containing the compound.

  • Vortex or sonicate until the compound is fully dissolved.

  • Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is a critical final step in the experimental lifecycle. All waste must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated hazardous waste container lined with a chemically resistant bag.
Liquid Waste (e.g., unused solutions, cell culture media) - Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour down the drain.[3]
Contaminated PPE (e.g., gloves, disposable lab coats) - Dispose of in a designated hazardous waste container.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4] Ensure all waste containers are properly labeled with the contents and associated hazards.

Mechanism of Action: The Hippo Signaling Pathway

This compound functions by inhibiting the interaction between TEAD transcription factors and their co-activators, YAP and TAZ. This interaction is a key downstream step in the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway, often leading to the nuclear accumulation of YAP/TAZ, is implicated in the development and progression of various cancers.

The diagram below illustrates the canonical Hippo signaling pathway and the point of inhibition by compounds like this compound.

G cluster_pathway Hippo Signaling Pathway Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, Mechanical Cues) MST1_2 MST1/2 Upstream_Signals->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates & activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) TEAD TEAD YAP_TAZ->TEAD translocates to nucleus & binds Gene_Transcription Target Gene Transcription (Proliferation, Survival) TEAD->Gene_Transcription activates Tead_IN_14 This compound Tead_IN_14->TEAD inhibits binding

Figure 2. The Hippo signaling pathway and the inhibitory action of this compound.

By providing this essential safety and logistical information, we aim to empower researchers to handle this compound with the utmost care, ensuring both personal safety and the integrity of their valuable research. Always consult your institution's specific safety guidelines and a qualified safety professional before handling any new chemical compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.